SCL protein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
135471-20-4 |
|---|---|
Molecular Formula |
C26H48N4O8 |
Synonyms |
SCL protein |
Origin of Product |
United States |
Foundational & Exploratory
SCL protein function in erythroid differentiation
An In-depth Technical Guide on the Core Function of SCL/TAL1 Protein in Erythroid Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stem Cell Leukemia (SCL), also known as T-cell acute lymphoblastic leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor that functions as a master regulator of hematopoiesis. It is indispensable for the development of all hematopoietic lineages and plays a particularly critical role in the terminal differentiation of red blood cells.[1][2][3] In erythroid progenitors, SCL/TAL1 operates not as a monomer but as a core component of a multiprotein transcriptional complex. This complex modulates the expression of a vast network of genes essential for erythroid maturation, including those involved in heme biosynthesis, cell cycle progression, and globin gene regulation.[2][4] Understanding the intricate molecular mechanisms of SCL/TAL1 function provides a foundational framework for developing novel therapeutic strategies for hematological disorders.
Molecular Mechanism of SCL/TAL1 Action
SCL/TAL1 exerts its function primarily through its integration into a dynamic, multi-subunit protein complex that binds to specific DNA regulatory elements.
The SCL/TAL1 Core Transcriptional Complex
SCL/TAL1 lacks the ability to bind DNA efficiently on its own and requires heterodimerization with ubiquitously expressed E-proteins (e.g., E2A, HEB).[4][5] This SCL-E-protein heterodimer forms the foundation of a larger transcriptional complex. In erythroid cells, this core complex is nucleated by the LIM domain-binding protein 1 (Ldb1) and includes the LIM-only protein LMO2, which acts as a bridging factor.[1][6][7] The critical partner in the context of erythropoiesis is the zinc-finger transcription factor GATA1.[8][9] The complete activating complex, often referred to as the "Ldb1 complex," consists of SCL/TAL1, an E-protein, LMO2, Ldb1, and GATA1.[5][6][8]
This pentameric complex recognizes a composite DNA motif comprising a GATA sequence adjacent to an E-box (CANNTG), the binding site for the SCL-E-protein heterodimer.[5][6] This combinatorial recognition ensures high specificity for erythroid-specific gene targets.
Transcriptional Activation and Repression
The function of the SCL/TAL1 complex is context-dependent and can switch between activation and repression.
-
Activation: In differentiating erythroid cells, the SCL/TAL1-GATA1 complex is predominantly an activator.[9] It recruits co-activators like p300/CBP to induce histone acetylation and create a chromatin environment conducive to transcription.[4] A key mechanism of activation is the mediation of long-range chromatin interactions. The Ldb1 component can self-dimerize, bringing distant enhancer elements, such as the β-globin Locus Control Region (LCR), into close proximity with gene promoters, forming chromatin loops that are essential for high-level gene expression.[1][10]
-
Repression: In early hematopoietic progenitors, the SCL/TAL1 complex can associate with GATA2 instead of GATA1, which is linked to repressive functions.[4] Furthermore, the complex can recruit corepressors like ETO2 (MTG16) and mSin3A.[8] The association with ETO2 is observed in undifferentiated cells, and its dissociation is a prerequisite for the activation of many erythroid genes during terminal differentiation.[8][11]
References
- 1. The hematopoietic regulator TAL1 is required for chromatin looping between the β-globin LCR and human γ-globin genes to activate transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide identification of TAL1's functional targets: Insights into its mechanisms of action in primary erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative view on how erythropoietin signaling controls transcription patterns in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ldb1 complexes: The new master-regulators of erythroid gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. TAL1 TAL bHLH transcription factor 1, erythroid differentiation factor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of SCL/TAL1: A Master Regulator of Hematopoietic Stem Cell Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Stem Cell Leukemia (SCL), also known as T-cell Acute Lymphoblastic Leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor that stands as a cornerstone in the intricate process of hematopoiesis. It is indispensable for the specification of the blood lineage from the mesoderm during embryonic development and plays a continuous, critical role in the maintenance, quiescence, and differentiation of adult hematopoietic stem cells (HSCs). SCL/TAL1 functions by forming a multipartite transcriptional complex with other key regulators, including LMO2, GATA2, and E-proteins, to bind DNA and orchestrate the expression of a vast network of genes essential for blood cell formation. Dysregulation of SCL/TAL1 expression or function is directly implicated in hematological malignancies, most notably T-cell acute lymphoblastic leukemia (T-ALL), making it a significant focus for therapeutic research. This guide provides a comprehensive overview of the molecular functions of SCL/TAL1, quantitative data on its impact on hematopoietic cell populations, detailed experimental protocols for its study, and visual representations of its regulatory networks.
Introduction to SCL/TAL1
First identified through its involvement in a chromosomal translocation in a T-ALL patient, the SCL/TAL1 gene is a master regulator of both primitive and definitive hematopoiesis.[1][2] Gene targeting studies in mice have demonstrated that SCL/TAL1 is absolutely essential for the development of all hematopoietic lineages; SCL-null embryos fail to produce any blood cells and die in utero around embryonic day 9.5.[3][4] In the adult hematopoietic system, SCL/TAL1 is highly expressed in HSCs, multipotent progenitors, and cells of the erythroid and megakaryocytic lineages.[2][5] Its primary function is to act as a DNA-binding component within a larger protein complex that directs the hematopoietic gene expression program.
The SCL/TAL1 Transcriptional Complex and Regulatory Network
SCL/TAL1 does not function in isolation. It serves as the core of a pivotal transcription factor complex that regulates hematopoiesis.[5][6] This complex assembles on specific DNA sequences, primarily E-box motifs (CANNTG), as well as composite E-box-GATA sites.[6][7]
Core Components of the SCL/TAL1 Complex:
-
E-proteins (e.g., E2A/HEB): Class I bHLH proteins that form heterodimers with SCL/TAL1, which is necessary for DNA binding.[6]
-
LMO2 (LIM domain only 2): A non-DNA-binding "bridge" protein that is crucial for the assembly of the complex.[5][6]
-
LDB1 (LIM domain-binding protein 1): A ubiquitous protein that stabilizes the complex.[8]
-
GATA factors (GATA1/GATA2): Zinc-finger transcription factors that co-occupy regulatory regions with the SCL/TAL1 complex and are critical for its recruitment to specific gene loci.[8]
This core complex can further associate with other factors like RUNX1, ERG, and FLI1 to fine-tune gene expression in a context-dependent manner.[6][8] Key downstream target genes regulated by this complex include critical hematopoietic regulators such as c-KIT, RUNX1, and GATA2 itself, forming a densely interconnected and self-reinforcing network.[4][6]
Signaling Pathways Influencing SCL/TAL1
While SCL/TAL1 is a master regulator, its activity is integrated with major developmental signaling pathways. Upstream signals from the cellular microenvironment are crucial for initiating and maintaining the hematopoietic program.
-
BMP and Notch Signaling: During embryonic development, Bone Morphogenetic Protein (BMP) and Notch signaling pathways are critical for the generation of definitive HSCs from hemogenic endothelium.[9] There is evidence of synergy between these pathways in regulating the expression of RUNX1 and GATA2, key partners and targets of SCL/TAL1.[9] The Notch pathway, in particular, is essential for the endothelial-to-hematopoietic transition where HSCs are born.[10][11]
-
Cytokine Signaling (c-KIT): The SCL/TAL1 complex directly upregulates the expression of the receptor tyrosine kinase c-KIT.[5][6] c-KIT and its ligand, Stem Cell Factor (SCF), are fundamental for the survival, proliferation, and maintenance of HSCs in their niche, creating a positive feedback loop.[2][5]
Quantitative Impact of SCL/TAL1 Dysregulation
The level of SCL/TAL1 expression is tightly regulated and is critical for normal hematopoietic function. Both loss-of-function and gain-of-function studies reveal its potent effects on HSC and progenitor populations.
Effects of SCL/TAL1 Deletion/Reduction
Conditional deletion or shRNA-mediated knockdown of SCL/TAL1 in adult hematopoietic cells leads to severe defects in the development of specific lineages and impairs the function of stem and progenitor cells.
| Model System | Cell Population Analyzed | Key Quantitative Finding | Reference |
| Mouse Bone Marrow | Monocyte/Macrophage Precursors | Accelerated Maturation: In SCL/TAL1 knockout cultures, the percentage of mature CD31⁻Ly6C⁻ cells was increased (Day 4: 91.2% vs 82.6% in control). | [7] |
| Mouse Bone Marrow | Monocyte/Macrophage Precursors | Loss of Progenitors: The less differentiated CD31⁻Ly6C⁺ progenitor population was significantly reduced (Day 4: 8.5% vs 16.4% in control). | [7] |
| Human CD34⁺ Cells | Long-Term SCID-Repopulating Cells (LT-SRCs) | Impaired Engraftment: shRNA-mediated knockdown of TAL1 led to "dramatically low levels" of human cell engraftment in NOD-SCID mice. | [12] |
| Human CD34⁺ Cells | Myeloid & Erythroid Progenitors | Reduced Progenitor Output: Knockdown of TAL1 "dramatically decreased" the production of erythroid and myeloid cells in culture. | [12] |
Effects of SCL/TAL1 Overexpression
Enforced expression of SCL/TAL1 can enhance the self-renewal capacity of primitive hematopoietic cells but often at the cost of proper differentiation, a hallmark of its role in leukemogenesis.
| Model System | Cell Population Analyzed | Key Quantitative Finding | Reference |
| Human CD34⁺ Cells | Long-Term SCID-Repopulating Cells (LT-SRCs) | Enhanced Engraftment: Enforced TAL1 expression enhanced the in vivo repopulation capacity of LT-SRCs. | [13] |
| Human CD34⁺ Cells | B-cell Progenitors | Blocked Differentiation: Constitutive TAL1 expression impaired B-cell differentiation from human progenitors. | [13] |
| Human ESCs | Hematoendothelial Progenitors | Accelerated Specification: Enforced SCL expression accelerated the emergence of CD45⁻CD31⁺CD34⁺ progenitors. | [14] |
Key Experimental Protocols
Studying SCL/TAL1 function requires specialized molecular and cellular biology techniques. Below are methodologies for key experiments cited in SCL/TAL1 research.
Protocol: Chromatin Immunoprecipitation sequencing (ChIP-seq) for SCL/TAL1
This protocol outlines the essential steps for identifying the genomic binding sites of SCL/TAL1 in hematopoietic cells.
-
Cell Collection and Cross-linking:
-
Start with a sufficient number of hematopoietic stem or progenitor cells (e.g., 10-20 million cells).
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the cell culture medium.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Pellet the cells by centrifugation, wash twice with ice-cold PBS containing protease inhibitors. The cell pellet can be snap-frozen and stored at -80°C.[15][16]
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors). Incubate on ice.
-
Lyse the nuclei with a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris, and protease inhibitors).
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical and cell-type dependent.[15][16]
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin overnight at 4°C with rotation with a ChIP-grade antibody specific to SCL/TAL1. A parallel IP with a non-specific IgG antibody should be performed as a negative control.[15]
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with a series of buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS, NaHCO₃).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol-chloroform extraction or a column-based DNA purification kit.
-
-
Library Preparation and Sequencing:
Protocol: Lentiviral Transduction of Human CD34⁺ Cells
This method is used for the enforced expression or shRNA-mediated knockdown of SCL/TAL1 in primary human HSCs.
-
Cell Preparation (Day 1):
-
Thaw cryopreserved human CD34⁺ hematopoietic stem and progenitor cells.
-
Culture the cells in a serum-free medium (e.g., X-vivo 10) supplemented with a cytokine cocktail (e.g., SCF, TPO, Flt3-L) to promote survival and proliferation.[18]
-
Perform a pre-stimulation culture for 4-24 hours before transduction.[18]
-
-
Transduction (Day 2):
-
Prepare the transduction mix. For each well/plate, combine the appropriate amount of high-titer lentiviral particles (for SCL/TAL1 overexpression or shRNA) with the cell culture medium.
-
The Multiplicity of Infection (MOI), the ratio of viral particles to target cells, must be optimized. Start with a range of MOIs (e.g., 1, 5, 10).[19]
-
Add a transduction-enhancing reagent like Polybrene (final concentration ~8 µg/mL) or Retronectin to the medium. Polybrene neutralizes charge repulsion between the virus and the cell membrane.[1][19]
-
Remove the old medium from the CD34⁺ cells and add the transduction mix.
-
Incubate for 18-24 hours at 37°C. For sensitive primary cells, a shorter incubation of 4-6 hours may be sufficient.
-
-
Post-Transduction (Day 3 onwards):
-
Remove the virus-containing medium and replace it with fresh, pre-warmed culture medium.
-
Continue to culture the cells for 48-72 hours to allow for transgene expression.
-
Assess transduction efficiency by flow cytometry if the lentiviral vector co-expresses a fluorescent reporter (e.g., GFP).
-
The transduced cells are now ready for downstream functional assays, such as colony-forming unit (CFU) assays or transplantation into immunodeficient mice.[18]
-
Workflow: Conditional Knockout Mouse Generation via i-GONAD
The i-GONAD (improved-Genome editing via Oviductal Nucleic Acids Delivery) method allows for the in-situ generation of genetically modified embryos without the need for embryonic stem cell manipulation or embryo microinjection.[6][20]
Implications for Disease and Drug Development
The aberrant expression of SCL/TAL1 is a primary driver of T-cell Acute Lymphoblastic Leukemia (T-ALL), where it is ectopically activated in T-cell progenitors.[1][21] In this context, SCL/TAL1 hijacks the hematopoietic stem and progenitor cell gene network, imposing a self-renewal program on cells that should be differentiating, ultimately leading to malignant transformation.[8]
The dependency of these leukemia cells on the SCL/TAL1 transcriptional complex presents a therapeutic vulnerability. Strategies aimed at disrupting the core SCL/TAL1 complex, for instance by inhibiting the interaction between SCL/TAL1 and its partners like LMO2 or LDB1, are areas of active research. Understanding the precise molecular mechanisms and dependencies of this complex in both normal HSCs and cancer cells is paramount for developing targeted therapies that can eliminate leukemic cells while sparing the essential functions of the normal hematopoietic system.
Conclusion
SCL/TAL1 is a transcription factor of profound importance, acting as a central node in the gene regulatory network that governs the birth and lifelong function of the entire hematopoietic system. Its role is exquisitely dose- and context-dependent, from specifying the very first blood progenitors to maintaining the quiescence of adult HSCs. The study of SCL/TAL1 not only illuminates fundamental principles of stem cell biology and lineage commitment but also provides a direct avenue for understanding and potentially treating hematological malignancies driven by its misexpression. Future research focused on dissecting the dynamic composition of the SCL/TAL1 complex and its upstream regulation will continue to yield critical insights for both regenerative medicine and oncology.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Notch signaling in mammalian hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hematopoietic stem cell fate is established by the Notch–Runx pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Notch signaling pathway in hematopoiesis and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low SCL/TAL1 expression reveals its major role in adult hematopoietic myeloid progenitors and stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SCL/TAL1 regulates hematopoietic specification from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 17. Transcriptional regulatory network controlling the ontogeny of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. origene.com [origene.com]
- 20. [PDF] Generation of mouse conditional knockout alleles in one step using the i-GONAD method | Semantic Scholar [semanticscholar.org]
- 21. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
SCL protein gene regulation in hematopoiesis
An In-depth Technical Guide to SCL/TAL1 Gene Regulation in Hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stem Cell Leukemia (SCL) protein, also known as T-cell acute lymphoblastic leukemia 1 (TAL1), is a pivotal basic helix-loop-helix (bHLH) transcription factor that orchestrates the development of all hematopoietic lineages.[1][2] Its precise regulation is critical for the specification of hematopoietic stem cells (HSCs) from the mesoderm during embryogenesis and for the subsequent differentiation into mature blood cells, including erythroid and megakaryocytic lineages.[1][3][4] Dysregulation of SCL/TAL1 expression is a hallmark of certain hematological malignancies, particularly T-cell acute lymphoblastic leukemia (T-ALL).[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms governing SCL/TAL1 gene regulation in hematopoiesis, details key experimental methodologies used in its study, and presents quantitative data to support our current understanding.
The SCL/TAL1 Gene Locus and its Core Regulatory Elements
The human TAL1 gene is located on chromosome 1.[3] Its expression is tightly controlled by a series of cis-regulatory elements that are engaged in a cell-type and developmental-stage-specific manner. The gene structure includes six exons, and alternative splicing can give rise to different protein isoforms, notably a long (TAL1-l) and a short (TAL1-s) isoform.[3][6]
The transcriptional regulation of SCL/TAL1 is governed by key DNA motifs within its regulatory regions, primarily the E-box (CANNTG) and GATA binding sites.[3] SCL/TAL1, in a heterodimeric complex with E-proteins (like E2A/HEB), binds to E-box sequences.[1][3] The formation of larger transcriptional complexes incorporating GATA factors allows for the co-occupancy of E-box-GATA composite motifs, which is a recurrent theme in hematopoietic gene regulation.[1][7][8]
The SCL/TAL1 Transcriptional Complex: Key Protein Partners
SCL/TAL1 functions by nucleating a multi-protein complex that directs its activity to specific genomic loci. The composition of this complex is dynamic and dictates its functional output, whether it be transcriptional activation or repression.[1][9]
Core Complex Components:
-
E-proteins (E2A/HEB): These are ubiquitously expressed bHLH transcription factors that are essential partners for SCL/TAL1's DNA binding.[1][3]
-
LMO2 (LIM domain only 2): A non-DNA binding "bridge" protein that connects SCL/TAL1 to other transcription factors.[1][3]
-
LDB1 (LIM domain-binding protein 1): A protein that stabilizes the SCL/TAL1 complex.[1]
-
GATA factors (GATA1 and GATA2): Lineage-specific transcription factors that cooperate with the SCL/TAL1 complex to regulate target genes, particularly in erythroid and megakaryocytic development.[1][3][7]
Extended Complex Components:
The core complex can further recruit other factors to fine-tune gene expression:
-
RUNX1: A critical transcription factor for the emergence of definitive HSCs.[3][9]
-
ETS family proteins (ERG, FLI1): These factors are often found in complex with SCL/TAL1 in hematopoietic stem and progenitor cells.[1][3]
-
ETO2: A transcriptional co-repressor that can be part of the SCL/TAL1 complex.[3]
Visualizing the SCL/TAL1 Core Transcriptional Complex
References
- 1. ashpublications.org [ashpublications.org]
- 2. The T cell leukemia oncoprotein SCL/tal-1 is essential for development of all hematopoietic lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mef2C is a lineage-restricted target of Scl/Tal1 and regulates megakaryopoiesis and B-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth | PLOS Biology [journals.plos.org]
- 7. ashpublications.org [ashpublications.org]
- 8. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of the SCL Gene and its Link to Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of the Stem Cell Leukemia (SCL) gene, also known as T-cell acute lymphoblastic leukemia 1 (TAL1), represents a landmark in the understanding of the molecular basis of T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides an in-depth overview of the pivotal research that identified SCL as a key oncogene in T-ALL, detailing the experimental methodologies that were instrumental in its discovery and the elucidation of its function. We will explore the genetic mechanisms leading to its aberrant expression, the composition of the SCL transcriptional regulatory complex, and the signaling pathways it hijacks to promote leukemogenesis.
The Discovery of SCL: A Tale of Chromosomal Aberrations
The journey to pinpointing SCL's role in leukemia began with the cytogenetic analysis of T-ALL patient samples. Researchers observed recurrent chromosomal abnormalities, particularly translocations involving chromosome 1. The seminal discovery was the identification of the t(1;14)(p32;q11) translocation, which juxtaposes the SCL gene on chromosome 1 with the T-cell receptor (TCR) alpha/delta locus on chromosome 14.[1][2][3] This rearrangement places SCL under the control of powerful TCR enhancers, leading to its ectopic and sustained expression in T-cells, a lineage where it is normally silenced during development.
Further investigations revealed that other genetic alterations could also lead to SCL deregulation. A cryptic interstitial deletion on chromosome 1, designated as the SIL-TAL1 fusion, was identified as another frequent event.[4] This deletion brings the promoter of the ubiquitously expressed SIL (SCL/TAL1 interrupting locus) gene in proximity to the SCL coding sequence, driving its aberrant expression.[4] These initial findings firmly established that the misexpression of the SCL gene is a critical event in the pathogenesis of T-ALL.
Quantitative Data on SCL/TAL1 Gene Alterations in T-ALL
The frequency of SCL/TAL1 gene alterations has been extensively studied in T-ALL patient cohorts. The data consistently highlight the prevalence of these genetic events, solidifying SCL's position as a major oncogene in this malignancy.
| Genetic Alteration | Patient Cohort | Frequency | Reference |
| SIL-TAL1 Deletion (Type 1) | 382 Children with T-ALL | 14.5% (52/359 screened) | [5] |
| SIL-TAL1 Deletion (Type 2) | 290 Children with T-ALL | 1.4% (4/290 screened) | [5] |
| Total SIL-TAL1 Deletion | 359 Children with T-ALL | 16% (56/359) | [5] |
| tald Rearrangement | 39 Children with T-ALL | 23% (9/39) | [6] |
| SIL-TAL1 Fusion | 17 Chinese T-ALL cases | 23.5% (4/17) | [7] |
Key Experimental Protocols
The discovery and characterization of the SCL gene and its role in leukemia were underpinned by a series of meticulous experiments. The following sections detail the core methodologies employed in these seminal studies.
Southern Blot Analysis for SCL Gene Rearrangement
Southern blotting was a cornerstone technique for identifying structural alterations in the SCL locus in T-ALL cells. This method allowed researchers to detect changes in the gene's structure resulting from translocations or deletions.
Methodology:
-
Genomic DNA Extraction: High-molecular-weight genomic DNA was isolated from T-ALL patient samples and control cells.
-
Restriction Enzyme Digestion: The genomic DNA was digested with specific restriction enzymes, such as EcoRI and HindIII. The choice of enzymes was critical to generate DNA fragments of sizes that would reveal rearrangements when hybridized with a specific probe.
-
Agarose (B213101) Gel Electrophoresis: The digested DNA fragments were separated by size on an agarose gel.
-
Transfer to Membrane: The separated DNA fragments were transferred from the gel to a nylon membrane.
-
Probe Hybridization: The membrane was incubated with a radiolabeled DNA probe specific for the SCL/TAL1 gene locus. These probes were often generated from cloned genomic fragments of the SCL gene.
-
Washing and Autoradiography: The membrane was washed to remove non-specifically bound probe, and then exposed to X-ray film. The appearance of novel DNA fragments (bands) in the T-ALL samples compared to the control samples indicated a rearrangement in the SCL locus.
Cloning and Sequencing of the SCL Gene and its Aberrant Transcripts
To understand the nature of the SCL gene and the consequences of its rearrangement, researchers cloned and sequenced both the normal SCL gene and the aberrant fusion transcripts found in T-ALL cells.
Methodology:
-
Genomic and cDNA Library Construction: Genomic DNA or messenger RNA (mRNA) was extracted from T-ALL cell lines known to carry SCL rearrangements. This genetic material was used to construct genomic or cDNA libraries in appropriate vectors (e.g., bacteriophages or plasmids).
-
Library Screening: The libraries were screened using probes derived from the SCL locus to isolate clones containing the SCL gene or its transcripts.
-
Subcloning and Sequencing: The isolated clones were then subcloned into sequencing vectors, and the DNA sequence was determined using methods like Sanger sequencing. This allowed for the precise mapping of translocation breakpoints and the identification of the structure of fusion transcripts, such as the SIL-TAL1 mRNA.
Northern Blot Analysis of SCL mRNA Expression
Northern blotting was employed to examine the expression levels of SCL mRNA in different cell types, confirming its ectopic expression in T-ALL cells.
Methodology:
-
RNA Extraction: Total RNA was extracted from various cell lines, including T-ALL cell lines and normal hematopoietic cells.
-
Denaturing Gel Electrophoresis: The RNA samples were separated by size on a denaturing agarose gel containing formaldehyde (B43269) to prevent secondary structure formation.
-
Transfer to Membrane: The separated RNA was transferred to a nylon membrane.
-
Probe Hybridization: The membrane was hybridized with a radiolabeled probe specific for SCL mRNA.
-
Washing and Autoradiography: After washing, the membrane was exposed to X-ray film. The presence and intensity of the SCL-specific band indicated the level of gene expression. This technique revealed high levels of SCL mRNA in T-ALL cells with SCL rearrangements, while it was absent or at very low levels in normal T-cells.[3]
Polymerase Chain Reaction (PCR) for Detection of SIL-TAL1 Fusion Transcripts
The development of PCR-based assays provided a more sensitive and rapid method for detecting the SIL-TAL1 fusion, a common SCL alteration.
Methodology:
-
RNA Extraction and Reverse Transcription: RNA was extracted from patient samples and converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA was then used as a template for PCR amplification using a set of primers specifically designed to amplify the junction of the SIL-TAL1 fusion transcript. The BIOMED-1 primer sets have been established for this purpose.[5]
-
Cycling Conditions (Type 1 Deletion):
-
Initial Denaturation: 94°C for 90 seconds.
-
First Cycle: 60°C for 60 seconds, 72°C for 90 seconds.
-
Subsequent 35 Cycles: 94°C for 30 seconds, 60°C for 30 seconds, 72°C for 90 seconds.
-
Final Extension: 72°C for 10 minutes.[5]
-
-
Cycling Conditions (Type 2 Deletion):
-
Initial Denaturation: 92°C for 3 minutes.
-
40 Cycles: 92°C for 45 seconds, 60°C for 90 seconds, 72°C for 2 minutes.
-
Final Extension: 72°C for 10 minutes.[5]
-
-
Nested PCR: To increase sensitivity, a nested PCR approach was often employed, where the product of the first PCR reaction was used as a template for a second round of PCR with a new set of internal primers.
-
Analysis of PCR Products: The amplified PCR products were visualized by agarose gel electrophoresis. The presence of a band of the expected size confirmed the presence of the SIL-TAL1 fusion.
Co-immunoprecipitation (Co-IP) to Identify SCL-Interacting Proteins
To understand how SCL functions as a transcription factor, co-immunoprecipitation experiments were performed to identify its protein binding partners.
Methodology:
-
Cell Lysis: T-ALL cells expressing SCL were lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate was incubated with an antibody specific to SCL/TAL1. This antibody, along with SCL and its interacting proteins, was then captured using protein A/G-conjugated beads.
-
Washing: The beads were washed several times to remove non-specifically bound proteins.
-
Elution: The bound protein complexes were eluted from the beads.
-
Western Blot Analysis: The eluted proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against suspected interacting partners (e.g., E2A, LMO1/2, GATA3, RUNX1) to confirm their presence in the SCL complex.[8]
Signaling Pathways and Regulatory Networks
SCL/TAL1 is a basic helix-loop-helix (bHLH) transcription factor that functions as part of a large multiprotein complex to regulate gene expression. Its oncogenic activity in T-ALL stems from its ability to reprogram the transcriptional landscape of developing T-cells.
The SCL/TAL1 Core Transcriptional Complex
In T-ALL, SCL forms a core transcriptional complex by interacting with other key regulatory proteins. This complex typically includes:
-
Class I bHLH proteins (E-proteins): Such as E2A (encoded by the TCF3 gene) and HEB (encoded by the TCF12 gene). SCL forms heterodimers with these proteins to bind to E-box DNA sequences (CANNTG).
-
LIM-only (LMO) proteins: LMO1 and LMO2 are frequently co-expressed with SCL in T-ALL and act as bridging molecules within the complex.
-
LIM domain-binding protein 1 (LDB1): This protein stabilizes the complex and facilitates long-range chromatin interactions.
-
GATA3 and RUNX1: These are master regulators of T-cell development that are co-opted into the SCL complex in T-ALL.
Caption: The core components of the SCL/TAL1 transcriptional complex.
SCL/TAL1-Driven Oncogenic Signaling
The aberrant expression of the SCL/TAL1 complex in T-cells leads to the activation of a pro-leukemic transcriptional program and the repression of genes essential for normal T-cell development.
-
Self-Renewal and Proliferation: The SCL complex directly upregulates the expression of key oncogenes such as MYB , which is a critical regulator of hematopoietic stem and progenitor cell self-renewal. This creates a positive feedback loop that sustains the leukemic state.
-
Differentiation Block: SCL can sequester E-proteins, which are essential for the expression of genes that drive T-cell differentiation. This sequestration leads to a block in T-cell development, trapping the cells in an immature and proliferative state.
-
Autoregulatory Loop: SCL, GATA3, and RUNX1 form a positive autoregulatory loop, where they mutually reinforce each other's expression, further solidifying the oncogenic transcriptional circuitry.
Caption: Oncogenic signaling pathways driven by the SCL/TAL1 complex.
Experimental Workflow for Identifying SCL/TAL1 Target Genes
Modern techniques like Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) have been instrumental in identifying the direct downstream targets of the SCL/TAL1 complex on a genome-wide scale.
Caption: A typical workflow for identifying SCL/TAL1 target genes using ChIP-seq.
Conclusion
The discovery of the SCL gene and its causal link to T-cell acute lymphoblastic leukemia stands as a testament to the power of molecular biology in unraveling the complexities of cancer. From the initial cytogenetic observations to the detailed molecular characterization of its function, research into SCL has not only illuminated the pathogenesis of T-ALL but has also provided fundamental insights into normal hematopoietic development. The experimental approaches detailed in this guide laid the foundation for our current understanding and continue to be relevant in the ongoing efforts to develop targeted therapies against this aggressive leukemia. The SCL/TAL1 transcriptional complex remains a critical target for novel drug development strategies aimed at disrupting its oncogenic activity and restoring normal T-cell differentiation.
References
- 1. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Southern blot patterns, frequencies, and junctional diversity of T-cell receptor-delta gene rearrangements in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct mechanisms for the SCL gene activation in the t(1;14) translocation of T-cell leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of SIL-TAL1 fusion gene transcripts associated with human T-cell lymphocytic leukemia by real-time reverse transcriptase-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical features and outcome of SIL/TAL1-positive T-cell acute lymphoblastic leukemia in children and adolescents: a 10-year experience of the AIEOP group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- 7. RT/PCR detection of SIL-TAL-1 fusion mRNA in Chinese T-cell acute lymphoblastic leukemia (T-ALL) [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of in vivo complexes between the TAL1 and E2A polypeptides of leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
SCL/TAL1 Signaling Pathways in T-Cell Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stem Cell Leukemia (SCL), also known as T-cell acute lymphocytic leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor that plays a pivotal role in the development of the hematopoietic system.[1] While its expression is essential for normal blood cell formation, its aberrant activation in T-lymphoid precursors is a key oncogenic driver in over 40-60% of T-cell acute lymphoblastic leukemia (T-ALL) cases.[2][3] Ectopic SCL/TAL1 expression disrupts normal T-cell development, leading to a block in differentiation and uncontrolled proliferation of leukemic blasts. This guide provides a comprehensive overview of the core SCL/TAL1 signaling pathways, its molecular interactome, and downstream targets in T-ALL. It further details key experimental methodologies to investigate these pathways and presents quantitative data on the effects of SCL/TAL1 modulation.
The Core SCL/TAL1 Transcriptional Complex
In T-ALL, SCL/TAL1 functions as a central hub for a large oncogenic transcription factor complex.[2] SCL/TAL1 itself is a class II bHLH protein that lacks a DNA-binding domain and therefore requires heterodimerization with class I bHLH E-proteins, such as E2A (TCF3) and HEB (TCF12), to bind to E-box DNA sequences (CANNTG) in the regulatory regions of its target genes.[3]
The core SCL/TAL1 complex is a multiprotein assembly that includes:
-
SCL/TAL1: The central scaffolding protein.
-
E-proteins (E2A, HEB): Essential heterodimerization partners for DNA binding.
-
LMO1/LMO2: LIM-only domain proteins that act as bridging factors, nucleating the assembly of the complex.[4]
-
LDB1: A ubiquitous nuclear protein that stabilizes the complex by interacting with LMO proteins.[4]
-
GATA3: A zinc-finger transcription factor crucial for T-cell development, which is co-opted into the oncogenic complex.[2]
-
RUNX1: Another key hematopoietic transcription factor that is part of the SCL/TAL1 regulatory circuit.[2]
This oncogenic complex hijacks the normal transcriptional machinery, leading to the activation of pro-leukemic gene expression programs and the repression of genes required for normal T-cell differentiation.
Diagram: The Core SCL/TAL1 Oncogenic Complex
Caption: Core components of the SCL/TAL1 transcriptional complex in T-ALL.
SCL/TAL1 Signaling Pathways and Downstream Targets
The SCL/TAL1 complex establishes a robust and self-reinforcing oncogenic program through the activation of key downstream targets and the formation of positive feedback loops.
Autoregulatory and Feed-Forward Loops
A critical feature of the SCL/TAL1 network is the presence of an interconnected autoregulatory loop. SCL/TAL1, GATA3, and RUNX1 positively regulate each other's expression, creating a stable and sustained oncogenic state.[2] Furthermore, the SCL/TAL1 complex directly activates the proto-oncogene MYB, which in turn contributes to the expression of SCL/TAL1 and other components of the complex, forming a positive feed-forward loop that reinforces the leukemic transcriptional program.[2]
Diagram: SCL/TAL1 Autoregulatory and Feed-Forward Loop
References
- 1. The T cell leukemia oncoprotein SCL/tal-1 is essential for development of all hematopoietic lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Targets of the SCL/TAL1 Transcription Factor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stem Cell Leukemia (SCL), also known as T-cell Acute Lymphoblastic Leukemia 1 (TAL1), is a pivotal basic helix-loop-helix (bHLH) transcription factor. It plays a master regulatory role in the development and differentiation of hematopoietic stem cells and various blood lineages, including erythroid, megakaryocytic, and monocytic cells.[1][2][3] Furthermore, its aberrant expression is a key oncogenic driver in a significant proportion of T-cell acute lymphoblastic leukemia (T-ALL) cases.[4][5] Understanding the downstream targets of SCL/TAL1 is therefore crucial for deciphering the molecular mechanisms of both normal hematopoiesis and leukemogenesis, and for the development of targeted therapeutics. This guide provides a comprehensive overview of the known downstream targets of SCL/TAL1, the experimental methodologies used for their identification, and the signaling pathways they modulate.
Core Concepts: The SCL/TAL1 Transcriptional Complex
SCL/TAL1 rarely acts in isolation. Instead, it functions as a core component of a multi-protein transcriptional complex.[1][6] The composition of this complex is context-dependent, varying with cell lineage and developmental stage, which in turn dictates the specific set of downstream genes to be regulated. Key interacting partners include:
-
Class I bHLH proteins (E-proteins): Such as E2A (E12/E47) and HEB, which are obligate heterodimerization partners for SCL/TAL1's DNA binding activity.[4]
-
LIM-only (LMO) proteins: LMO1 and LMO2 act as bridging factors, connecting SCL/TAL1 to other proteins in the complex.[6]
-
LIM domain-binding protein 1 (LDB1): Stabilizes the complex and facilitates long-range chromatin interactions.
-
GATA transcription factors: GATA1 and GATA2 are crucial partners in erythroid and hematopoietic stem cell regulation, respectively. The SCL/TAL1 complex often binds to composite E-box-GATA DNA motifs.[2]
-
Other transcription factors: RUNX1, FLI1, and members of the ETS family are also frequently found in SCL/TAL1 complexes, contributing to lineage-specific gene regulation.[6]
This complex can act as both a transcriptional activator and a repressor, depending on the genomic context and the recruitment of co-activators (e.g., p300/CBP) or co-repressors (e.g., SIN3A, HDACs).[3]
Downstream Targets of SCL/TAL1 in Normal Hematopoiesis
SCL/TAL1 is indispensable for the proper development of several hematopoietic lineages. Its downstream targets in these contexts are involved in cell fate decisions, proliferation, and maturation.
Erythropoiesis
In erythroid differentiation, SCL/TAL1 is a central regulator, controlling the expression of genes essential for red blood cell formation.
Table 1: Key Downstream Target Genes of SCL/TAL1 in Erythropoiesis
| Gene Symbol | Gene Name | Function | Regulation by SCL/TAL1 | Fold Change (if available) | Reference |
| EPB42 | Erythrocyte membrane protein band 4.2 | Red blood cell membrane integrity | Activation | - | [7] |
| GYPA | Glycophorin A | Major sialoglycoprotein of the human erythrocyte membrane | Activation | - | [8] |
| HBA/HBB | Hemoglobin alpha/beta chains | Oxygen transport | Activation | - | [8] |
| KLF1 | Krüppel-like factor 1 | Master regulator of erythroid differentiation | Activation | - | [9] |
| c-KIT | KIT proto-oncogene, receptor tyrosine kinase | Cytokine receptor crucial for erythroid progenitor survival and proliferation | Activation (DNA-binding independent) | - | [10] |
| EPOR | Erythropoietin receptor | Cytokine receptor essential for erythropoiesis | Activation | - | [11] |
| GATA1 | GATA binding protein 1 | Key erythroid transcription factor | Part of a positive feedback loop with SCL/TAL1 | - | [9] |
| ALAS2 | Aminolevulinate synthase 2 | Rate-limiting enzyme in heme synthesis | Activation | - | [2] |
Megakaryopoiesis
SCL/TAL1 also plays a significant role in the development of megakaryocytes, the precursors to platelets.
Table 2: Key Downstream Target Genes of SCL/TAL1 in Megakaryopoiesis
| Gene Symbol | Gene Name | Function | Regulation by SCL/TAL1 | Fold Change (if available) | Reference |
| GATA1 | GATA binding protein 1 | Essential for megakaryocyte maturation | Activation | - | [12] |
| FLI1 | Fli-1 proto-oncogene, ETS transcription factor | Key regulator of megakaryopoiesis | Cooperative regulation with SCL/TAL1 | - | [13] |
| NFE2 | Nuclear factor, erythroid 2 | Crucial for platelet formation | Indirectly regulated | - | [13] |
| RUNX1 | Runt-related transcription factor 1 | Essential for definitive hematopoiesis and megakaryopoiesis | Cooperative regulation with SCL/TAL1 | - | [12] |
Monocytopoiesis
Recent studies have also implicated SCL/TAL1 in the regulation of monocyte and macrophage development.
Table 3: Key Downstream Target Genes of SCL/TAL1 in Monocytopoiesis
| Gene Symbol | Gene Name | Function | Regulation by SCL/TAL1 | Fold Change (if available) | Reference |
| p16/Ink4a | Cyclin-dependent kinase inhibitor 2A | Cell cycle regulation | Repression | ~3-4 fold increase upon knockout | [3] |
| Gata2 | GATA binding protein 2 | Hematopoietic transcription factor | Activation | Decreased upon knockout | [3] |
Downstream Targets of SCL/TAL1 in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL, the ectopic or overexpression of SCL/TAL1 hijacks the normal transcriptional machinery of developing T-cells, leading to a block in differentiation and uncontrolled proliferation.
Table 4: Key Downstream Target Genes of SCL/TAL1 in T-ALL
| Gene Symbol | Gene Name | Function | Regulation by SCL/TAL1 | Fold Change (if available) | Reference |
| MYB | MYB proto-oncogene, transcription factor | Oncogene involved in cell proliferation and differentiation | Activation | - | [14] |
| TRIB2 | Tribbles pseudokinase 2 | Oncogene, essential for T-ALL cell survival | Activation | - | [14] |
| ALDH1A2 | Aldehyde dehydrogenase 1 family member A2 | Retinoic acid synthesis, oncogenic in T-ALL | Activation | Significantly downregulated upon TAL1 degradation | [15] |
| NKX3-1 | NK3 homeobox 1 | Transcription factor, oncogenic in T-ALL | Activation | - | [16] |
| GATA3 | GATA binding protein 3 | Key T-cell development transcription factor | Part of a positive auto-regulatory loop with SCL/TAL1 and RUNX1 | - | [14] |
| RUNX1 | Runt-related transcription factor 1 | Hematopoietic transcription factor | Part of a positive auto-regulatory loop with SCL/TAL1 and GATA3 | - | [14] |
| CDK6 | Cyclin dependent kinase 6 | Cell cycle progression | Activation | - | [17] |
| RAG1/RAG2 | Recombination activating gene 1/2 | V(D)J recombination | Repression (indirect) | Upregulated upon TAL1 degradation | [15] |
Experimental Protocols
The identification and validation of SCL/TAL1 downstream targets rely on a combination of genome-wide screening techniques and targeted molecular assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is the gold standard for identifying the direct binding sites of a transcription factor across the genome.
Detailed Protocol for SCL/TAL1 ChIP-seq:
-
Cell Cross-linking:
-
Harvest cells (e.g., primary erythroid progenitors or T-ALL cell lines) and wash with PBS.
-
Resuspend cells in PBS and add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells using a detergent-based lysis buffer to release the nuclei.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).
-
Shear the chromatin to an average size of 200-700 bp using sonication. The optimal sonication conditions need to be empirically determined for each cell type and instrument.[18]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to SCL/TAL1. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the immunoprecipitated DNA according to the manufacturer's instructions for the sequencing platform (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the SCL/TAL1 immunoprecipitation compared to the input control.
-
Perform motif analysis on the identified peaks to confirm the enrichment of the E-box and GATA motifs.
-
Annotate the peaks to their nearest genes to identify potential downstream targets.
-
RNA-sequencing (RNA-seq)
RNA-seq is used to quantify changes in gene expression following the perturbation of SCL/TAL1 levels (e.g., via knockdown or overexpression).
Detailed Protocol for RNA-seq of SCL/TAL1 Knockdown Cells:
-
SCL/TAL1 Knockdown:
-
Transduce the target cells (e.g., T-ALL cell lines) with a lentiviral vector expressing a short hairpin RNA (shRNA) or a CRISPR-Cas9 system targeting SCL/TAL1. A non-targeting control should be used in parallel.
-
Select for transduced cells and validate the knockdown efficiency by qRT-PCR and Western blotting.
-
-
RNA Extraction:
-
Harvest the cells at a specific time point post-transduction.
-
Extract total RNA using a column-based kit or TRIzol reagent, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene (e.g., as transcripts per million - TPM).
-
Perform differential expression analysis between the SCL/TAL1 knockdown and control samples to identify genes that are significantly up- or downregulated.
-
Validation of Downstream Targets
Candidate downstream targets identified through ChIP-seq and RNA-seq should be validated using targeted assays.
-
Quantitative Real-Time PCR (qRT-PCR): To confirm the changes in gene expression observed in RNA-seq.
-
Luciferase Reporter Assays: To determine if SCL/TAL1 can directly regulate the transcriptional activity of a putative target gene's promoter or enhancer. In these assays, a reporter construct containing the regulatory element of interest upstream of a luciferase gene is co-transfected with an SCL/TAL1 expression vector into a suitable cell line. An increase or decrease in luciferase activity indicates transcriptional activation or repression, respectively. For example, co-transfection of SCL/TAL1, E47, GATA-1, LMO2, and Ldb1 expression vectors with a luciferase reporter driven by the protein 4.2 promoter resulted in a 42-fold induction of reporter activity.[7]
-
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR): To validate the binding of SCL/TAL1 to specific genomic loci identified in ChIP-seq.
Visualizations: Signaling Pathways and Experimental Workflows
SCL/TAL1 Regulatory Network in Erythropoiesis
Caption: A simplified diagram of the SCL/TAL1 transcriptional network in erythropoiesis.
Oncogenic SCL/TAL1 Signaling in T-ALL
Caption: Key oncogenic pathways driven by SCL/TAL1 in T-cell acute lymphoblastic leukemia.
Experimental Workflow for Identifying SCL/TAL1 Downstream Targets
Caption: A typical experimental workflow for the identification and validation of SCL/TAL1 downstream targets.
Conclusion
SCL/TAL1 is a master regulator of gene expression with profound effects on hematopoiesis and a central role in the pathogenesis of T-ALL. Its downstream targets are numerous and diverse, reflecting its multifaceted roles in cell fate determination, proliferation, survival, and differentiation. The continued elucidation of the SCL/TAL1-regulated transcriptional network through genome-wide approaches like ChIP-seq and RNA-seq will undoubtedly provide deeper insights into these fundamental biological processes and pave the way for novel therapeutic strategies targeting SCL/TAL1-driven malignancies. This guide serves as a foundational resource for professionals engaged in this critical area of research and drug development.
References
- 1. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a TAL1 Target Gene Reveals a Positive Role for the LIM Domain-Binding Protein Ldb1 in Erythroid Gene Expression and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide identification of TAL1's functional targets: Insights into its mechanisms of action in primary erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. ashpublications.org [ashpublications.org]
- 11. T-cell Acute Leukemia 1 (TAL1) Regulation of Erythropoietin Receptor and Association with Excessive Erythrocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCL/TAL1-mediated Transcriptional Network Enhances Megakaryocytic Specification of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
The SCL-LMO2 Nexus: A Core Regulator in Developmental Hematopoiesis and Vasculogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of the hematopoietic and vascular systems is a complex process orchestrated by a precise network of transcription factors. Central to this network is the interaction between the Stem Cell Leukemia (SCL/TAL1) protein and the LIM-only protein 2 (LMO2). SCL is a basic helix-loop-helix (bHLH) transcription factor, and LMO2 is a nuclear protein that functions as a critical scaffold, bridging different transcription factors together.[1] Their collaboration is indispensable for the formation of hematopoietic stem cells (HSCs) and the proper development of the vascular endothelium.[2][3][4] This guide provides a detailed examination of the SCL-LMO2 interaction, its role in key developmental pathways, quantitative aspects of its binding, and the experimental protocols used to investigate it.
The SCL-LMO2 Transcriptional Complex: A Multi-Protein Assembly
Neither SCL nor LMO2 functions in isolation. They are core components of a larger, multi-protein transcriptional complex that binds to specific DNA sequences to regulate gene expression. LMO2, lacking a DNA-binding domain itself, acts as a molecular "bridge" or adaptor.[2][5] The interaction between SCL and LMO2 is crucial for the stability of LMO2, protecting it from degradation via the ubiquitin-proteasome pathway.[6]
This essential complex typically includes:
-
SCL (TAL1): A bHLH protein that heterodimerizes with ubiquitously expressed E-proteins (like E47). This SCL-E-protein heterodimer is responsible for binding to E-box DNA motifs (CANNTG).
-
LMO2: A LIM-only protein that directly interacts with SCL.[6]
-
LDB1 (LIM domain-binding protein 1): A nuclear protein that binds to LMO2 and is required for its stability and function.[5][7][8]
-
GATA factors (e.g., GATA1, GATA2): DNA-binding proteins that recognize GATA motifs. The entire complex is often tethered to DNA through the combined binding of SCL/E-protein to E-boxes and GATA factors to nearby GATA motifs.[9]
The stoichiometry and specific components of this complex can vary, which in turn dictates the transcriptional outcome—either activation or repression—at target gene loci, ultimately controlling cell fate decisions between proliferation and differentiation.[10]
Role in Development: Hematopoiesis and Endothelial Lineage
The SCL-LMO2 interaction is fundamental for the development of the hemangioblast, a bipotent progenitor cell that gives rise to both hematopoietic and endothelial lineages.[2][3][11] Studies in zebrafish have shown that SCL and LMO2 have nearly identical requirements in early development; depletion of either factor results in a loss of hematopoietic regulators, down-regulation of endothelial gene expression, and failure of dorsal aorta formation.[2][3][4] This phenotypic similarity strongly suggests they function together within a single, indispensable protein complex.[4]
Overexpression studies in Xenopus embryos further highlight their cooperative function. While expressing SCL alone does not lead to ectopic blood formation, co-expression of SCL and LMO2 synergistically expands the blood-forming regions.[9] This synergy is amplified with the addition of GATA-1, indicating that the stoichiometry of this complex is key to specifying mesoderm to a hematopoietic fate.[9]
Governing Signaling Pathways
The expression and function of the SCL-LMO2 complex are regulated by major developmental signaling pathways, including BMP, Wnt, and Notch.[12][13] These pathways converge to control the specification of mesoderm and the subsequent emergence of HSCs from the hemogenic endothelium.[12] For instance, LMO2 itself is implicated in modulating signaling cascades; a cytoplasmic LMO2-LDB1 complex can activate STAT3 signaling, demonstrating a role beyond nuclear transcriptional regulation.[7] In T-cell development, enforced Lmo2 expression can lead to a block in differentiation, partly by interfering with the function of E2A proteins, which are essential for normal T-cell maturation.[14]
Quantitative Data on Molecular Interactions
Quantifying the binding affinities within the SCL-LMO2 complex and with external modulators is crucial for understanding its regulation and for designing therapeutic interventions. The interaction is known to be of high affinity, which is critical for processes like the sequestration of E2A proteins in T-ALL.[1]
| Interacting Molecules | Measurement Type | Value | Experimental Method | Reference |
| LMO2 with SCL/E2A-containing complexes | Ka | 1.8 x 108 M-1 | Not specified in source | [1] |
| Small molecule inhibitor (3K7) with LMO2 | Kd | 1.2 µM | Microscale Thermophoresis (MST) | [15],[1] |
| LDB1 with LMO2 in murine erythroleukemia cells | Affinity | High (stable complex) | Gel Filtration Chromatography | [8],[10] |
Experimental Protocols
Investigating the SCL-LMO2 interaction relies on a suite of molecular biology techniques designed to probe protein-protein and protein-DNA interactions within the cellular environment.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate that SCL and LMO2 are part of the same protein complex in vivo. An antibody targeting SCL, for example, will pull down SCL and any stably associated proteins, such as LMO2, which can then be detected by Western blotting.[6][16][17]
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. The transcription factors Scl and Lmo2 act together during development of the hemangioblast in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LMO2 promotes the development of AML through interaction with transcription co-regulator LDB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytoplasmic LMO2-LDB1 Complex Activates STAT3 Signaling through Interaction with gp130-JAK in Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The LIM-domain binding protein Ldb1 and its partner LMO2 act as negative regulators of erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primitive erythropoiesis in the Xenopus embryo: the synergistic role of LMO-2, SCL and GATA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Signaling Pathways Involved in Hematopoietic Stem Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lmo2 induces hematopoietic stem cell like features in T-cell progenitor cells prior to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule inhibits T-cell acute lymphoblastic leukaemia oncogenic interaction through conformational modulation of LMO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
The Pivotal Role of SCL/TAL1 in Megakaryopoiesis and Erythropoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stem Cell Leukemia (SCL), also known as T-cell acute lymphocytic leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor that functions as a master regulator of hematopoiesis. It is indispensable for the specification of hematopoietic stem cells (HSCs) and their subsequent differentiation into the erythroid and megakaryocytic lineages.[1] Dysregulation of SCL/TAL1 is implicated in various hematological malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the molecular mechanisms, key target genes, and signaling pathways governed by SCL/TAL1 in megakaryopoiesis and erythropoiesis. It also offers detailed experimental protocols for studying its function and summarizes quantitative data from key studies to facilitate further research and drug development in this field.
Molecular Mechanisms of SCL/TAL1 in Lineage Determination
SCL/TAL1 exerts its influence on hematopoietic lineage commitment and maturation primarily by forming multi-protein transcriptional complexes. These complexes modulate the expression of a vast array of target genes that govern cell fate decisions, proliferation, and differentiation.
The SCL/TAL1 Transcriptional Complex
SCL/TAL1 itself does not bind DNA with high affinity. Instead, it heterodimerizes with ubiquitously expressed E-proteins (e.g., E2A, HEB), which facilitates its binding to E-box (CANNTG) motifs in the regulatory regions of target genes.[2] The functional specificity of the SCL/TAL1 complex is determined by its interaction with other lineage-specific transcription factors and co-regulators.
In both erythropoiesis and megakaryopoiesis, a core complex assembles around SCL/TAL1, which typically includes:
-
GATA1: A zinc finger transcription factor crucial for both erythroid and megakaryocytic development. The interaction between SCL/TAL1 and GATA1 is central to the activation of many lineage-specific genes.[3]
-
LMO2: A LIM-only protein that acts as a scaffold, bridging the interaction between SCL/TAL1 and other proteins within the complex.[2]
-
LDB1: A nuclear protein that stabilizes the SCL/TAL1-LMO2 interaction and is essential for the long-range enhancer-promoter communication mediated by the complex.[4]
This core complex can further recruit other factors, such as RUNX1 in megakaryopoiesis, to fine-tune gene expression programs.[4] The composition of the SCL/TAL1 complex is dynamic and changes during the course of differentiation, allowing for precise temporal regulation of gene expression.
Role in Erythropoiesis
During erythropoiesis, SCL/TAL1 is essential for the survival and proliferation of erythroid progenitors and for the activation of genes required for red blood cell maturation. Key functions include:
-
Regulation of Erythropoietin Receptor (EpoR): SCL/TAL1, in concert with GATA1, directly binds to the promoter of the EPOR gene, ensuring high-level expression of the receptor. This sensitizes erythroid progenitors to erythropoietin (EPO), a critical cytokine for red blood cell production.[5]
-
Activation of Globin Genes: The SCL/TAL1 complex is involved in the transcriptional activation of the α- and β-globin genes, which are essential components of hemoglobin.
-
Control of Cell Cycle and Survival: SCL/TAL1 regulates the expression of cell cycle inhibitors, such as p21, and pro-survival factors, like BCL-XL, thereby coordinating proliferation and preventing apoptosis in developing erythroblasts.[6][7]
Role in Megakaryopoiesis
In megakaryopoiesis, SCL/TAL1 is critical for the commitment of progenitors to the megakaryocytic lineage, as well as for the maturation of megakaryocytes and subsequent platelet production. Its key roles include:
-
Lineage Specification: SCL/TAL1, in combination with other transcription factors like GATA1, FLI1, and RUNX1, drives the expression of megakaryocyte-specific genes.[8]
-
Megakaryocyte Maturation: SCL/TAL1 is required for proper megakaryocyte maturation, including polyploidization and the development of the demarcation membrane system, a prerequisite for platelet shedding.[7]
-
Regulation of Key Megakaryocytic Genes: SCL/TAL1 directly regulates the expression of critical genes for megakaryocyte function, such as NF-E2, which is essential for platelet formation, and genes involved in cytoskeleton organization like β1-tubulin.[1]
Quantitative Data on SCL/TAL1 Function
The following tables summarize quantitative data from studies investigating the effects of SCL/TAL1 perturbation on gene expression and cell populations in megakaryopoiesis and erythropoiesis.
| Table 1: Effect of SCL/TAL1 Overexpression on Megakaryocytic Gene Expression | |
| Gene | Fold Change in Expression |
| GATA1 | 89.2-fold increase |
| MPL | 3.2-fold increase |
| Reference | [8] |
| Table 2: Effect of SCL/TAL1 Knockdown on Hematopoietic Progenitors | |
| Cell Type | Effect |
| Erythroid Progenitors (BFU-E) | Decreased proliferation |
| Megakaryocytic Progenitors | Impaired maturation, reduced platelet numbers |
| Reference | [7][9] |
| Table 3: Protein Copy Number of Key Transcription Factors in Erythroid Progenitors (ProE stage) | |
| Protein | Copies per Cell |
| GATA1 | ~50,000 |
| KLF1 | ~50,000 |
| TAL1 | ~10,000 |
| Reference | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of SCL/TAL1.
In Vitro Differentiation of Human CD34+ Cells to Erythrocytes
This protocol describes a two-phase culture system for the differentiation of human cord blood-derived CD34+ cells into mature erythrocytes.
Materials:
-
CD34+ hematopoietic stem and progenitor cells
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Stem Cell Factor (SCF)
-
Erythropoietin (EPO)
-
Insulin
-
Transferrin
-
Holo-transferrin
-
Human serum albumin
-
Heparin
-
L-glutamine
Procedure:
Phase 1: Expansion of Erythroid Progenitors (Day 0-8)
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Wash the cells with IMDM supplemented with 10% FBS.
-
Resuspend the cells at a concentration of 1 x 105 cells/mL in expansion medium: IMDM with 30% FBS, 1% human serum albumin, 10 µg/mL insulin, 200 µg/mL holo-transferrin, 100 ng/mL SCF, 2 U/mL EPO, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
On day 8, harvest the cells by centrifugation.
Phase 2: Terminal Differentiation (Day 8-18)
-
Resuspend the cells at a concentration of 5 x 105 cells/mL in differentiation medium: IMDM with 30% FBS, 1% human serum albumin, 10 µg/mL insulin, 200 µg/mL holo-transferrin, 2 U/mL EPO, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin (note the absence of SCF).
-
Continue to culture the cells at 37°C and 5% CO2 for an additional 10 days.
-
Monitor erythroid differentiation by flow cytometry for the expression of CD71 and Glycophorin A (CD235a) and by benzidine (B372746) staining for hemoglobinization.
In Vitro Differentiation of Human CD34+ Cells to Megakaryocytes
This protocol outlines the generation of mature megakaryocytes from human cord blood-derived CD34+ cells.
Materials:
-
CD34+ hematopoietic stem and progenitor cells
-
Serum-Free Medium (SFM) for hematopoietic cell culture
-
Recombinant human Thrombopoietin (TPO)
-
Low-attachment culture plates
Procedure:
-
Thaw and wash CD34+ cells as described in the erythroid differentiation protocol.
-
Seed the cells at a density of 5 × 105 cells/mL in SFM supplemented with 50 ng/mL recombinant human TPO in a low-attachment 12-well plate.[6]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.[10]
-
Monitor megakaryocyte differentiation and maturation by flow cytometry for the expression of CD41a and CD42b.[11]
-
Assess polyploidization by staining with a DNA dye (e.g., Propidium Iodide or DAPI) and analyzing by flow cytometry.[11]
Chromatin Immunoprecipitation (ChIP) for SCL/TAL1
This protocol provides a general workflow for performing ChIP to identify the genomic binding sites of SCL/TAL1.
Materials:
-
Differentiated erythroid or megakaryocytic cells
-
Formaldehyde (B43269) (37%)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
Anti-SCL/TAL1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells. Lyse the cell membranes using a cell lysis buffer to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Lyse the nuclei with a nuclear lysis buffer. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an anti-SCL/TAL1 antibody or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analysis: The purified DNA can be analyzed by qPCR to assess enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[12]
Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression
This protocol describes the quantification of SCL/TAL1 target gene expression.
Materials:
-
RNA isolated from experimental and control cells
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cells using a standard method (e.g., TRIzol or a column-based kit).
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific forward and reverse primers, and cDNA template.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Regulatory Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and regulatory networks involving SCL/TAL1 in megakaryopoiesis and erythropoiesis.
Caption: SCL/TAL1 signaling in erythropoiesis.
References
- 1. A critical role for the transcription factor Scl in platelet production during stress thrombopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SCL/TAL1 regulates hematopoietic specification from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Transcription factors in late megakaryopoiesis and related platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCL/TAL1-mediated Transcriptional Network Enhances Megakaryocytic Specification of Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Proteomic Analysis of Human Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro megakaryocyte culture from human bone marrow aspirates as a research and diagnostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diagenode.com [diagenode.com]
SCL/TAL1 protein isoforms and their functions
An In-depth Technical Guide to SCL/TAL1 Protein Isoforms and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stem Cell Leukemia (SCL), also known as T-cell Acute Lymphoblastic Leukemia 1 (TAL1), is a pivotal basic helix-loop-helix (bHLH) transcription factor essential for the normal development of hematopoietic stem cells and the differentiation of erythroid and megakaryocytic lineages.[1] Its aberrant expression is a primary cause of T-cell acute lymphoblastic leukemia (T-ALL).[2] The SCL/TAL1 gene gives rise to two main protein isoforms, a full-length (TAL1-l) and a truncated (TAL1-s) form, through alternative splicing and the use of alternative promoters. These isoforms exhibit distinct functions in hematopoiesis and oncogenesis, largely due to their differential protein-protein interactions and target gene regulation. This guide provides a comprehensive overview of the SCL/TAL1 isoforms, their molecular characteristics, functional differences, and the key signaling pathways they modulate. Furthermore, it offers detailed experimental protocols for the investigation of SCL/TAL1 isoform-specific functions, including chromatin immunoprecipitation sequencing (ChIP-seq), co-immunoprecipitation (Co-IP), and luciferase reporter assays.
SCL/TAL1 Protein Isoforms: Molecular Characteristics
The two primary isoforms of SCL/TAL1, TAL1-l and TAL1-s, differ in their protein structure, leading to distinct functional capabilities.
| Property | TAL1-long (TAL1-l) | TAL1-short (TAL1-s) | Reference |
| Amino Acid Length | 331 | 156 | [3] |
| Molecular Weight | 34.3 kDa | Not explicitly stated, but significantly smaller | [3] |
| Key Domains | N-terminal domain, bHLH domain | Lacks a significant portion of the N-terminal domain, retains the bHLH domain | [3] |
Functional Differentiation of SCL/TAL1 Isoforms
The structural differences between TAL1-l and TAL1-s translate into distinct roles in hematopoietic lineage determination and cellular processes.
| Function | TAL1-long (TAL1-l) | TAL1-short (TAL1-s) | Reference |
| Hematopoietic Lineage | Primarily associated with megakaryocytic differentiation. | Crucial for erythroid progenitor differentiation. | [3] |
| Transcriptional Activity | Functions as a transcriptional regulator. | Functions as a stronger transcription factor compared to TAL1-long. | [4] |
| E-protein Binding | Binds to E-proteins (e.g., TCF3, TCF12). | Exhibits stronger binding to E-proteins compared to TAL1-long. | [1][4] |
| DNA Binding | Binds to E-box sequences (CANNTG) as a heterodimer with E-proteins. | Shows stronger DNA binding activity. | [4] |
| Apoptosis | Less associated with apoptosis. | Promotes the expression of apoptotic genes. | [4] |
Differential Gene Regulation
RNA-sequencing analyses following the overexpression of individual isoforms have revealed distinct sets of target genes. While specific, comprehensive lists of differentially regulated genes require access to supplementary data of published studies, the general findings indicate that TAL1-s has a broader and more potent impact on the transcriptome.[1]
Key Signaling Pathways and Molecular Interactions
SCL/TAL1 isoforms function within a complex network of protein-protein interactions that dictate their transcriptional output. A core regulatory complex involves SCL/TAL1, E-proteins (E2A/HEB), GATA1 or GATA2, LMO2, and LDB1.[3][5][6] This complex is critical for both normal hematopoiesis and, when dysregulated, for leukemogenesis.
The SCL/TAL1 Core Transcriptional Complex
The assembly of this multiprotein complex on target gene promoters is a key mechanism of SCL/TAL1 function. LMO2 acts as a bridging molecule, connecting SCL/TAL1 to other transcription factors.[3][7]
Caption: The SCL/TAL1 core transcriptional complex assembly at a target gene promoter.
Regulation of the C-KIT Signaling Pathway
The SCL/TAL1 complex is a key activator of the receptor tyrosine kinase C-KIT, a critical regulator of hematopoiesis.[3] Ectopic expression of SCL/TAL1 can induce C-KIT expression.[3]
Caption: The SCL/TAL1 complex activates C-KIT expression.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for SCL/TAL1 Isoforms
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of specific SCL/TAL1 isoforms.[8][9][10]
Caption: A generalized workflow for ChIP-seq.
Methodology:
-
Cell Culture and Cross-linking: Culture cells of interest (e.g., hematopoietic cell lines) to the desired density. Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate to fragment the chromatin to an average size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the SCL/TAL1 isoform of interest (or a tag if using tagged proteins). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads multiple times with buffers of increasing stringency to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads. Reverse the cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of enrichment, and conduct downstream analyses such as motif discovery and gene ontology analysis.
Co-immunoprecipitation (Co-IP) for SCL/TAL1 Isoform-Specific Interactors
This protocol describes the co-immunoprecipitation of SCL/TAL1 isoforms to identify their interacting protein partners.[11][12][13][14][15]
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the SCL/TAL1 isoform of interest (or a tag) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the protein complex components.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to quantify the transcriptional activity of SCL/TAL1 isoforms on a specific gene promoter.[16][17][18][19][20]
Methodology:
-
Construct Preparation: Clone the promoter region of a putative SCL/TAL1 target gene upstream of a luciferase reporter gene in an expression vector.
-
Transfection: Co-transfect the reporter construct into a suitable cell line along with an expression vector for the SCL/TAL1 isoform of interest. A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
Cell Culture and Lysis: Culture the transfected cells for 24-48 hours. Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the first signal and activate the second reporter for measurement.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in the presence of the SCL/TAL1 isoform to a control (e.g., empty vector) to determine the effect on promoter activity.
Conclusion and Future Directions
The SCL/TAL1 protein isoforms, TAL1-l and TAL1-s, play distinct and critical roles in hematopoiesis and leukemogenesis. Their differential functions are a consequence of their unique structural features, which lead to altered protein-protein interactions and target gene specificity. Understanding the nuanced roles of these isoforms is crucial for developing targeted therapies for SCL/TAL1-driven malignancies. Future research should focus on further elucidating the isoform-specific interactomes and cistromes in various cellular contexts and exploring therapeutic strategies that can selectively modulate the activity of the oncogenic isoforms. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of SCL/TAL1 biology.
References
- 1. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth | PLOS Biology [journals.plos.org]
- 5. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LIM-only protein Lmo2 is a bridging molecule assembling an erythroid, DNA-binding complex which includes the TAL1, E47, GATA-1 and Ldb1/NLI proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [emea.illumina.com]
- 10. bosterbio.com [bosterbio.com]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 13. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 14. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. goldbio.com [goldbio.com]
- 18. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on the Post-Translational Modifications of the SCL/TAL1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL) protein, also known as T-cell acute lymphoblastic leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor pivotal for normal hematopoiesis and vascular development. Its aberrant expression is a hallmark of T-cell acute lymphoblastic leukemia (T-ALL), where it acts as a potent oncogene. The functional activity of SCL/TAL1 is intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, and acetylation. These modifications dynamically modulate its stability, DNA-binding affinity, and interactions with other proteins, thereby influencing its transcriptional output and downstream cellular processes. This technical guide provides a comprehensive overview of the known PTMs of SCL/TAL1, the signaling pathways that govern these modifications, and their functional consequences. Detailed experimental protocols for studying these PTMs are also provided to facilitate further research in this critical area.
Core Post-Translational Modifications of SCL/TAL1
The SCL/TAL1 protein is subject to several key post-translational modifications that regulate its function. These include phosphorylation, ubiquitination, and acetylation, each of which can significantly impact the protein's stability, localization, and interaction with partner proteins and DNA.
Phosphorylation
Phosphorylation of SCL/TAL1 is a critical regulatory mechanism, particularly in the context of protein stability. The TGF-beta signaling pathway, through the kinase AKT1, has been shown to mediate the phosphorylation of SCL/TAL1.
Key Phosphorylation Site and Functional Impact:
| Modification | Site | Kinase | Signaling Pathway | Functional Consequence |
| Phosphorylation | Threonine 90 (T90) | AKT1 | TGF-β | Promotes polyubiquitination and subsequent proteasomal degradation, leading to decreased SCL/TAL1 protein levels.[1] |
Erythropoietin signaling has also been shown to induce the phosphorylation of SCL/TAL1 protein products, suggesting a role for this PTM in erythroid differentiation.
Ubiquitination
Ubiquitination is a major pathway for the degradation of SCL/TAL1, ensuring tight control over its cellular levels. Two key signaling pathways, Notch and TGF-beta, have been implicated in promoting the ubiquitination and subsequent proteasomal degradation of SCL/TAL1.[1][2] This process involves the concerted action of E3 ubiquitin ligases.
Key Regulators and Functional Impact:
| Modification | E3 Ligases | Signaling Pathway | Functional Consequence |
| Polyubiquitination | CHIP, Skp2 | Notch, TGF-β | Targets SCL/TAL1 for proteasomal degradation, leading to a reduction in its protein levels.[1][2][3] |
The C-terminal region of SCL/TAL1 contains sequences that are crucial for its degradation.[2] Phosphorylation at Threonine 90 by AKT1 enhances the interaction of SCL/TAL1 with the E3 ubiquitin ligase CHIP, thereby promoting its ubiquitination.[1]
Acetylation
Acetylation of SCL/TAL1 is a key modification that modulates its transcriptional activity. The histone acetyltransferases (HATs) p300 and P/CAF have been identified as enzymes that acetylate SCL/TAL1.[4][5] This modification primarily occurs within a lysine-rich motif in the loop region of the bHLH domain.[4][5]
Key Acetyltransferases and Functional Impact:
| Modification | Acetyltransferases | Acetylation Site | Functional Consequence |
| Acetylation | p300, P/CAF | Lysine-rich motif in the loop region | Increases DNA binding affinity.[4][5] |
| Reduces interaction with the mSin3A transcriptional co-repressor complex by over 4-fold.[2] | |||
| Switches SCL/TAL1 from a transcriptional repressor to an activator. |
This shift from a repressive to an activating state is crucial for the role of SCL/TAL1 in promoting erythroid differentiation.
Signaling Pathways Regulating SCL/TAL1 PTMs
The post-translational modifications of SCL/TAL1 are tightly controlled by upstream signaling pathways. Understanding these pathways is crucial for developing therapeutic strategies that target SCL/TAL1 activity.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway plays a significant role in regulating SCL/TAL1 stability.
Caption: TGF-β signaling pathway leading to SCL/TAL1 degradation.
Upon binding of TGF-β to its receptor, the downstream kinase AKT1 is activated.[1] AKT1 then phosphorylates SCL/TAL1 at Threonine 90, which enhances its interaction with the E3 ubiquitin ligase CHIP, leading to polyubiquitination and subsequent degradation by the proteasome.[1]
Notch Signaling Pathway
Notch signaling is another critical pathway that controls SCL/TAL1 protein levels through ubiquitination.
Caption: Notch signaling pathway promoting SCL/TAL1 ubiquitination.
Activation of the Notch receptor leads to the release of the Notch Intracellular Domain (NICD), which translocates to the nucleus. NICD signaling induces the expression and/or activity of the E3 ligases Skp2 and CHIP, which then target SCL/TAL1 for ubiquitination and proteasomal degradation.[2]
Regulation of Acetylation
The acetylation state of SCL/TAL1 is dynamically regulated by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Caption: Regulation of SCL/TAL1 activity by acetylation.
In its deacetylated state, SCL/TAL1 can interact with the mSin3A co-repressor complex, which includes histone deacetylases (HDACs), leading to transcriptional repression. Acetylation of SCL/TAL1 by p300/P-CAF disrupts this interaction and promotes the formation of a transcriptional activation complex, enhancing its DNA binding and leading to the activation of target genes.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of SCL/TAL1 post-translational modifications.
Immunoprecipitation of SCL/TAL1 from Leukemia Cells
This protocol describes the immunoprecipitation of endogenous SCL/TAL1 from T-ALL cell lines, such as Jurkat cells.
Materials:
-
Jurkat cells
-
Ice-cold PBS
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
Anti-SCL/TAL1 antibody (validated for IP)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest approximately 2 x 10^7 Jurkat cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-SCL/TAL1 antibody to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
For analysis by Western blot, resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
For mass spectrometry, elute with 50 µL of elution buffer, and immediately neutralize with neutralization buffer.
-
In Vitro Ubiquitination Assay of SCL/TAL1
This protocol outlines an in vitro ubiquitination reaction to study the modification of SCL/TAL1 by the E3 ligase CHIP.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human CHIP (E3 ligase)
-
Recombinant human SCL/TAL1 protein
-
Recombinant human ubiquitin
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP solution (10 mM)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
5 µL of 10x Ubiquitination reaction buffer
-
1 µL of 10x ATP solution
-
1 µL of E1 enzyme (e.g., 100 nM final concentration)
-
1 µL of E2 enzyme (e.g., 500 nM final concentration)
-
5 µL of Ubiquitin (e.g., 10 µM final concentration)
-
1-2 µg of recombinant SCL/TAL1 protein
-
1-2 µg of recombinant CHIP
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 12.5 µL of 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-SCL/TAL1 antibody or an anti-ubiquitin antibody to detect ubiquitinated SCL/TAL1.
In Vitro Acetylation Assay of SCL/TAL1
This protocol describes an in vitro acetylation assay to examine the acetylation of SCL/TAL1 by P/CAF.
Materials:
-
Recombinant human P/CAF
-
Recombinant human SCL/TAL1 protein
-
Acetyl-CoA
-
Acetylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
[¹⁴C]-Acetyl-CoA (for radioactive detection) or anti-acetyl-lysine antibody (for Western blot detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
5 µL of 10x Acetylation reaction buffer
-
1-2 µg of recombinant SCL/TAL1 protein
-
0.5-1 µg of recombinant P/CAF
-
1 µL of Acetyl-CoA (e.g., 100 µM final concentration) or [¹⁴C]-Acetyl-CoA
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination: Stop the reaction by adding 12.5 µL of 4x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis:
-
Radioactive detection: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an autoradiography film.
-
Western blot detection: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-acetyl-lysine antibody.
-
Cycloheximide Chase Assay for SCL/TAL1 Stability
This assay is used to determine the half-life of the SCL/TAL1 protein.
Materials:
-
T-ALL cell line (e.g., Jurkat)
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Ice-cold PBS
-
Lysis buffer (as for IP)
Procedure:
-
Cell Treatment:
-
Plate Jurkat cells at an appropriate density.
-
Add CHX to the culture medium to a final concentration of 50-100 µg/mL to inhibit protein synthesis.
-
-
Time Course Collection:
-
Collect cell samples at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
-
For each time point, harvest the cells, wash with ice-cold PBS, and lyse the cells as described in the IP protocol.
-
-
Analysis:
-
Quantify the total protein concentration in each lysate.
-
Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an anti-SCL/TAL1 antibody.
-
Quantify the band intensities for SCL/TAL1 at each time point.
-
Plot the relative SCL/TAL1 protein level against time to determine the protein half-life.
-
Quantitative Data Summary
While comprehensive quantitative data on all SCL/TAL1 PTMs is still an active area of research, some key quantitative findings have been reported.
| PTM | Effect | Quantitative Change | Reference |
| Acetylation | Decreased interaction with mSin3A | > 4-fold reduction | [2] |
| Protein Stability | Half-life of SCL/TAL1 isoforms | Long isoform: ~7.2 hours; Short isoform: ~1.1 hours |
Further quantitative mass spectrometry and biochemical assays are needed to precisely map all PTM sites and to quantify their impact on protein-protein interactions and protein stability.
Conclusion
The post-translational modification of SCL/TAL1 is a complex and dynamic process that plays a critical role in regulating its function in both normal and malignant hematopoiesis. Phosphorylation, ubiquitination, and acetylation act as molecular switches that control the protein's stability, DNA-binding activity, and interaction with co-regulatory proteins. A thorough understanding of these modifications and the signaling pathways that control them is essential for the development of novel therapeutic strategies targeting SCL/TAL1 in T-ALL and other diseases where its activity is dysregulated. The experimental protocols provided in this guide offer a starting point for researchers to further dissect the intricate regulatory network governing this key transcription factor.
References
- 1. TGF-beta induces degradation of TAL1/SCL by the ubiquitin-proteasome pathway through AKT-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitination and degradation of Tal1/SCL are induced by notch signaling and depend on Skp2 and CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitination and Degradation of Tal1/SCL Are Induced by Notch Signaling and Depend on Skp2 and CHIP* | Semantic Scholar [semanticscholar.org]
- 4. P/CAF-mediated acetylation regulates the function of the basic helix–loop–helix transcription factor TAL1/SCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P/CAF-mediated acetylation regulates the function of the basic helix-loop-helix transcription factor TAL1/SCL - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of SCL/TAL1 in Endothelial Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor SCL (Stem Cell Leukemia), also known as TAL1, is a critical regulator of both hematopoietic and endothelial cell development. Its multifaceted role places it at the heart of vasculogenesis and angiogenesis, making it a key molecule of interest for research in developmental biology and therapeutic applications. This technical guide provides an in-depth overview of SCL's function in endothelial cell development, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Core Functions of SCL in Endothelial Development
SCL, a basic helix-loop-helix (bHLH) transcription factor, is essential for the proper formation of the vascular system. While not absolutely required for the initial specification of endothelial cells, SCL plays a crucial role in the subsequent remodeling and maturation of the primary vascular plexus.[1][2] Evidence from murine and zebrafish models demonstrates that the absence of SCL leads to significant defects in angiogenesis, particularly in the yolk sac, resulting in embryonic lethality.[1][3]
The protein's function is deeply intertwined with the concept of the hemangioblast, a putative common precursor for both hematopoietic and endothelial lineages.[4] SCL is thought to be a key player in the specification of these bipotential progenitors from the mesoderm.[5] Furthermore, SCL's influence extends to the endothelial-to-hematopoietic transition (EHT), a critical process where endothelial cells give rise to hematopoietic stem cells.[6][7]
Quantitative Data on SCL Function
The following tables summarize key quantitative findings from studies investigating the role of SCL in endothelial cell development.
| Gene | Fold Change in SCL-/- vs. Wild-Type Yolk Sacs (RT-PCR) | Reference |
| Flk-1 | Comparable | [1] |
| Tie-1 | Comparable | [1] |
| Flt-4 | Comparable | [1] |
| Tie-2 | ~2-fold decrease | [1] |
| Flt-1 | ~2-fold decrease | [1] |
| Table 1: Relative Expression of Endothelial Receptor Tyrosine Kinases in SCL-/- Embryos. This table shows the relative mRNA levels of key endothelial receptor tyrosine kinases in SCL knockout (SCL-/-) mouse yolk sacs compared to wild-type littermates, as determined by semi-quantitative RT-PCR. While the expression of some key receptors like Flk-1 is not significantly altered, there is a noticeable reduction in Tie-2 and Flt-1 levels, suggesting a role for SCL in regulating specific aspects of endothelial cell signaling. |
| Cell Culture Condition | % Endothelial Cells (CD31+) | % Smooth Muscle Cells (SMA+) | Reference |
| Scl+/+ FLK-1+ cells | ~30% | ~50% | [5] |
| Scl-/- FLK-1+ cells | Predominantly SMA+ | ~70% | [5] |
| Table 2: Endothelial and Smooth Muscle Cell Differentiation from FLK-1+ Progenitors. This table presents data from in vitro differentiation of FLK-1 positive cells isolated from Scl+/+ and Scl-/- embryoid bodies. The results from Fluorescence-Activated Cell Sorting (FACS) analysis indicate that in the absence of SCL, there is a significant reduction in the generation of endothelial cells and a corresponding increase in smooth muscle cells, highlighting SCL's role in directing lineage commitment from a common progenitor. |
Signaling Pathways and Regulatory Networks
SCL functions as part of a complex network of transcription factors to regulate endothelial gene expression. Its activity is highly context-dependent and relies on its interaction with other key proteins.
SCL Transcriptional Complex
SCL forms a multiprotein complex that typically includes the LIM-only protein LMO2, the GATA family of transcription factors (GATA1/2), and E-box binding proteins (E2A/HEB).[8][9][10] This core complex can then recruit other factors, such as RUNX1 and members of the Ets family of transcription factors (e.g., Fli-1, Elf-1), to specific DNA regulatory elements.[11][12][13]
Upstream Regulation of SCL
The expression of SCL itself is tightly regulated during development. In zebrafish, the cloche (clo) gene acts upstream of SCL.[4] Vascular Endothelial Growth Factor (VEGF) signaling is also a key upstream regulator, and SCL appears to function downstream of the VEGF receptor Flk-1 (VEGFR2).[14][15]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the role of SCL in endothelial cell development.
Isolation of Endothelial Cells from Mouse Yolk Sac
This protocol is adapted from methodologies for isolating early endothelial progenitors.
Materials:
-
E9.5 mouse embryos
-
Phosphate-buffered saline (PBS)
-
Collagenase/Dispase solution
-
Fetal Bovine Serum (FBS)
-
Cell strainer (70 µm)
-
Antibodies for FACS (e.g., anti-Flk-1, anti-CD31)
Procedure:
-
Dissect yolk sacs from E9.5 mouse embryos in sterile PBS.
-
Mince the tissue and incubate in a collagenase/dispase solution with 20% FBS for 45 minutes at 37°C with gentle trituration every 15 minutes.
-
Wash the cells twice with media containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Incubate the cells with fluorescently-conjugated antibodies against endothelial markers such as Flk-1 and CD31.
-
Isolate the endothelial cell population using Fluorescence-Activated Cell Sorting (FACS).
Chromatin Immunoprecipitation (ChIP) for SCL Target Gene Identification
This protocol outlines the general steps for performing ChIP to identify genomic regions bound by SCL.
Materials:
-
Isolated endothelial cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Anti-SCL antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
Procedure:
-
Cross-link protein-DNA complexes in isolated endothelial cells with 1% formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the SCL-DNA complexes using a specific anti-SCL antibody and protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA. The resulting DNA can be analyzed by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
References
- 1. Unsuspected role for the T-cell leukemia protein SCL/tal-1 in vascular development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bHLH TAL-1/SCL regulates endothelial cell migration and morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The critical regulator of embryonic hematopoiesis, SCL, is vital in the adult for megakaryopoiesis, erythropoiesis, and lineage choice in CFU-S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCL/Tal-1 transcription factor acts downstream of cloche to specify hematopoietic and vascular progenitors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCL/Tal-1 is essential for hematopoietic commitment of the hemangioblast but not for its development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of Runx1 in embryonic blood cell formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The transcription factors Scl and Lmo2 act together during development of the hemangioblast in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing the transcriptional programme for blood: the SCL stem cell enhancer is regulated by a multiprotein complex containing Ets and GATA factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gata2, Fli1, and Scl form a recursively wired gene-regulatory circuit during early hematopoietic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Combinatorial effects of Flk1 and Tal1 on vascular and hematopoietic development in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Structure and Function of the SCL/TAL1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Stem Cell Leukemia/T-cell Acute Lymphoblastic Leukemia 1 (SCL/TAL1) protein is a pivotal transcription factor in the realm of hematopoiesis and leukemogenesis.[1][2] As a member of the basic helix-loop-helix (bHLH) family, SCL/TAL1 is indispensable for the normal development of all hematopoietic lineages.[3][4] Its aberrant expression is a hallmark of T-cell acute lymphoblastic leukemia (T-ALL).[3] SCL/TAL1 exerts its profound regulatory effects not as a monomer, but as the core component of large, multi-protein transcriptional complexes. The composition of these complexes is dynamic and context-dependent, dictating whether SCL/TAL1 will act as a transcriptional activator or repressor.[1][5] This guide provides an in-depth examination of the molecular structure of SCL/TAL1, its assembly into functional complexes, the signaling logic it governs, and the key experimental protocols used to elucidate its function.
Molecular Architecture of SCL/TAL1
SCL/TAL1 is a class II bHLH transcription factor that functions as an obligate heterodimer, typically pairing with ubiquitously expressed class I bHLH proteins, such as E2A (E12/E47), HEB, or E2-2.[6][7] This heterodimerization is essential for binding to the canonical E-box DNA sequence (CANNTG).[8][9] The protein's structure is characterized by distinct functional domains that mediate protein-protein interactions and DNA binding.
A diagrammatic representation of the SCL/TAL1 protein's primary structure highlights its key functional domains.
References
- 1. ashpublications.org [ashpublications.org]
- 2. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. SCL Assembles a Multifactorial Complex That Determines Glycophorin A Expression - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of the SCL/TAL1 Gene: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of SCL/TAL1 Evolution, Function, and Regulation Across Species for Researchers, Scientists, and Drug Development Professionals.
Introduction
The Stem Cell Leukemia (SCL) gene, also known as T-cell acute lymphocytic leukemia 1 (TAL1), is a master regulatory transcription factor of the basic helix-loop-helix (bHLH) family.[1][2] It plays a pivotal role in the normal development of hematopoietic and endothelial lineages.[3][4] Aberrant expression of SCL/TAL1 is a hallmark of several hematologic malignancies, making it a critical target for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the evolution of the SCL/TAL1 gene across various species, detailing its conserved functions, regulatory networks, and the experimental methodologies used to elucidate its biological roles.
Evolution of the SCL/TAL1 Gene
The SCL/TAL1 gene is highly conserved across vertebrates, underscoring its fundamental role in development.[6] The bHLH domain, which is essential for DNA binding and dimerization with other bHLH proteins, shows remarkable sequence identity among species such as humans, mice, and zebrafish.[6] Phylogenetic analyses suggest that SCL/TAL1 is evolutionarily related to other bHLH family members and has orthologs in invertebrates, indicating an ancient origin.[7]
Comparative Genomics of SCL/TAL1
To illustrate the conservation and divergence of the SCL/TAL1 gene, the following table summarizes key genomic and proteomic features across representative species.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) | Fruit Fly (Drosophila melanogaster) | Nematode (Caenorhabditis elegans) |
| Gene Symbol | TAL1 | Tal1 | tal1 | Not well characterized | Not well characterized |
| Chromosomal Location | 1p33[8] | 4 D1[8] | 22[9] | - | - |
| Genomic Size (kb) | ~16[8] | ~15[8] | - | - | - |
| Number of Exons | 8[10] | - | - | - | - |
| Protein Size (amino acids) | 331 | 331 | - | - | - |
| bHLH Domain Conservation | Highly Conserved | Highly Conserved | Highly Conserved | - | - |
Data for Drosophila melanogaster and Caenorhabditis elegans is not well characterized in the context of a direct SCL/TAL1 ortholog with conserved hematopoietic function.
Conserved Functions of SCL/TAL1 in Development
Across vertebrate species, SCL/TAL1 is indispensable for the specification and differentiation of hematopoietic stem cells (HSCs) and various blood lineages.[3][11] Gene knockout studies in mice have demonstrated that the absence of SCL/TAL1 is embryonic lethal due to a complete failure of primitive and definitive hematopoiesis.[3][12] Similarly, in zebrafish, the cloche mutant, which has defects in SCL/TAL1 expression, fails to develop both blood and endothelial tissues.[6]
The function of SCL/TAL1 is mediated through its interaction with a conserved set of protein partners, forming a regulatory complex that binds to specific DNA sequences (E-boxes) in the promoter and enhancer regions of target genes.[5][13]
The SCL/TAL1 Interactome
The core SCL/TAL1 transcriptional complex includes:
-
Class I bHLH proteins (E-proteins): Such as E2A and HEB, which form heterodimers with SCL/TAL1.[5][14]
-
LIM-only (LMO) proteins: LMO1 and LMO2 act as bridging factors.[5][15]
-
LDB1 (LIM domain-binding protein 1): A crucial scaffolding protein.[13]
-
GATA transcription factors: GATA1 and GATA2 are key partners in erythroid and hematopoietic stem cell regulation.[5][15]
-
Other transcription factors: RUNX1, ERG, and FLI1 are also part of the extended complex.[5][13]
Signaling Pathways and Regulatory Networks
SCL/TAL1 is a central node in a complex network of signaling pathways that govern hematopoiesis. Its expression and activity are tightly regulated, and in turn, it controls the expression of numerous downstream target genes.
SCL/TAL1-Mediated Hematopoietic Specification
The following diagram illustrates the core regulatory network involving SCL/TAL1 that drives the specification of hematopoietic lineages from the mesoderm.
SCL/TAL1 in Erythroid Differentiation
In erythroid progenitors, SCL/TAL1, in concert with GATA1, drives the expression of genes essential for red blood cell maturation.
Key Experimental Protocols
The study of SCL/TAL1 has been advanced by a variety of molecular biology techniques. Below are detailed methodologies for two fundamental experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for SCL/TAL1
This protocol outlines the key steps for identifying the genomic binding sites of SCL/TAL1.
Objective: To identify the genome-wide binding sites of the SCL/TAL1 transcription factor in a specific cell type.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture hematopoietic cells of interest (e.g., Jurkat T-ALL cells, primary erythroid progenitors) to a sufficient density.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells and wash with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific to SCL/TAL1 overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
-
DNA Elution and Purification:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification of the library.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for SCL/TAL1 binding.[16]
-
Perform downstream analyses such as motif discovery, gene ontology analysis, and pathway analysis to interpret the biological significance of the binding sites.[14][17]
-
Generation of a Conditional SCL/TAL1 Knockout Mouse Model using the Cre-LoxP System
This protocol describes the generation of a mouse model where SCL/TAL1 can be deleted in a tissue-specific or inducible manner.[18][19]
Objective: To generate a mouse model for studying the function of SCL/TAL1 in specific cell types or at specific developmental stages.
Methodology:
-
Generation of a "Floxed" SCL/TAL1 Allele:
-
Design a targeting vector containing two LoxP sites flanking a critical exon or exons of the SCL/TAL1 gene. The vector should also contain a selection marker (e.g., neomycin resistance gene).
-
Electroporate the targeting vector into embryonic stem (ES) cells.
-
Select for ES cells that have undergone homologous recombination using the selection marker.
-
Verify the correct integration of the LoxP sites by Southern blotting and PCR.
-
Inject the correctly targeted ES cells into blastocysts and implant them into pseudopregnant female mice.
-
Identify chimeric offspring and breed them to establish a germline-transmitting mouse line with the floxed SCL/TAL1 allele (SCL/TAL1fl/fl).
-
-
Generation of a Cre-Expressing Mouse Line:
-
Obtain or generate a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter (e.g., Vav-iCre for hematopoietic-specific expression, Rosa26-CreERT2 for tamoxifen-inducible expression).
-
-
Breeding Strategy:
-
Cross the SCL/TAL1fl/fl mice with the Cre-expressing mice.
-
The F1 generation will be heterozygous for both the floxed allele and the Cre transgene (SCL/TAL1fl/+; Cre+/-).
-
Intercross the F1 generation to obtain mice that are homozygous for the floxed allele and carry the Cre transgene (SCL/TAL1fl/fl; Cre+/-).
-
-
Induction of Gene Deletion (for inducible systems):
-
For inducible Cre systems (e.g., Cre-ERT2), administer tamoxifen (B1202) to the SCL/TAL1fl/fl; Cre-ERT2+/- mice to activate Cre recombinase and induce the deletion of the SCL/TAL1 gene.
-
-
Verification of Gene Deletion:
-
Isolate genomic DNA from the target tissue of the knockout mice.
-
Perform PCR using primers that can distinguish between the floxed and the deleted allele to confirm the excision of the floxed region.
-
Confirm the absence of SCL/TAL1 protein in the target tissue by Western blotting or immunohistochemistry.
-
Conclusion
The SCL/TAL1 gene represents a striking example of evolutionary conservation of a master regulatory transcription factor. Its fundamental role in hematopoiesis is conserved across vertebrates, highlighting the importance of the regulatory networks it controls. Understanding the evolution of SCL/TAL1, its conserved functions, and the intricate signaling pathways it governs is crucial for developing targeted therapies for hematologic disorders and malignancies where its function is dysregulated. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted roles of this critical gene.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCL/Tal-1 transcription factor acts downstream of cloche to specify hematopoietic and vascular progenitors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAL1 - Wikipedia [en.wikipedia.org]
- 9. ZFIN Gene: tal1 [zfin.org]
- 10. Gene: TAL1 (ENSG00000162367) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 11. Distinct Functions for Different scl Isoforms in Zebrafish Primitive and Definitive Hematopoiesis | PLOS Biology [journals.plos.org]
- 12. Tal1 T cell acute lymphocytic leukemia 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hands-on: Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Epigenetics [training.galaxyproject.org]
- 17. gene-regulation.com [gene-regulation.com]
- 18. Generation of Inducible BCL11B Knockout in TAL1/LMO1 Transgenic Mouse T Cell Leukemia/Lymphoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of Inducible BCL11B Knockout in TAL1/LMO1 Transgenic Mouse T Cell Leukemia/Lymphoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SCL/TAL1 Protein Purification for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL), also known as T-cell Acute Lymphoblastic Leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor.[1][2] It is a master regulator in the development and maintenance of hematopoietic stem cells and the differentiation of specific blood lineages, including erythroid and megakaryocytic cells.[1][3] SCL/TAL1 functions by forming multiprotein complexes with other transcription factors, such as E2A, GATA1/GATA2, LMO2, and LDB1, to regulate the expression of target genes.[1][4][5] Dysregulation of SCL/TAL1 expression is a key event in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[1][2] The availability of highly purified, recombinant SCL/TAL1 protein is essential for in vitro studies aimed at understanding its molecular mechanisms, DNA-binding properties, protein-protein interactions, and for the screening of potential therapeutic inhibitors.
This document provides a detailed protocol for the expression and purification of recombinant SCL/TAL1 protein from an E. coli expression system, suitable for various in vitro applications.
SCL/TAL1 Signaling and Experimental Workflow
The following diagrams illustrate the central role of SCL/TAL1 in transcriptional regulation and the workflow for its purification.
Caption: SCL/TAL1 forms a core complex to regulate gene expression.
Caption: Workflow for recombinant SCL/TAL1 protein purification.
Experimental Protocols
Recombinant Expression of SCL/TAL1
This protocol describes the expression of N-terminally 6xHistidine-tagged SCL/TAL1 in E. coli. The affinity tag facilitates purification.
Methodology:
-
Cloning: The full-length human SCL/TAL1 cDNA is cloned into a bacterial expression vector (e.g., pET-28a), which provides an N-terminal 6xHis tag. The construct should be sequence-verified.
-
Transformation: Transform the expression plasmid into a competent E. coli strain suitable for protein expression, such as BL21(DE3). Plate on LB agar (B569324) with the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture.
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture overnight (16-18 hours) at 18°C with shaking. Lower temperatures often improve the solubility of recombinant proteins.
-
Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Purification of 6xHis-SCL/TAL1 Protein
This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the His-tagged SCL/TAL1 protein.[6] All steps should be performed at 4°C to minimize protein degradation.
Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM PMSF, 1 mg/mL Lysozyme, 10 µg/mL DNase I.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole.
-
Storage Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT, 10% Glycerol.
Methodology:
-
Cell Lysis: Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the soluble His-SCL/TAL1 protein.
-
Column Equilibration: Equilibrate a pre-packed Ni-NTA or TALON Superflow affinity column (e.g., 5 mL column volume) with 10 column volumes (CV) of Wash Buffer.
-
Sample Loading: Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound His-SCL/TAL1 protein with 5-10 CV of Elution Buffer. Collect 1 mL fractions.
-
Purity Analysis: Analyze the collected fractions for the presence of purified SCL/TAL1 (expected molecular weight ~34 kDa) using SDS-PAGE. Pool the fractions containing the highest concentration of pure protein.
-
Buffer Exchange: To remove imidazole and exchange the protein into a suitable buffer for downstream applications, dialyze the pooled fractions against Storage Buffer overnight at 4°C.
-
Concentration and Storage: Measure the protein concentration using a Bradford or BCA assay. Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Quality Control Assays
Methodology:
-
SDS-PAGE: To assess purity, run ~2-5 µg of the final purified protein on a 12% SDS-polyacrylamide gel. Visualize with Coomassie Brilliant Blue staining. A single, prominent band at the expected molecular weight indicates high purity.
-
Western Blot: To confirm the identity of the protein, transfer the separated proteins from an SDS-PAGE gel to a PVDF membrane. Probe with a primary antibody specific for SCL/TAL1 or the 6xHis tag, followed by an appropriate HRP-conjugated secondary antibody. Detect using a chemiluminescent substrate.
Data Presentation
The following table summarizes the expected yield and purity at key stages of a typical SCL/TAL1 purification from a 1 L E. coli culture.
| Purification Step | Total Protein (mg) | SCL/TAL1 Yield (mg) | Purity (%) |
| Clarified Lysate | 250 - 400 | 15 - 25 | ~5 - 10% |
| Affinity Elution Pool | 8 - 15 | 7 - 12 | >90% |
| Post-Dialysis | 6 - 10 | 5 - 9 | >95% |
Note: Values are estimates and can vary depending on expression levels and protein solubility.
In Vitro Applications of Purified SCL/TAL1
The highly purified SCL/TAL1 protein is suitable for a range of in vitro studies, including:
-
Electrophoretic Mobility Shift Assays (EMSA): To characterize the DNA-binding specificity of SCL/TAL1 to E-box and other consensus sequences.[7]
-
In Vitro Transcription Assays: To study the effect of SCL/TAL1 on the transcription of target genes.
-
Protein-Protein Interaction Studies: Using techniques like pull-down assays or surface plasmon resonance (SPR) to investigate interactions with partner proteins (e.g., E2A, GATA1, LMO2).
-
High-Throughput Screening (HTS): For the discovery of small molecule inhibitors that disrupt SCL/TAL1's DNA binding or protein interactions, which could be potential therapeutics for T-ALL.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SCL/TAL1 Protein Activity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of the Stem Cell Leukemia (SCL), also known as T-cell acute lymphoblastic leukemia 1 (TAL1), protein in various cell lines. SCL/TAL1 is a basic helix-loop-helix (bHLH) transcription factor crucial for normal and malignant hematopoiesis.[1][2] Its activity is determined by its expression level, its interaction with other proteins to form transcriptional complexes, its binding to specific DNA sequences (E-boxes), and its subsequent regulation of target gene expression.[3][4]
This document outlines several robust methods to quantify SCL/TAL1 activity, from direct assessment of its molecular interactions to the analysis of its downstream cellular effects.
Analysis of SCL/TAL1 DNA Binding Activity
The primary function of SCL/TAL1 as a transcription factor is to bind to specific DNA regulatory regions. Chromatin Immunoprecipitation (ChIP) is the gold standard for identifying and quantifying these interactions within the cell.
Application Note: Chromatin Immunoprecipitation (ChIP)
ChIP assays allow for the assessment of SCL/TAL1 binding to the promoters and enhancers of its target genes. This technique captures a snapshot of the protein-DNA interactions in a specific cellular context. The immunoprecipitated DNA can be quantified by quantitative PCR (ChIP-qPCR) for known target sites or by next-generation sequencing (ChIP-seq) for a genome-wide analysis of SCL/TAL1 binding sites.[5]
Protocol: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol describes the immunoprecipitation of SCL/TAL1-DNA complexes and subsequent quantification of specific target DNA sequences.
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-SCL/TAL1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control regions
-
qPCR master mix
Protocol:
-
Cell Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10-20 minutes at room temperature to cross-link proteins to DNA.[4]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Lyse the cells to release the nuclei.
-
Lyse the nuclei to release chromatin.
-
Sonicate the chromatin to shear DNA into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-SCL/TAL1 antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a standard DNA purification kit.
-
Perform qPCR using primers specific for the promoter or enhancer regions of known SCL/TAL1 target genes and a negative control region.
-
Calculate the enrichment of target DNA in the SCL/TAL1 IP relative to the IgG control and normalized to the input DNA.[6]
-
Experimental Workflow: ChIP-qPCR
Data Presentation: SCL/TAL1 Target Gene Enrichment
| Target Gene | Promoter/Enhancer Region | Fold Enrichment (SCL/TAL1 IP vs. IgG IP) | Cell Line | Reference |
| GATA2 | Intron 4 (+9.5 kb) | ~8-12 | Murine Monocyte Precursors | [4] |
| p16(Ink4a) | Upstream E-box (-2592) | ~4-6 | Murine Monocyte Precursors | [4] |
| RUNX1 | Intron 1 (+23 kb) | ~15-20 | HPC-7 | [5] |
| GYPA | Promoter | ~10-15 | K562 | [7] |
| CD4 | Enhancer | ~5-8 | Jurkat | [7] |
Analysis of SCL/TAL1 Protein-Protein Interactions
SCL/TAL1 functions within a multiprotein complex.[1] Identifying its interaction partners is key to understanding its activity.
Application Note: Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with SCL/TAL1 in vivo. An antibody against SCL/TAL1 is used to pull down the entire protein complex, and the interacting partners are then identified by Western blotting.
Protocol: Co-Immunoprecipitation (Co-IP)
Materials:
-
Cell culture reagents
-
Co-IP lysis buffer
-
Anti-SCL/TAL1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE loading buffer
-
Antibodies against potential interacting proteins (e.g., E2A, LDB1, LMO2)
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-SCL/TAL1 antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the proteins from the beads using an elution buffer or by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against known or suspected SCL/TAL1 interacting partners (e.g., E2A, HEB, LMO2, LDB1).[7]
-
SCL/TAL1 Protein Interaction Complex
Measurement of SCL/TAL1 Transcriptional Activity
The ultimate measure of SCL/TAL1 activity is its effect on the expression of its target genes. This can be assessed for a specific gene using a reporter assay or on a broader scale by measuring endogenous gene expression.
Application Note: Luciferase Reporter Assay
This assay provides a quantitative readout of the transcriptional activity of SCL/TAL1 on a specific promoter or enhancer. The regulatory element of a target gene is cloned upstream of a luciferase gene. When SCL/TAL1 activates this element, luciferase is produced, which can be measured by the light emitted upon addition of a substrate.[7][8]
Protocol: Dual-Luciferase Reporter Assay
Materials:
-
Expression vector for SCL/TAL1 (optional, for overexpression studies)
-
Reporter vector containing the target promoter/enhancer upstream of Firefly luciferase
-
Control vector with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Protocol:
-
Cell Transfection:
-
Co-transfect the cells with the Firefly luciferase reporter vector, the Renilla luciferase control vector, and (if applicable) the SCL/TAL1 expression vector.
-
Incubate for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[9]
-
-
Luminometry:
-
Add the Firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate (which also quenches the Firefly reaction) and measure the luminescence again.[9]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between different experimental conditions (e.g., with and without SCL/TAL1 overexpression).
-
Application Note: Analysis of Endogenous Target Gene Expression
Measuring the mRNA levels of known SCL/TAL1 target genes provides a direct readout of its transcriptional activity in the native cellular environment. This is typically done after perturbing SCL/TAL1 levels, for example, through siRNA/shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for target genes and a housekeeping gene
-
qPCR master mix
-
Real-time PCR instrument
Protocol:
-
Perturbation of SCL/TAL1 Levels:
-
Transfect or transduce cells with siRNA, shRNA, or CRISPR-Cas9 constructs targeting SCL/TAL1. Include appropriate negative controls.
-
Harvest cells at a suitable time point post-transfection/transduction (e.g., 48-72 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
qPCR:
-
Perform qPCR using primers for SCL/TAL1 (to confirm knockdown), SCL/TAL1 target genes, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the SCL/TAL1-perturbed samples to the control samples.
-
Data Presentation: Effect of SCL/TAL1 Knockdown on Target Gene Expression
| Target Gene | Cell Line | Fold Change in mRNA Expression (shTAL1 vs. Control) | Regulation by SCL/TAL1 | Reference |
| ALDH1A2 | Jurkat | ~0.25 | Activation | [10] |
| NKX3-1 | Jurkat | ~0.30 | Activation | [10] |
| RAG1 | Jurkat | ~1.5 - 2.0 | Repression | [10] |
| RAG2 | Jurkat | ~1.5 - 2.0 | Repression | [10] |
| Gata2 | Murine Monocyte Precursors | ~0.50 | Activation | [4] |
| p16(Ink4a) | Murine Monocyte Precursors | ~3.0 - 4.0 | Repression | [4] |
| TRIB2 | Jurkat, CCRF-CEM | ~0.25 - 0.50 | Activation | [11] |
Analysis of Phenotypic Consequences of SCL/TAL1 Activity
The transcriptional changes induced by SCL/TAL1 lead to specific cellular phenotypes, such as altered proliferation and survival.
Application Note: Cell Proliferation and Apoptosis Assays
Measuring changes in cell proliferation and apoptosis following modulation of SCL/TAL1 expression can serve as an indirect but physiologically relevant readout of its activity.
Protocol: MTT Proliferation Assay
Protocol:
-
Seed cells in a 96-well plate after SCL/TAL1 knockdown or overexpression.
-
At various time points (e.g., 24, 48, 72 hours), add MTT reagent to the wells and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. A decrease in absorbance upon SCL/TAL1 knockdown indicates a role in promoting proliferation.[3]
Protocol: Annexin V Apoptosis Assay
Protocol:
-
Harvest cells after SCL/TAL1 knockdown or overexpression.
-
Wash the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive population upon SCL/TAL1 knockdown suggests an anti-apoptotic role.[3]
Logical Flow for Measuring SCL/TAL1 Activity
References
- 1. ashpublications.org [ashpublications.org]
- 2. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Genome-wide identification of TAL1's functional targets: Insights into its mechanisms of action in primary erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transcription factor TAL1 and miR-17-92 create a regulatory loop in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Regulatory mechanisms and context-dependent roles of TAL1 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SCL Protein Expression Systems for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL/TAL1) protein is a basic helix-loop-helix (bHLH) transcription factor that plays a critical role in the normal development of hematopoietic stem cells and the erythroid and megakaryocytic lineages.[1][2][3] Its aberrant expression is a key event in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[1][4][5] Understanding the molecular mechanisms of SCL function is crucial for developing novel therapeutic strategies. This document provides detailed application notes and protocols for the expression of recombinant SCL protein and its use in various functional assays to investigate its transcriptional activity, DNA binding, and role in hematopoietic differentiation.
This compound Expression and Purification
The production of pure and functional recombinant this compound is a prerequisite for many biochemical and structural studies. Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.[6] Both Glutathione S-transferase (GST) and polyhistidine (His)-tags can be fused to SCL to facilitate its purification.[7][8][9]
Quantitative Data on Recombinant Protein Purification
| Tag System | Typical Yield | Purity | Notes |
| GST-tag | ~25 mg/L of E. coli culture[7] | >90%[8] | The GST tag can enhance the solubility of the fusion protein.[7][8] |
| His-tag | Up to 15 mg/mL of resin[10] | >95%[11] | Purification can be performed under native or denaturing conditions.[6] |
Experimental Protocol: Expression and Purification of GST-tagged SCL in E. coli
This protocol provides a general framework for the expression and purification of GST-SCL. Optimization of expression conditions (e.g., temperature, IPTG concentration) is recommended for each specific SCL construct.
Materials:
-
pGEX vector containing the SCL cDNA sequence
-
E. coli BL21(DE3) competent cells
-
LB Broth and LB agar (B569324) plates with ampicillin (B1664943)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., PBS with 1% Triton X-100, protease inhibitors)
-
Glutathione Sepharose resin
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)
Procedure:
-
Transformation: Transform the pGEX-SCL plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with ampicillin and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB broth with ampicillin with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Affinity Purification:
-
Add the clarified lysate to equilibrated Glutathione Sepharose resin and incubate for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin with Wash Buffer to remove unbound proteins.
-
Elute the GST-SCL protein with Elution Buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and Western blot using an anti-SCL or anti-GST antibody.
Functional Assays for this compound
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of SCL to regulate the transcriptional activity of a target gene promoter. A reporter construct containing the promoter of a putative SCL target gene upstream of a luciferase gene is co-transfected with an SCL expression vector into a suitable cell line.
| SCL Isoform | Target Promoter | Cell Line | Fold Induction over Control | Reference |
| TAL1-short | TAL1 promoters 1-3 | HEK293T | ~2-4 fold | [12] |
| TAL1-long | TAL1 promoters 1-3 | HEK293T | No significant induction | [12] |
Materials:
-
Luciferase reporter plasmid (e.g., pGL3-basic with target promoter)
-
SCL expression plasmid (e.g., pcDNA3.1-SCL)
-
Renilla luciferase control plasmid (for normalization)
-
HEK293T cells
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the luciferase reporter plasmid, SCL expression plasmid (or empty vector control), and Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity in SCL-expressing cells compared to the empty vector control.[12]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the direct binding of SCL to the regulatory regions of its target genes in vivo. Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to SCL is used to immunoprecipitate the SCL-DNA complexes. The associated DNA is then purified and analyzed by qPCR or sequencing.
| Target Gene | Cell Line | Fold Enrichment over IgG Control | Reference |
| RUNX1 +23 enhancer | HPC-7 | High enrichment | [13] |
| Various TAL1 targets | Jurkat | Significant enrichment for 57 out of 71 targets | [1] |
| CDK6 | Jurkat | Significant enrichment | [14] |
| Gata2 intron 4 | Murine MM precursors | ~0.2-0.3% of input | [15] |
| p16(Ink4a) upstream | Murine MM precursors | ~0.1-0.2% of input | [15] |
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication buffer
-
Anti-SCL antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target and control regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei.
-
Chromatin Shearing: Resuspend the nuclei in sonication buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-SCL antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Perform qPCR using primers specific for the putative SCL binding sites and a negative control region. Calculate the fold enrichment of the target region in the SCL IP sample relative to the IgG control.
Hematopoietic Differentiation of Human Embryonic Stem Cells (hESCs)
This assay assesses the role of SCL in directing the differentiation of pluripotent stem cells towards hematopoietic lineages. hESCs are engineered to overexpress SCL, and their differentiation into hematopoietic progenitors is monitored by flow cytometry and colony-forming unit (CFU) assays.
| SCL Overexpression Effect | Fold Increase | Cell Type | Reference |
| Colony-forming cells in FLK1+ population | 3 to 9-fold | Murine ES cells | [16] |
| Hematopoietic progenitors in VE-cadherin+ population | 3 to 4-fold | Murine ES cells | [16] |
| Clonogenic potential (CFUs) | ~7 to 47-fold | Human ES cells | [17] |
Materials:
-
Human embryonic stem cells (hESCs)
-
Lentiviral vector for SCL overexpression
-
hESC culture medium and differentiation medium
-
Cytokines (e.g., BMP4, VEGF, SCF, FLT3L, IL-3, IL-6)
-
Methylcellulose-based medium for CFU assay
-
Antibodies for flow cytometry (e.g., anti-CD34, anti-CD45)
Procedure:
-
hESC Transduction: Transduce hESCs with a lentiviral vector encoding SCL or a control vector.
-
Embryoid Body (EB) Formation: Induce differentiation by forming EBs in suspension culture in differentiation medium supplemented with appropriate cytokines.
-
Hematopoietic Progenitor Analysis:
-
At different time points of differentiation, harvest the EBs and dissociate them into single cells.
-
Analyze the percentage of hematopoietic progenitors (e.g., CD34+CD45+) by flow cytometry.
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate the dissociated cells in methylcellulose-based medium containing a cocktail of hematopoietic cytokines.
-
Incubate for 14 days and score the number and type of hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM).
-
-
Data Analysis: Compare the percentage of hematopoietic progenitors and the number of CFUs between SCL-overexpressing and control hESCs.[17]
SCL Signaling Pathway
SCL functions as a central node in a complex transcriptional regulatory network that governs hematopoiesis. It forms heterodimers with E-proteins and interacts with other transcription factors such as GATA proteins, LMO2, and RUNX1 to regulate the expression of a wide range of target genes.[1][13]
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers studying the SCL/TAL1 transcription factor. The ability to produce recombinant SCL and perform robust functional assays is essential for dissecting its role in normal hematopoiesis and leukemogenesis, and for the development of targeted therapies. The provided quantitative data offers a baseline for experimental outcomes, while the detailed protocols serve as a practical guide for laboratory implementation.
References
- 1. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired In Vitro Erythropoiesis following Deletion of the Scl (Tal1) +40 Enhancer Is Largely Compensated for In Vivo despite a Significant Reduction in Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAL1 - Wikipedia [en.wikipedia.org]
- 4. Alteration of CTCF-associated chromatin neighborhood inhibits TAL1-driven oncogenic transcription program and leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Manual Purification of Histidine-Tagged Proteins using His GraviTrap™ TALON® Columns [sigmaaldrich.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SCL/tal-1-dependent process determines a competence to select the definitive hematopoietic lineage prior to endothelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SCL/TAL1 Regulates Hematopoietic Specification From Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SCL/TAL1 Immunoprecipitation to Identify Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL), also known as T-cell Acute Lymphocytic Leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor critical for the normal development of hematopoietic stem cells and their differentiation into erythroid and megakaryocytic lineages.[1][2] Aberrant expression of SCL/TAL1 is a key oncogenic event in a significant portion of T-cell acute lymphoblastic leukemia (T-ALL) cases.[3] SCL/TAL1 functions by forming multiprotein complexes that regulate gene expression. Identifying the components of these complexes is crucial for understanding its roles in both normal hematopoiesis and leukemogenesis, and for developing targeted therapies.
This document provides a detailed protocol for the immunoprecipitation (IP) of endogenous SCL/TAL1 to isolate and identify its interacting protein partners.
SCL/TAL1 Signaling and Protein Interactions
SCL/TAL1 does not bind DNA effectively on its own and functions by forming heterodimers with class I bHLH proteins, known as E-proteins (e.g., E47, E12, HEB).[3][4] This heterodimer then recruits a larger transcriptional complex to regulate target gene expression. The composition of this complex can vary depending on the cellular context, leading to either gene activation or repression. A core complex frequently associated with SCL/TAL1 includes:
-
LMO2 (LIM domain only 2): A bridging protein that is crucial for the assembly of the complex.
-
LDB1 (LIM domain-binding protein 1): A scaffold protein that stabilizes the complex.
-
GATA1/GATA2: Transcription factors that cooperate with the SCL/TAL1 complex to regulate hematopoietic gene expression.[5][6]
-
E-proteins (e.g., TCF3/E47): Essential heterodimerization partners for SCL/TAL1's DNA binding.
The dynamic assembly of these proteins dictates the transcriptional output of the SCL/TAL1 complex. The diagram below illustrates the core SCL/TAL1 protein interaction network.
Caption: Core components of the SCL/TAL1 transcriptional complex.
Quantitative Analysis of SCL/TAL1 Interacting Proteins
The following table summarizes expected results from a co-immunoprecipitation experiment followed by quantitative mass spectrometry or densitometric analysis of Western blots. The relative abundance of co-precipitated proteins can vary depending on the cell type and experimental conditions. The data presented here is illustrative and based on the established core components of the SCL/TAL1 complex.
| Protein Target | Interacting Protein | Method of Quantification | Relative Abundance (Fold Change vs. IgG Control) |
| SCL/TAL1 | E47 (TCF3) | Mass Spectrometry (Spectral Counts) | High |
| SCL/TAL1 | LMO2 | Mass Spectrometry (Spectral Counts) | High |
| SCL/TAL1 | LDB1 | Mass Spectrometry (Spectral Counts) | High |
| SCL/TAL1 | GATA1 | Mass Spectrometry (Spectral Counts) | Medium |
| SCL/TAL1 | HEB (TCF12) | Western Blot Densitometry | Medium |
| SCL/TAL1 | RUNX1 | Mass Spectrometry (Spectral Counts) | Low |
Detailed Experimental Protocol: SCL/TAL1 Co-Immunoprecipitation
This protocol is optimized for the immunoprecipitation of endogenous SCL/TAL1 from hematopoietic cell lines (e.g., Jurkat, K562).
Materials and Reagents
-
Cell Culture: Appropriate cell culture medium and flasks.
-
Antibodies:
-
Anti-SCL/TAL1 antibody validated for IP (e.g., rabbit polyclonal or mouse monoclonal).
-
Normal Rabbit or Mouse IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use. For potentially sensitive interactions, a less stringent buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) can be used.
-
Wash Buffer: IP Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40).
-
Elution Buffer: 1X Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) for functional assays.
-
-
Equipment:
-
Microcentrifuge.
-
Vortexer.
-
End-over-end rotator.
-
Magnetic rack (for magnetic beads).
-
Western blot equipment.
-
Experimental Workflow
The following diagram outlines the key steps of the SCL/TAL1 co-immunoprecipitation protocol.
Caption: Step-by-step workflow for SCL/TAL1 co-immunoprecipitation.
Step-by-Step Procedure
1. Cell Lysate Preparation
-
Harvest approximately 1-5 x 10^7 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
3. Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the anti-SCL/TAL1 antibody. For the negative control, add the same amount of isotype control IgG to a separate aliquot of pre-cleared lysate.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C.
4. Capturing Immune Complexes
-
Add 30 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
Pellet the beads with the bound immune complexes by centrifugation or with a magnetic rack. Discard the supernatant.
5. Washing
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant. This step is critical to remove non-specifically bound proteins.
6. Elution
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
7. Analysis
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis and subsequent Western blotting using antibodies against SCL/TAL1 and its expected interacting partners (e.g., E47, LMO2, GATA1) to validate the co-immunoprecipitation.
-
For discovery of novel interacting partners, the eluted sample can be analyzed by mass spectrometry.
Troubleshooting and Considerations
-
Low yield of target protein: Optimize the lysis buffer for efficient extraction of nuclear proteins. Sonication can be incorporated after adding lysis buffer to improve nuclear lysis.
-
High background/non-specific binding: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing the salt concentration). Ensure proper pre-clearing of the lysate.
-
Antibody selection: Use a high-affinity antibody that is validated for immunoprecipitation to ensure efficient capture of the target protein.
-
Validation: Always include a negative control (isotype IgG) to distinguish specific interactions from non-specific binding to the beads or the antibody. An input control is essential to verify the presence of the proteins of interest in the initial lysate.
By following this detailed protocol, researchers can effectively immunoprecipitate the SCL/TAL1 protein and its associated complex, paving the way for a deeper understanding of its function in health and disease.
References
- 1. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcription factor TAL1 and miR-17-92 create a regulatory loop in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay for SCL Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Chromatin Immunoprecipitation (ChIP) assays to identify genomic targets of the Stem Cell Leukemia (SCL/TAL1) transcription factor. SCL is a pivotal regulator of hematopoiesis, playing a critical role in the development and differentiation of hematopoietic stem cells (HSCs).[1][2] Its dysregulation is also implicated in T-cell acute lymphoblastic leukemia (T-ALL).[3] Understanding the direct downstream targets of SCL is crucial for elucidating the molecular mechanisms governing normal and malignant hematopoiesis.
The following sections detail the principles of the ChIP assay, a step-by-step protocol optimized for the SCL transcription factor, and examples of quantitative data for known SCL target genes.
Principle of the ChIP Assay
Chromatin Immunoprecipitation is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell.[4] The method involves cross-linking proteins to DNA, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest—in this case, SCL—along with its bound DNA fragments. The associated DNA is then purified and can be analyzed by various methods, including quantitative PCR (ChIP-qPCR) for specific loci or next-generation sequencing (ChIP-seq) for genome-wide analysis.
SCL Transcriptional Complex
SCL functions as part of a multiprotein complex to regulate gene expression. This complex often includes other key hematopoietic transcription factors such as GATA-1, LMO2, and Ldb1.[5] The presence of these co-factors can influence SCL's binding to specific genomic regions and its subsequent effect on gene transcription. Therefore, ChIP assays for SCL can be complemented with ChIP for these interaction partners to gain a more comprehensive understanding of the regulatory landscape.
Quantitative Data for SCL Target Gene Binding
The following table summarizes quantitative data from ChIP-qPCR experiments, demonstrating the enrichment of SCL at the regulatory regions of known target genes in hematopoietic cells. The fold enrichment is calculated relative to a negative control IgG antibody.
| Target Gene | Genomic Region Analyzed | Cell Type/Tissue | Fold Enrichment (vs. IgG) | Reference |
| Runx1 | +23 enhancer | HPC-7 cells | ~14 | [1] |
| Runx1 | Candidate enhancer | Fetal Liver | ~6 | [6] |
| Runx3 | Distal promoter | 416B cells | ~16 | [6] |
Experimental Protocol: ChIP for SCL
This protocol is a synthesized and optimized procedure for performing a ChIP assay for the SCL transcription factor in hematopoietic cells.
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
Shearing Buffer
-
Anti-SCL/TAL1 antibody (ChIP-validated)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking:
-
Harvest hematopoietic cells and resuspend in fresh culture medium.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Resuspend the nuclear pellet in Shearing Buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with either the anti-SCL antibody or the IgG negative control.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight. This step also includes RNase A treatment to remove RNA.
-
-
DNA Purification:
-
Treat the samples with Proteinase K to digest the proteins.
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR using primers specific for the regulatory regions of putative SCL target genes.
-
For genome-wide analysis, the DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).
-
Visualizations
Experimental Workflow for SCL ChIP Assay
Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) assay for SCL.
SCL in the BMP Signaling Pathway Regulating Hematopoiesis
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | Deciphering hematopoietic stem cell development: key signaling pathways and mechanisms [frontiersin.org]
- 3. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Stem Cell Growth Factors Research Areas: R&D Systems [rndsystems.com]
- 5. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Generating a Conditional SCL-Null Mouse Model
Topic: Generating a Conditional SCL-Null Mouse Model Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stem Cell Leukemia (SCL), also known as T-cell acute leukemia protein 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor.[1][2] It is a master regulator of hematopoiesis, essential for the development of all adult hematopoietic lineages.[1][3] Gene targeting studies have demonstrated that SCL-null embryos die in utero due to a complete failure of yolk sac erythropoiesis, highlighting its critical role in the earliest stages of blood development.[4][5][6] This embryonic lethality has historically precluded the study of SCL's function in adult hematopoiesis.
To circumvent this limitation, a conditional knockout mouse model is required.[7][8] This approach utilizes the Cre-LoxP recombination system to inactivate the SCL gene in a spatially and/or temporally controlled manner.[7][9] By using an inducible Cre recombinase, such as one fused to a modified estrogen receptor (Cre-ERT2), the SCL gene can be deleted in adult mice upon administration of an external agent like tamoxifen (B1202).[8][10] This allows for the precise investigation of SCL's role in adult hematopoietic stem cell (HSC) maintenance, differentiation, and its involvement in hematological malignancies.[11][12]
These application notes provide a detailed framework for the generation, induction, and analysis of a conditional SCL-null mouse model.
Principle of the Method: The Cre-LoxP System
The strategy for conditional gene inactivation relies on the DNA recombinase Cre and its specific recognition sites, known as loxP sites.[7]
-
Floxed Allele : A "floxed" mouse line is generated where the critical exons of the SCL gene are flanked by two loxP sites (SCLfl/fl). These mice are phenotypically normal as the loxP sites themselves do not interfere with gene function.[7][9]
-
Cre Recombinase : A second mouse line expresses Cre recombinase under the control of a specific promoter. For temporal control, a tamoxifen-inducible Cre-ERT2 system is ideal.[8][10] When Cre is expressed, it recognizes the loxP sites and excises the intervening DNA sequence, effectively creating a null allele.[9]
-
Conditional Knockout : By crossing the SCLfl/fl mice with mice carrying an inducible Cre transgene (e.g., Mx1-Cre or Scl-Cre-ERT), the SCL gene can be deleted in specific hematopoietic tissues of adult mice upon tamoxifen administration.[12][13][14]
Diagrams and Visualizations
Caption: Cre-LoxP mechanism for inducible SCL gene inactivation.
Caption: Experimental workflow for generating and analyzing conditional SCL-null mice.
Caption: Simplified model of the SCL transcriptional complex in hematopoiesis.
Experimental Protocols
Protocol 1: Generation of Conditional SCL-Null Mice
This protocol describes the breeding strategy to generate experimental (SCLfl/fl;Cre+) and control (SCLfl/fl;Cre-) mice.
-
Mouse Lines:
-
SCLfl/fl mice: A strain where a critical exon (or exons) of the SCL gene is flanked by loxP sites.[15]
-
Cre-ERT2 mice: A strain expressing tamoxifen-inducible Cre recombinase under a hematopoietic-specific promoter (e.g., Mx1-Cre, which is interferon-inducible but also responsive to tamoxifen analogs, or Scl-Cre-ERT).[12][14]
-
-
Breeding Scheme:
-
Step 1: Cross homozygous SCLfl/fl mice with heterozygous Cre-ERT2 mice.
-
Step 2: The resulting F1 generation will be heterozygous for the floxed allele and the Cre transgene (SCLfl/+;Cre+).
-
Step 3: Intercross the F1 generation mice (SCLfl/+;Cre+ x SCLfl/+;Cre+) or backcross F1 mice to SCLfl/fl mice.
-
Step 4: Genotype the F2 offspring to identify the desired experimental mice (SCLfl/fl;Cre+) and littermate controls (SCLfl/fl;Cre-).
-
Protocol 2: Genotyping by PCR
Genomic DNA is extracted from tail biopsies or ear punches for PCR analysis to determine the presence of the floxed SCL allele and the Cre transgene.
-
DNA Extraction: Use a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Set up two separate PCR reactions for each sample: one for the SCL allele and one for the Cre transgene.
-
Use primers that flank the loxP sites for the SCL allele, which will produce different sized bands for the wild-type, floxed, and deleted alleles.
-
Use specific primers for the Cre recombinase gene.
-
-
Gel Electrophoresis: Run PCR products on a 1.5-2% agarose (B213101) gel to visualize the bands and determine the genotype.
| Target Gene | Primer Sequence (5' to 3') | Expected Band Size (bp) |
| SCL Allele | Forward: (Specific to upstream region) | Wild-Type: ~250 bp |
| Reverse: (Specific to downstream region) | Floxed: ~350 bp | |
| Cre Transgene | Forward: (Cre-specific) | Cre Positive: ~400 bp |
| Reverse: (Cre-specific) | Cre Negative: No band | |
| Note: Primer sequences and expected band sizes are illustrative and must be optimized based on the specific construct used. |
Protocol 3: Tamoxifen Induction of SCL Deletion
This protocol induces Cre-recombinase activity in adult mice to excise the floxed SCL gene.[10]
-
Tamoxifen Preparation:
-
Dissolve tamoxifen (e.g., Sigma-Aldrich T5648) in corn oil or sunflower oil to a final concentration of 20 mg/mL.
-
Warm the solution at 37°C and shake or vortex until the tamoxifen is completely dissolved. Store protected from light.
-
-
Administration:
-
Administer tamoxifen to 8-12 week old mice via intraperitoneal (I.P.) injection or oral gavage.
-
Dosage: A typical dose is 75-100 mg/kg of body weight.[10]
-
Schedule: Administer one dose daily for 5 consecutive days. Both experimental and control mice should receive the injections to control for any effects of the tamoxifen or the vehicle.[10]
-
-
Post-Induction:
-
Allow 4-8 weeks for efficient gene deletion and subsequent turnover of hematopoietic cell populations before analysis.
-
Protocol 4: Isolation of Bone Marrow Hematopoietic Cells
This protocol details the harvesting of bone marrow cells for subsequent analysis.[16][17]
-
Euthanasia and Dissection: Euthanize mice according to approved institutional guidelines. Dissect the femurs and tibias and clean them of excess muscle tissue.
-
Bone Marrow Flushing:
-
Cut the ends of the bones with scissors.
-
Using a 25-gauge needle and a syringe filled with ice-cold PBS containing 2% FBS (FACS buffer), flush the marrow from the bone cavity into a sterile petri dish or collection tube.
-
-
Cell Suspension:
-
Create a single-cell suspension by gently pipetting the marrow plug up and down.
-
Pass the cell suspension through a 70-µm cell strainer to remove any clumps or debris.[16]
-
-
Red Blood Cell Lysis (Optional): If required, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice to lyse red blood cells. Quench the reaction by adding an excess of FACS buffer.
-
Cell Counting: Centrifuge the cells, resuspend in a known volume of FACS buffer, and count using a hemocytometer or automated cell counter.
Protocol 5: Flow Cytometry Analysis of HSPCs
Flow cytometry is used to identify and quantify different hematopoietic stem and progenitor cell (HSPC) populations based on cell surface marker expression.[18][19]
-
Antibody Staining:
-
Aliquot approximately 1-5 x 10⁶ bone marrow cells per tube.
-
Add a cocktail of fluorescently-conjugated antibodies (see Table 2) to the cells.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) and acquire data on a multi-parameter flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on Lineage-negative (Lin-) cells to exclude mature blood cells.
-
Within the Lin- population, identify HSPC subsets based on c-Kit and Sca-1 expression (LSK cells) and further refine using SLAM markers (CD150, CD48) to identify long-term HSCs (LT-HSCs).[20]
-
| Population | Phenotype (Mouse) | Key Function |
| LT-HSC | Lin- Sca-1+ c-Kit+ CD150+ CD48- | Long-term self-renewal |
| ST-HSC | Lin- Sca-1+ c-Kit+ CD150- CD48- | Short-term self-renewal |
| MPP | Lin- Sca-1+ c-Kit+ CD150- CD48+ | Multipotent progenitor |
| CMP | Lin- Sca-1- c-Kit+ CD34+ FcγRII/IIIlo | Common Myeloid Progenitor |
| GMP | Lin- Sca-1- c-Kit+ CD34+ FcγRII/IIIhi | Granulocyte-Macrophage Progenitor |
| MEP | Lin- Sca-1- c-Kit+ CD34- FcγRII/III- | Megakaryocyte-Erythroid Progenitor |
| Note: This table provides a representative panel. Specific antibody clones and fluorochromes must be optimized for the available instrument.[20] |
Expected Data and Phenotypes
Deletion of SCL in adult mice is expected to significantly impact hematopoiesis, particularly within the megakaryocyte and erythroid lineages.[12]
| Parameter | Control Mice (SCL fl/fl; Cre-) | SCL-Null Mice (SCL fl/fl; Cre+) | Reference |
| Platelet Count | Normal | Significantly Reduced (Thrombocytopenia) | [12] |
| Hematocrit | Normal | Significantly Reduced (Anemia) | [12] |
| Bone Marrow MEPs | Present | Severely Reduced or Absent | [12] |
| Bone Marrow GMPs | Present | Unaffected or Slightly Increased | [12] |
| Spleen CFU-S12 | Multilineage colonies | Colonies composed of only myeloid cells | [12] |
| This table summarizes expected outcomes based on published literature. Actual results may vary based on the specific Cre driver, induction efficiency, and timing of analysis. |
References
- 1. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of hematopoietic progenitor cells that express the transcription factor SCL, using a lacZ “knock-in” strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic-specific genes are not induced during in vitro differentiation of scl-null embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 10. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The critical regulator of embryonic hematopoiesis, SCL, is vital in the adult for megakaryopoiesis, erythropoiesis, and lineage choice in CFU-S12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pattern of tamoxifen-induced Tie2 deletion in endothelial cells in mature blood vessels using endo SCL-Cre-ERT transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the isolation and characterization of mouse alveolar bone marrow hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 18. stemcell.com [stemcell.com]
- 19. Hematopoietic Stem and Progenitor Cells (HSPCs): What They Are and How to Identify Them | Proteintech Group [ptglab.com]
- 20. stemcell.com [stemcell.com]
Application Notes and Protocols for Analyzing SCL/TAL1 Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL) gene, also known as T-cell acute lymphoblastic leukemia 1 (TAL1), is a pivotal transcription factor in hematopoiesis, the process of blood cell formation.[1][2] Its expression is tightly regulated, and dysregulation is a common event in T-cell acute lymphoblastic leukemia (T-ALL).[1][3][4] SCL/TAL1 exists as two primary protein isoforms, a full-length form (TAL1-long) and a shorter variant (TAL1-short). These isoforms arise from the use of alternative promoters and, critically, through the alternative splicing of exon 3.[1][2] Emerging evidence suggests these isoforms have distinct, and sometimes opposing, functions in cell growth and differentiation, making the analysis of their alternative splicing a crucial area of research for understanding both normal hematopoiesis and leukemogenesis.[1][5] This document provides detailed application notes and protocols for the analysis of SCL/TAL1 alternative splicing.
Key SCL/TAL1 Splice Variants and Their Functional Significance
The primary alternative splicing event for SCL/TAL1 involves the inclusion or exclusion of exon 3.
-
TAL1-long (Exon 3 included): The full-length protein.
-
TAL1-short (Exon 3 excluded or use of an alternative promoter): A truncated protein.[1]
Studies have shown that TAL1-short may act as a tumor suppressor by promoting apoptosis, while the balance between the isoforms is critical for normal hematopoietic stem cell function.[1][5] Altering the ratio of these isoforms is being explored as a potential therapeutic strategy for T-ALL.[1][5]
Experimental Techniques for Analyzing SCL/TAL1 Alternative Splicing
A multi-faceted approach is required to comprehensively analyze SCL/TAL1 alternative splicing. Key techniques include quantitative analysis of splice variant expression, investigation of regulatory elements, and characterization of isoform-specific protein interactions and functions.
Quantitative Analysis of Splice Variants
1. Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a fundamental technique to quantify the relative abundance of SCL/TAL1 splice variants.[6]
Protocol: RT-qPCR for SCL/TAL1 Isoform Quantification
-
RNA Extraction: Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol reagent or a column-based kit. Ensure high-quality RNA with A260/280 ratios between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design primers specific to the different SCL/TAL1 isoforms.
-
Total TAL1: Design primers that amplify a region common to all major transcripts.
-
Exon 3 Inclusion (TAL1-long): Design one primer within exon 3 and another in a flanking constitutive exon.
-
Exon 3 Exclusion (TAL1-short): Design a forward primer in the exon preceding exon 3 and a reverse primer in the exon following it. This will amplify a smaller product when exon 3 is skipped.
-
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix. Include cDNA template, forward and reverse primers, and master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to a stable reference gene (e.g., GAPDH, ACTB). The Percent Spliced In (PSI) can be calculated to represent the proportion of transcripts that include exon 3.[1]
| Parameter | Description | Example Value |
| RNA Input | Amount of total RNA for cDNA synthesis | 1 µg |
| Reverse Transcriptase | Enzyme for cDNA synthesis | M-MLV Reverse Transcriptase |
| qPCR Master Mix | Reagent for amplification and detection | SYBR Green qPCR Master Mix |
| Reference Genes | For normalization | GAPDH, ACTB, TBP |
| Cycling Conditions | Denaturation, Annealing, Extension | 95°C for 10s, 60°C for 30s |
2. Long-Read RNA Sequencing
For a comprehensive and unambiguous view of all SCL/TAL1 isoforms, long-read sequencing technologies are highly advantageous as they can sequence full-length transcripts.[7][8]
Protocol Outline: Long-Read RNA Sequencing of SCL/TAL1
-
RNA Isolation: Extract high-quality total RNA from the sample.
-
Poly(A) Selection: Enrich for mature mRNA transcripts using poly(A) selection.
-
cDNA Synthesis: Synthesize full-length cDNA from the enriched mRNA.
-
Library Preparation: Prepare a sequencing library compatible with the long-read platform (e.g., PacBio or Oxford Nanopore).
-
Sequencing: Sequence the library on the chosen long-read platform.
-
Data Analysis: Use bioinformatics tools to align the long reads to the reference genome and identify and quantify the different SCL/TAL1 isoforms.[8]
Investigation of Splicing Regulation
1. CRISPR/dCas9-mediated Enhancer Modulation
Enhancers can regulate the alternative splicing of SCL/TAL1.[1] The CRISPR/dCas9 system can be used to modulate the activity of specific enhancers to study their impact on splicing.
Protocol Outline: CRISPR/dCas9 for Enhancer Modulation
-
gRNA Design: Design guide RNAs (gRNAs) to target the specific SCL/TAL1 enhancer region of interest.
-
Vector Construction: Clone the gRNAs into a vector co-expressing a catalytically dead Cas9 (dCas9) fused to an activator (e.g., p300) or repressor domain.
-
Cell Transfection: Transfect the appropriate cell line (e.g., Jurkat T-cells) with the CRISPR/dCas9 construct.
-
Analysis of Splicing: After a suitable incubation period, isolate RNA and analyze SCL/TAL1 splicing using RT-qPCR as described above.
2. Splicing Minigene Assays
Minigene assays are a powerful tool to dissect the cis-acting elements and trans-acting factors that regulate the alternative splicing of a specific exon.[6]
Protocol: SCL/TAL1 Exon 3 Splicing Minigene Assay
-
Minigene Construct Design: Synthesize a DNA fragment containing SCL/TAL1 exon 3 and its flanking intronic sequences. Clone this fragment into an expression vector that contains constitutive exons and a promoter.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a hematopoietic cell line) and transfect the minigene construct. Co-transfection with plasmids expressing potential splicing factors can be performed to assess their regulatory role.
-
RNA Isolation and RT-PCR: 48 hours post-transfection, isolate total RNA and perform RT-PCR using primers specific to the vector's constitutive exons.
-
Analysis of Splicing Products: Analyze the PCR products on an agarose (B213101) gel. The size of the PCR products will indicate whether exon 3 was included or excluded. The ratio of the two bands can be quantified to determine the extent of exon inclusion.
Characterization of Isoform-Specific Functions
1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq can identify the genomic binding sites of each SCL/TAL1 isoform, providing insights into their different target genes.[1][9][10]
Protocol Outline: Isoform-Specific ChIP-seq
-
Isoform-Specific Expression: Transfect cells (e.g., Jurkat) with constructs expressing either TAL1-long or TAL1-short with a FLAG tag.[1]
-
Chromatin Crosslinking and Shearing: Crosslink protein-DNA complexes with formaldehyde (B43269) and shear the chromatin into small fragments by sonication.
-
Immunoprecipitation: Immunoprecipitate the chromatin using an anti-FLAG antibody.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome and use peak-calling algorithms to identify the binding sites for each isoform.
2. RNA-sequencing (RNA-seq) of Isoform-Overexpressing Cells
RNA-seq can be used to determine the downstream transcriptional consequences of expressing each SCL/TAL1 isoform.[1]
Protocol Outline: RNA-seq for Isoform Target Identification
-
Cell Line Engineering: Generate stable cell lines that inducibly express either TAL1-long or TAL1-short. It is also important to silence the endogenous TAL1 to isolate the effects of the specific isoforms.[1]
-
Isoform Expression: Induce the expression of the specific TAL1 isoform.
-
RNA Isolation and Library Preparation: Isolate total RNA and prepare RNA-seq libraries.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Analyze the RNA-seq data to identify differentially expressed genes between cells expressing TAL1-long, TAL1-short, and a control.
Visualizations
Caption: Experimental workflow for analyzing SCL/TAL1 alternative splicing.
Caption: The core SCL/TAL1 transcriptional regulatory complex.
Summary of Quantitative Data
The following table summarizes the types of quantitative data that can be generated from the described experiments.
| Experimental Technique | Quantitative Metric | Example Application |
| RT-qPCR | Relative mRNA expression (fold change), Percent Spliced In (PSI) | Determine the ratio of TAL1-long to TAL1-short in different cell types or under different conditions.[1] |
| Long-Read RNA-Seq | Isoform-specific read counts, Transcripts Per Million (TPM) | Identify and quantify novel SCL/TAL1 splice variants. |
| Splicing Minigene Assay | Ratio of included to excluded exon product | Assess the impact of mutations in cis-acting elements on exon 3 splicing. |
| ChIP-seq | Peak enrichment scores, number of binding sites | Identify genomic regions preferentially bound by TAL1-long versus TAL1-short.[1] |
| RNA-seq | Differential gene expression (log2 fold change, p-value) | Identify gene networks regulated by each TAL1 isoform.[1] |
Conclusion
The analysis of SCL/TAL1 alternative splicing is critical for a deeper understanding of its roles in both normal hematopoiesis and the pathogenesis of T-ALL. The techniques and protocols outlined here provide a comprehensive framework for researchers to investigate the regulation and functional consequences of SCL/TAL1 isoform expression. This knowledge is essential for the development of novel therapeutic strategies that target the splicing machinery or the specific functions of the different SCL/TAL1 isoforms.
References
- 1. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Alternative Splicing Analysis - CD Genomics [cd-genomics.com]
- 9. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hands-on: Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Epigenetics [training.galaxyproject.org]
Application Notes and Protocols for Developing Small Molecule Inhibitors of the SCL/LMO2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Stem Cell Leukemia (SCL/TAL1) transcription factor and the LIM-only protein 2 (LMO2) is a critical driver in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[1] Ectopic expression of SCL and LMO2 in T-cell precursors leads to a differentiation block and promotes oncogenesis through the formation of a multiprotein complex that sequesters E-protein transcription factors, which are essential for normal T-cell development.[1] Targeting this protein-protein interaction (PPI) with small molecules presents a promising therapeutic strategy for T-ALL.[1]
These application notes provide a comprehensive guide for the identification and characterization of small molecule inhibitors of the SCL/LMO2 interaction. Detailed protocols for key biochemical and biophysical assays are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Signaling Pathway and Therapeutic Rationale
The SCL/TAL1 transcription factor, a basic helix-loop-helix (bHLH) protein, heterodimerizes with E-proteins (like E47). In T-ALL, aberrantly expressed LMO2 acts as a scaffold, bringing together the SCL-E47 heterodimer and other transcriptional regulators, such as LDB1. This oncogenic complex functionally sequesters E-proteins, preventing their normal role in promoting T-cell differentiation and thereby contributing to leukemogenesis. Small molecule inhibitors that disrupt the SCL-LMO2 interface can restore E-protein function and inhibit the oncogenic program.
Quantitative Data Summary
The following table summarizes key quantitative data for small molecule inhibitors of the SCL/LMO2 interaction identified through a high-throughput screen and subsequent biophysical characterization.[1]
| Compound ID | Assay Type | Parameter | Value (µM) | Target Protein |
| 3K7 | HTRF | IC50 | 14.7 | SCL/LMO2 Complex |
| 5C7 | HTRF | IC50 | 18.7 | SCL/LMO2 Complex |
| 3K7 | MST | Kd | 1.2 | LMO2 |
Experimental Workflow
The development of small molecule inhibitors for the SCL/LMO2 interaction follows a multi-step process, beginning with a high-throughput screen to identify initial hits, followed by biophysical validation and characterization of the mechanism of action.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SCL/LMO2 Interaction
This protocol is designed for a high-throughput screen to identify inhibitors of the SCL/LMO2 protein-protein interaction.
Materials:
-
Purified, tagged proteins:
-
His-tagged SCL/E47 heterodimer
-
FLAG-tagged LMO2/LDB1 complex
-
-
HTRF Donor: Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate).
-
HTRF Acceptor: Anti-FLAG antibody conjugated to an acceptor fluorophore (e.g., d2).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Small molecule compound library dissolved in DMSO.
-
384-well low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a master mix of the His-SCL/E47 and FLAG-LMO2/LDB1 proteins in assay buffer at a 2X final concentration.
-
Prepare a master mix of the anti-His donor and anti-FLAG acceptor antibodies in assay buffer at a 2X final concentration.
-
Dilute small molecule compounds to a 2X final concentration in assay buffer. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
-
Assay Assembly:
-
Add 5 µL of the 2X compound solution (or DMSO for controls) to the wells of a 384-well plate.
-
Add 5 µL of the 2X protein master mix to all wells.
-
Add 5 µL of the 2X antibody master mix to all wells.
-
The final volume in each well should be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with a known inhibitor or no protein).
-
For dose-response experiments, plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Microscale Thermophoresis (MST) for Binding Affinity Determination
This protocol is used to quantify the binding affinity (Kd) of a hit compound to its target protein.
Materials:
-
Purified target protein (e.g., LMO2).
-
Fluorescent labeling kit (e.g., NHS-ester dye).
-
Hit compound (e.g., 3K7).
-
MST Buffer: PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).
-
MST instrument (e.g., NanoTemper Monolith).
-
MST capillaries.
Procedure:
-
Protein Labeling:
-
Label the purified LMO2 protein with an NHS-ester fluorescent dye according to the manufacturer's protocol.
-
Remove excess dye using a desalting column. The final concentration of the labeled protein should be in the low nanomolar range.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the hit compound (e.g., 3K7) in MST buffer, starting from a high concentration (e.g., 100 µM).
-
Prepare a solution of the fluorescently labeled LMO2 protein at a 2X final concentration (e.g., 50 nM) in MST buffer.
-
-
Binding Reaction:
-
Mix each compound dilution 1:1 with the 2X labeled LMO2 solution. This will result in a constant concentration of labeled protein and a serial dilution of the compound.
-
Incubate the mixtures at room temperature for 10-30 minutes.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
-
Data Analysis:
-
Analyze the change in normalized fluorescence as a function of the compound concentration.
-
Fit the data to a Kd binding model to determine the dissociation constant. The data for the binding of 3K7 to LMO2 revealed a Kd of 1.2 µM.[1]
-
Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping
This protocol is used to confirm the direct binding of a small molecule to its target protein and to identify the parts of the molecule involved in the interaction.
Materials:
-
Purified target protein (e.g., LMO2) at a concentration of 10-50 µM.
-
Hit compound (e.g., 3K7) at a concentration of 1-5 mM.
-
NMR Buffer: Deuterated phosphate (B84403) buffer (e.g., 50 mM NaD2PO4, 150 mM NaCl, pD 7.4).
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation:
-
Dissolve the purified LMO2 protein and the hit compound in the deuterated NMR buffer.
-
Prepare a control sample containing only the hit compound in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the control sample.
-
For the protein-ligand sample, acquire two spectra:
-
On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., at -1.0 ppm) where no ligand signals are present.
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., at 40 ppm).
-
-
The saturation is transferred from the protein to the bound ligand via spin diffusion.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only the signals from the ligand that binds to the protein will appear in the STD spectrum.
-
The relative intensities of the signals in the STD spectrum indicate which protons of the ligand are in closest proximity to the protein surface, thus mapping the binding epitope. For 3K7, peaks in the aromatic region of the STD-NMR spectrum were observed in the presence of LMO2, indicating direct binding.[1]
-
References
Application Notes and Protocols for Retroviral Gene Transfer to Modulate SCL Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL/Tal1) gene encodes a basic helix-loop-helix (bHLH) transcription factor that is a master regulator of hematopoiesis.[1] SCL is essential for the development of hematopoietic stem cells (HSCs) and the differentiation of erythroid and megakaryocytic lineages.[2][3] Its expression is tightly controlled, and dysregulation is frequently associated with T-cell acute lymphoblastic leukemia (T-ALL).[1] Understanding the precise effects of varying SCL expression levels is crucial for developmental biology, cancer research, and regenerative medicine.
Retroviral vectors provide a highly efficient and stable method for introducing genetic material into the genome of dividing cells, such as hematopoietic stem and progenitor cells (HSPCs).[4][5] This makes them an ideal tool for modulating SCL expression—either by overexpression or knockdown—to study its impact on cell fate decisions, proliferation, and malignant transformation.[6][7] These application notes provide detailed protocols for using retroviral gene transfer to manipulate SCL expression in hematopoietic cells, along with methods for analyzing the outcomes.
Experimental Principles and Workflow
The overall process involves generating replication-incompetent retroviral particles in a packaging cell line, harvesting and concentrating these particles, and then using them to transduce target hematopoietic cells. The level of SCL expression is subsequently modulated in the transduced cells, and the biological effects are quantified.
Caption: Experimental workflow for SCL modulation.
Data Presentation: Quantifying the Effects of SCL Modulation
Systematic quantification is essential to understand the dose-dependent effects of SCL. Below are example tables for presenting data from SCL modulation experiments.
Table 1: Transduction Efficiency and SCL Expression Levels
| Vector Construct | Target Cell Type | Transduction Efficiency (% GFP+) | SCL mRNA (Fold Change vs. Control) | SCL Protein (Relative Units) |
| pMSCV-Control | Murine HSPCs | 85.2 ± 5.1 | 1.0 (baseline) | 1.0 (baseline) |
| pMSCV-SCL (overexpression) | Murine HSPCs | 82.5 ± 4.8 | 15.3 ± 2.1 | 12.8 ± 1.9 |
| pMSCV-shSCL (knockdown) | Murine HSPCs | 79.1 ± 6.2 | 0.2 ± 0.05 | 0.3 ± 0.08 |
| pMSCV-Control | Human CD34+ | 65.7 ± 7.3 | 1.0 (baseline) | 1.0 (baseline) |
| pMSCV-SCL (overexpression) | Human CD34+ | 61.9 ± 6.9 | 12.1 ± 1.8 | 10.5 ± 1.5 |
Table 2: Effects of SCL Modulation on Hematopoietic Progenitor Cell Fate
| Vector Construct | Target Cell Type | Erythroid Colonies (CFU-E per 10⁴ cells) | Myeloid Colonies (CFU-GM per 10⁴ cells) | CD34+ Progenitors (%) |
| pMSCV-Control | Murine HSPCs | 112 ± 15 | 254 ± 28 | 68.3 ± 4.5 |
| pMSCV-SCL (overexpression) | Murine HSPCs | 345 ± 32 | 98 ± 11 | 45.1 ± 5.1 |
| pMSCV-shSCL (knockdown) | Murine HSPCs | 15 ± 4 | 230 ± 25 | 65.9 ± 4.9 |
| pMSCV-Control | Human CD34+ | 88 ± 11 | 190 ± 21 | 81.2 ± 6.0 |
| pMSCV-SCL (overexpression) | Human CD34+ | 295 ± 25 | 75 ± 9 | 52.7 ± 5.8 |
SCL Signaling and Function in Hematopoiesis
SCL functions as part of a large transcriptional complex, which includes proteins like LMO2, LDB1, GATA1, and E2A. The composition of this complex can vary, allowing SCL to regulate different sets of target genes at various stages of hematopoietic development.[1] In HSCs, SCL is crucial for their maintenance and self-renewal. During differentiation, high levels of SCL expression are strongly associated with commitment to the erythroid lineage.[2] Inappropriate SCL activation in lymphoid progenitors is a key event in the development of T-ALL, where it can cooperate with other signaling pathways like Notch and PI3K/AKT to drive leukemogenesis.[8][9]
Caption: Role of SCL in hematopoietic lineage commitment.
Detailed Experimental Protocols
Safety Precaution: The production and handling of recombinant retroviruses must be performed in a Biosafety Level 2 (BSL-2) facility, following all institutional and national safety guidelines.[5]
Protocol 1: High-Titer Retrovirus Production
This protocol describes the transient transfection of HEK293T cells to produce retroviral particles. Murine Stem Cell Virus (MSCV)-based vectors are recommended for high expression in hematopoietic and embryonic stem cells.[10][11]
Materials:
-
HEK293T cells (low passage)
-
Retroviral transfer plasmid (e.g., pMSCV containing SCL cDNA or shRNA)
-
Packaging plasmid (e.g., pCL-Eco for ecotropic virus)[12]
-
Transfection reagent (e.g., Polyethylenimine (PEI))[13]
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
Chloroquine (B1663885) (25 mM stock)[12]
-
Retro-X Concentrator (or similar)[12]
Procedure:
-
Cell Seeding: The day before transfection, seed 6.0 x 10⁶ HEK293T cells on a 150 mm dish so they reach 60-70% confluency on the day of transfection.[12][14]
-
Pre-Transfection: One hour before transfection, add 25 µL of 25 mM chloroquine to the culture medium of the HEK293T cells. Gently swirl the dish and return to the incubator.[12]
-
Transfection Mix Preparation:
-
In a sterile tube (Mixture A), combine 25 µg of the retroviral transfer plasmid and 20 µg of the packaging plasmid in 1 mL of Opti-MEM.[12]
-
In a separate sterile tube (Mixture B), add 135 µL of 1 mg/mL PEI into 1 mL of Opti-MEM.[12]
-
Add Mixture B to Mixture A, vortex gently, and incubate for 20-30 minutes at room temperature.[12][13]
-
-
Transfection: Add the combined mixture dropwise to the HEK293T cell culture dish. Return the dish to the 37°C incubator.
-
Virus Harvest:
-
Virus Concentration:
-
Pool the cleared supernatants. Add 1 volume of Retro-X Concentrator to 3 volumes of supernatant.[12]
-
Mix by inversion and incubate at 4°C for 10-16 hours.[12]
-
Centrifuge the mixture at 1,500 x g for 45 minutes at 4°C to pellet the virus.[12]
-
Carefully discard the supernatant and resuspend the viral pellet in a small volume (e.g., 1/50th of the original volume) of cold, sterile PBS or DMEM.
-
Aliquot and store at -80°C.
-
Protocol 2: Transduction of Hematopoietic Progenitor Cells
This protocol is optimized for the efficient transduction of murine bone marrow cells or human HSPCs.
Materials:
-
Target cells (e.g., isolated murine bone marrow c-Kit+ cells or human CD34+ cells)
-
Concentrated retroviral stock
-
Pre-stimulation Medium: StemSpan or IMDM with cytokines (e.g., for murine cells: SCF, IL-3, IL-6; for human cells: SCF, TPO, FLT3-L).[12][15]
-
Polybrene (8 mg/mL stock) or Fibronectin fragment (e.g., CH-296)[12][15]
-
6-well non-tissue culture treated plates
Procedure:
-
Pre-stimulation: Culture the isolated HSPCs for 24 hours in the pre-stimulation medium to induce cell cycling, which is necessary for retroviral integration.[15]
-
Transduction Setup (Spinoculation Method):
-
Plate 0.5-1.0 x 10⁶ prestimulated cells per well of a 6-well plate in 2 mL of pre-stimulation medium.
-
Add Polybrene to a final concentration of 8 µg/mL.[12] Note: If using fibronectin, coat the plates with the fragment according to the manufacturer's protocol; do not use Polybrene.
-
Thaw the concentrated retrovirus on ice and add an appropriate volume to the cells.
-
-
Spinoculation:
-
Second Transduction (Optional but Recommended): Repeat the spinoculation step by adding a second aliquot of fresh retrovirus to the same well to increase transduction efficiency.[12]
-
Post-Transduction Culture: After the final spinoculation, gently resuspend the cells and continue to culture them in fresh medium.
-
Analysis: Analyze the cells for transgene expression (e.g., by flow cytometry for a GFP marker) and the biological effects of SCL modulation after 48-72 hours. Perform functional assays such as colony-forming unit (CFU) assays or downstream molecular analyses like qRT-PCR.
References
- 1. SCL: from the origin of hematopoiesis to stem cells and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCL expression at critical points in human hematopoietic lineage commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Functions for Different scl Isoforms in Zebrafish Primitive and Definitive Hematopoiesis | PLOS Biology [journals.plos.org]
- 4. Modulation of gene expression in multiple hematopoietic cell lineages following retroviral vector gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takara.co.kr [takara.co.kr]
- 6. Retroviral transduction of murine and human hematopoietic progenitors and stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retroviral vector-mediated gene transfer into hematopoietic cells: prospects and issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Pathways in Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 10. takarabio.com [takarabio.com]
- 11. Retroviral Expression in Embryonic Stem Cells and Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Optimized retroviral transduction protocol for human progenitor cells utilizing fibronectin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of culture parameters on the production of retroviral vectors by a human packaging cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of SCL/TAL1 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stem Cell Leukemia (SCL), also known as T-cell acute lymphoblastic leukemia 1 (TAL1), is a basic helix-loop-helix (bHLH) transcription factor essential for the normal development of all hematopoietic lineages.[1][2][3] Its expression is tightly regulated, and dysregulation is a key event in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL), where it is aberrantly expressed in up to 60% of cases.[3][4] SCL/TAL1 functions by forming a multi-protein transcriptional complex that binds to specific DNA sequences (E-boxes) in the regulatory regions of its target genes, acting as both a transcriptional activator and repressor.[3][4][5]
Understanding the downstream transcriptional program of SCL/TAL1 is critical for elucidating its role in both normal hematopoiesis and leukemogenesis. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring the expression levels of SCL/TAL1 target genes. This allows researchers to quantify changes in gene expression resulting from experimental manipulation (e.g., knockdown of SCL/TAL1, drug treatment) or to compare expression across different cell types and patient samples.
These application notes provide a comprehensive workflow, detailed protocols, and data analysis guidelines for the quantitative analysis of SCL/TAL1 target genes using SYBR Green-based RT-qPCR.
The SCL/TAL1 Transcriptional Complex and Target Genes
SCL/TAL1 exerts its regulatory effects by forming a core complex with other transcription factors. The composition of this complex can vary, but it typically includes class I bHLH proteins (E-proteins like E2A/HEB), LIM-only proteins (LMO1/2), and GATA transcription factors (GATA1/2), which are bridged together by the LDB1 protein.[4][6][7] This complex binds to the regulatory regions of target genes to either activate or repress their transcription, influencing a wide array of cellular processes.[3][4]
Key SCL/TAL1 Target Genes
The following table summarizes a selection of known SCL/TAL1 target genes implicated in various biological processes. Analyzing the expression of these genes can provide insights into the functional consequences of SCL/TAL1 activity.
| Gene Symbol | Gene Name | Function Category | Role in Hematopoiesis & Disease |
| RUNX1 | Runt-related transcription factor 1 | Transcription Factor | Essential for the establishment of definitive hematopoiesis; acts as a downstream target of SCL/TAL1.[2][4][7] |
| GATA2 | GATA binding protein 2 | Transcription Factor | A critical regulator of hematopoietic stem and progenitor cells; part of the SCL/TAL1 transcriptional complex.[5][7] |
| c-KIT | KIT proto-oncogene, receptor tyrosine kinase | Signaling | A receptor tyrosine kinase crucial for hematopoietic stem cell survival and differentiation; activated by the SCL/TAL1 complex.[2][4] |
| p16(INK4a) | Cyclin-dependent kinase inhibitor 2A | Cell Cycle Regulation | A tumor suppressor that regulates the cell cycle; its expression can be modulated by SCL/TAL1.[5] |
| RALDH2 | Aldehyde dehydrogenase 2 family member | Metabolism / Signaling | Involved in retinoic acid signaling; its transcriptional activation by SCL/TAL1 has been described.[3] |
| EPB4.2 | Erythrocyte membrane protein band 4.2 | Erythroid Differentiation | A key structural protein in red blood cells; a direct functional target of SCL/TAL1 during erythropoiesis. |
| GYPA | Glycophorin A | Erythroid Differentiation | A major sialoglycoprotein of the human erythrocyte membrane; regulated by the SCL/TAL1 complex. |
Experimental and Data Analysis Workflow
A successful qPCR analysis requires careful planning and execution, from sample preparation through data interpretation. The overall workflow is depicted below.
Caption: Overview of the RT-qPCR workflow for SCL/TAL1 target gene analysis.
Protocols
Protocol 1: Total RNA Extraction and Quality Control
This protocol is for isolating high-quality total RNA from cultured cells.
Materials:
-
TRIzol™ Reagent or similar RNA isolation reagent
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase-free tubes and pipette tips
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate media and add 1 mL of TRIzol™ directly to the 60-100 mm culture dish. Scrape cells and transfer lysate to a microfuge tube.
-
For suspension cells, pellet cells (e.g., 5-10 million cells) by centrifugation, discard supernatant, and add 1 mL of TRIzol™. Pipette up and down to lyse.
-
Incubate the homogenate for 5 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ used initially.
-
Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water. Pipette gently to dissolve.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quality Control:
-
Quantification: Measure the RNA concentration (A260) and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). A pure RNA sample should have an A260/A280 ratio of ~2.0.
-
Integrity: Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
-
Protocol 2: Two-Step RT-qPCR using SYBR Green
This protocol is divided into two main parts: cDNA synthesis and the qPCR reaction itself.
Part A: cDNA Synthesis (Reverse Transcription)
Materials:
-
High-quality total RNA (1 µg recommended)
-
Reverse transcriptase (e.g., SuperScript™ IV) and buffer
-
Oligo(dT) and/or Random Hexamers
-
dNTP mix (10 mM)
-
RNase inhibitor
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Prepare the Annealing Mix: In a nuclease-free PCR tube, combine:
-
Total RNA: 1 µg
-
Primers (Oligo(dT)s/Random Hexamers): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Anneal Primers: Gently mix, briefly centrifuge, and incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Prepare the RT Master Mix: For each reaction, combine:
-
5X RT Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
Nuclease-free water: 1 µL
-
-
Synthesize cDNA:
-
Add 7 µL of the RT Master Mix to the 13 µL annealing mix for a final volume of 20 µL.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (for random hexamers)
-
50-55°C for 50 minutes
-
70°C for 15 minutes to inactivate the enzyme.
-
-
-
Store cDNA: The resulting cDNA can be stored at -20°C. For qPCR, dilute the cDNA 1:10 to 1:50 with nuclease-free water.
Part B: Quantitative PCR (qPCR)
Materials:
-
Diluted cDNA template
-
2X SYBR Green qPCR Master Mix
-
Forward and Reverse primers for target and reference genes (10 µM stock)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Prepare qPCR Master Mix: For each gene, prepare a master mix for the number of samples plus extra for pipetting error (e.g., n+1). For a single 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Set up the Plate:
-
Aliquot 15 µL of the appropriate master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA to the sample wells.
-
Add 5 µL of nuclease-free water to the No-Template Control (NTC) wells.
-
Run each sample, including controls, in triplicate.
-
-
Run qPCR:
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Set up the thermal cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step)
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify product specificity.
-
-
Data Presentation and Analysis
The most common method for relative quantification is the Comparative Ct (ΔΔCt) Method .[8][9] This method calculates the relative change in expression of a target gene normalized to a reference (housekeeping) gene.[8][10]
Step-by-Step Calculation:
-
Average Replicates: Calculate the average Ct value for the triplicate reactions of each sample for both the target gene and the reference gene (e.g., GAPDH or ACTB).
-
Normalize to Reference Gene (ΔCt): Calculate the difference between the target gene Ct and the reference gene Ct for each sample.
-
ΔCt = Ct(Target Gene) - Ct(Reference Gene)[9]
-
-
Normalize to Control Sample (ΔΔCt): Select one sample as the control (e.g., untreated cells, control siRNA). Calculate the difference between the ΔCt of the test sample and the ΔCt of the control sample.
-
ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)[11]
-
-
Calculate Fold Change: The fold change in expression is calculated as 2-ΔΔCt.[9]
-
A value of 1 indicates no change.
-
A value > 1 indicates upregulation.
-
A value < 1 indicates downregulation.
-
Example Data Table: Analysis of RUNX1 expression in cells treated with a SCL/TAL1 inhibitor compared to a vehicle control, normalized to GAPDH.
| Sample Name | Target Gene | Avg. Ct | Reference Gene | Avg. Ct | ΔCt (CtRUNX1 - CtGAPDH) | ΔΔCt (ΔCtSample - ΔCtControl) | Fold Change (2-ΔΔCt) |
| Vehicle Control | RUNX1 | 22.5 | GAPDH | 19.0 | 3.5 | 0.0 | 1.0 |
| SCL/TAL1 Inhibitor | RUNX1 | 24.8 | GAPDH | 19.1 | 5.7 | 2.2 | 0.22 |
This result indicates that treatment with the SCL/TAL1 inhibitor led to a significant downregulation of RUNX1 expression to approximately 22% of the control level.
SCL/TAL1 Regulatory Complex Diagram
SCL/TAL1 functions as part of a multiprotein complex to regulate transcription. The diagram below illustrates the core components of this complex binding to a target gene promoter.
Caption: The SCL/TAL1 core transcriptional complex binding to DNA elements.
References
- 1. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. toptipbio.com [toptipbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
Troubleshooting & Optimization
Technical Support Center: SCL/TAL1 Protein Expression and Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression and purification of the SCL/TAL1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant SCL/TAL1?
A1: Escherichia coli (E. coli) is a widely used host for expressing recombinant SCL/TAL1 due to its rapid growth, cost-effectiveness, and the availability of a wide range of expression vectors and engineered strains. However, depending on the downstream application and the need for post-translational modifications, mammalian or insect cell expression systems may also be considered.
Q2: SCL/TAL1 is known to form complexes. Is it necessary to co-express it with its binding partners?
A2: SCL/TAL1 is a basic helix-loop-helix (bHLH) transcription factor that often functions as part of a larger protein complex to be stable and fully active. Co-expression with a class I bHLH protein, such as E47 or E12, is highly recommended to promote proper folding and solubility. For certain applications requiring the complete native complex, co-expression with LMO1/2 and LDB1 may also be necessary.[1][2][3][4]
Q3: My SCL/TAL1 protein is expressed but is found in the insoluble fraction (inclusion bodies). What should I do?
A3: Insoluble expression in inclusion bodies is a common challenge. Here are several strategies to address this:
-
Optimize Expression Conditions: Lower the induction temperature (e.g., 16-25°C), reduce the inducer concentration (e.g., IPTG), or use a less rich growth medium.[5]
-
Co-expression: As mentioned, co-expressing SCL/TAL1 with a binding partner like E47 can significantly improve its solubility.
-
Denaturation and Refolding: Purify the protein from inclusion bodies under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine (B92328) hydrochloride) and then refold the protein into its native conformation.[6][7][8][9]
Q4: What affinity tags are recommended for SCL/TAL1 purification?
A4: Polyhistidine (His-tag) and Glutathione S-transferase (GST-tag) are the most commonly used affinity tags for recombinant protein purification and have been successfully used for proteins like SCL/TAL1. The choice between them may depend on the desired purity, the properties of the SCL/TAL1 construct, and the downstream application.
Q5: I am observing significant degradation of my SCL/TAL1 protein during purification. How can I prevent this?
A5: Protein degradation is often caused by endogenous proteases from the expression host. To minimize degradation:
-
Add a protease inhibitor cocktail to your lysis buffer.
-
Perform all purification steps at a low temperature (4°C).[5]
-
Work quickly to minimize the time the protein is in the crude lysate.
-
Consider using an E. coli strain deficient in certain proteases.
Troubleshooting Guides
Low Protein Yield
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure complete cell disruption by optimizing sonication parameters or using a French press. The addition of lysozyme (B549824) can also improve lysis efficiency. |
| Protein Degradation | Add a fresh protease inhibitor cocktail to the lysis buffer and keep samples on ice or at 4°C throughout the purification process.[5] |
| Suboptimal Induction | Optimize inducer concentration, induction time, and temperature. A lower temperature for a longer duration often improves the yield of soluble protein. |
| Poor Binding to Affinity Resin | Ensure the affinity tag is accessible. If not, consider moving the tag to the other terminus of the protein. Also, check the compatibility of your buffers with the affinity resin. |
| Premature Elution | If the protein is eluting during the wash steps, the wash buffer may be too stringent. Try reducing the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins). |
Protein Impurity
| Possible Cause | Recommended Solution |
| Nonspecific Binding to Resin | Increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers to reduce ionic interactions. A low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) can reduce hydrophobic interactions. For His-tagged proteins, adding a low concentration of imidazole (10-20 mM) to the wash buffer can be effective. |
| Co-purification of Host Proteins | If host proteins with similar properties are co-eluting, consider adding a second purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification. |
| Protein Aggregation | Aggregated protein can trap impurities. To prevent aggregation, you can try adding stabilizing agents like glycerol (B35011) or arginine to your buffers. If aggregation is severe, a denaturation/refolding protocol may be necessary. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged SCL/TAL1 from E. coli
1. Transformation and Expression:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding His-tagged SCL/TAL1.
- Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
- Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate for 16-18 hours at 18°C with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis:
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis and shear DNA.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
3. Affinity Purification:
- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified lysate onto the column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Collect fractions and analyze by SDS-PAGE for purity.
4. Buffer Exchange:
- Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Quantitative Data Summary
Note: Specific yield data for recombinant SCL/TAL1 is not widely published. The following table provides representative yields for transcription factors expressed in E. coli and should be considered as a general guideline.
| Expression System | Typical Yield of Soluble Protein (mg/L of culture) | Purity after Affinity Chromatography |
| E. coli BL21(DE3) | 1-5 | >90% |
| E. coli Rosetta(DE3) | 2-8 | >90% |
| Insect Cells (Sf9) | 5-10 | >95% |
| Mammalian Cells (HEK293) | 0.5-2 | >95% |
Visualizations
Experimental Workflow
References
- 1. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDB1 Enforces Stability on Direct and Indirect Oncoprotein Partners in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibits T-cell acute lymphoblastic leukaemia oncogenic interaction through conformational modulation of LMO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LMO2 is required for TAL1 DNA binding activity and initiation of definitive haematopoiesis at the haemangioblast stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Method for Efficient Refolding and Purification of Chemoreceptor Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. biotechrep.ir [biotechrep.ir]
- 9. bio-rad.com [bio-rad.com]
SCL/TAL1 Chromatin Immunoprecipitation (ChIP) Technical Support Center
Welcome to the technical support center for optimizing SCL/TAL1 Chromatin Immunoprecipitation (ChIP) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of SCL/TAL1 ChIP.
Troubleshooting Guide
This guide addresses specific issues that may arise during your SCL/TAL1 ChIP experiments in a question-and-answer format.
Question: Why am I observing a low signal or no enrichment for my SCL/TAL1 target genes?
Answer: Low signal in a ChIP experiment can stem from several factors throughout the protocol. Here are the most common causes and their solutions:
-
Insufficient Starting Material: Too few cells will result in a low yield of chromatin. For most cell types, a sufficient starting number is crucial.
-
Inefficient Cell Lysis: If cells are not properly lysed, the chromatin will not be accessible for shearing and immunoprecipitation. You can verify lysis efficiency by microscopy.[1]
-
Over-crosslinking: Excessive formaldehyde (B43269) cross-linking can mask the epitope on SCL/TAL1 that the antibody recognizes, preventing efficient immunoprecipitation.[2][3]
-
Suboptimal Antibody Concentration: Both too little and too much antibody can lead to poor enrichment.[4] It is essential to titrate your antibody to find the optimal concentration.
-
Inefficient Immunoprecipitation: The incubation time for the antibody with the chromatin can affect the efficiency of the pulldown.
-
Harsh Wash Conditions: Wash buffers with excessively high salt concentrations can disrupt the antibody-protein interaction, leading to loss of target.[2]
Question: My ChIP results show high background. What are the likely causes and how can I fix this?
Answer: High background, indicated by significant signal in your negative control (e.g., IgG) or at non-target genomic regions, can obscure true positive signals. Consider the following troubleshooting steps:
-
Incomplete Cell Lysis: Residual cellular components can non-specifically bind to beads, increasing background. Ensure complete lysis before proceeding.[1]
-
Improper Chromatin Shearing: Chromatin that is not sheared to the optimal size range (typically 200-1000 bp) can contribute to background.[2][5]
-
Excessive Antibody: Using too much primary antibody can lead to non-specific binding.
-
Insufficient Washing: Inadequate washing of the immunoprecipitated complexes will fail to remove non-specifically bound chromatin.
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.[2][6]
-
Pre-clearing Lysate: To reduce non-specific binding to the beads, pre-clear the cell lysate with protein A/G beads before adding the specific antibody.[2][6]
Question: The resolution of my ChIP-seq data is poor. How can I improve it?
Answer: Poor resolution in ChIP-seq, often seen as broad, ill-defined peaks, is typically a result of suboptimal chromatin fragmentation.
-
Optimize Chromatin Shearing: The key to high resolution is achieving a tight distribution of chromatin fragments within the 200-500 bp range.[3][7] Over-sonication can damage epitopes, while under-sonication results in large fragments that lower resolution.[2] It's crucial to perform a time-course experiment to optimize sonication or enzymatic digestion conditions for your specific cell type.[1][5]
Frequently Asked Questions (FAQs)
Q1: How much starting material (cell number) is recommended for an SCL/TAL1 ChIP experiment?
A1: The recommended amount of starting material can vary depending on the cell type and the abundance of SCL/TAL1. A general guideline is to use approximately 1 x 107 to 5 x 107 cells per immunoprecipitation.[8][9] However, it is always best to determine the optimal cell number empirically for your specific experimental conditions.
Q2: What is the optimal concentration of formaldehyde and duration for cross-linking?
A2: For most cell types, a final concentration of 1% formaldehyde for 10-20 minutes at room temperature is a good starting point.[3][8][9] Over-crosslinking can mask epitopes and should be avoided.[2][3] It is advisable to quench the formaldehyde with glycine (B1666218).[2]
Q3: How do I choose the right antibody for SCL/TAL1 ChIP?
A3: The success of a ChIP experiment heavily relies on the quality of the antibody. It is crucial to use a ChIP-validated antibody. The specificity of the antibody should be confirmed by western blot, which should show a specific band at the expected molecular weight for SCL/TAL1 (approximately 40 kDa).
Q4: What are the key protein partners of SCL/TAL1 that might be co-immunoprecipitated?
A4: SCL/TAL1 functions as part of a larger transcriptional complex. Key binding partners include E-proteins (like E2A/HEB), GATA transcription factors (GATA1, GATA2), LMO2, and LDB1.[10][11][12][13] The presence of these partners can influence the transcriptional activity of SCL/TAL1.[10]
Q5: What are appropriate positive and negative control genomic regions for qPCR analysis of SCL/TAL1 ChIP?
A5: For a positive control, select a known SCL/TAL1 target gene in your cell type of interest. Examples of SCL/TAL1 target genes include those involved in hematopoiesis and cell cycle regulation.[9][10][14] For a negative control, choose a gene-desert region or the promoter of a gene known not to be regulated by SCL/TAL1.
Quantitative Data Summary
Table 1: Recommended Starting Material and Reagent Concentrations
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 1 x 107 - 5 x 107 cells/IP | Optimize for your specific cell type.[8][9] |
| Formaldehyde Concentration | 1% (final concentration) | Use fresh formaldehyde.[3] |
| Cross-linking Time | 10 - 20 minutes at room temperature | Avoid over-crosslinking.[2][3][9] |
| SCL/TAL1 Antibody | 1 - 10 µg/IP | Titrate for optimal signal-to-noise ratio.[2][4] |
| Chromatin per IP | ~10 - 25 µg | Ensure sufficient chromatin for detectable signal.[2] |
Table 2: Chromatin Shearing Optimization Parameters
| Parameter | Sonication | Enzymatic Digestion (MNase) |
| Target Fragment Size | 200 - 1000 bp (general), 200 - 500 bp (high resolution) | ~150 bp (mononucleosomes) |
| Key Variables to Optimize | Power, duration of pulses, number of cycles, sample volume, buffer composition | Enzyme concentration, digestion time, temperature |
| Advantages | Random shearing, less sequence bias.[7] | Milder, preserves epitopes, no expensive equipment needed.[15] |
| Disadvantages | Can generate heat, potentially damaging epitopes.[15] | Can have sequence bias.[7] |
Experimental Protocols
Detailed Protocol for SCL/TAL1 Chromatin Immunoprecipitation
This protocol provides a general framework. Optimization of specific steps for your cell type and reagents is essential.
1. Cell Fixation and Harvesting
-
Start with approximately 1-5 x 107 cells.
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Shear the chromatin to the desired fragment size (200-1000 bp) using either sonication or enzymatic digestion (MNase).
-
Sonication: Perform several cycles of sonication on ice. Optimize the number and duration of cycles.
-
MNase Digestion: Incubate the chromatin with micrococcal nuclease. Optimize enzyme concentration and incubation time.
-
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the SCL/TAL1 antibody (or IgG control) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
4. Washes and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted samples and the input control and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
6. Analysis
-
Quantify the purified DNA.
-
Analyze the enrichment of specific genomic regions by qPCR or proceed with library preparation for ChIP-seq.
Visualizations
Caption: Overview of the Chromatin Immunoprecipitation (ChIP) workflow.
Caption: The SCL/TAL1 core protein complex interacting with DNA.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. 7 Tech Tips For Successful ChIP Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. genomics.lsu.edu [genomics.lsu.edu]
- 6. クロマチン免疫沈降法(ChIP)トラブルシューティング [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. epigenie.com [epigenie.com]
Technical Support Center: SCL/TAL1 Knockout Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with S.C.L./TAL1 knockout mouse models. The information is tailored for scientists and drug development professionals encountering challenges related to the viability and analysis of these genetically engineered mice.
Troubleshooting Guides
Issue 1: Complete absence of live SCL/TAL1 knockout pups.
-
Question: We have set up timed matings between heterozygous SCL/TAL1+/- mice, but we are not observing any homozygous SCL/TAL1-/- pups at birth. What is the likely cause?
-
Answer: This is the expected outcome. The complete knockout of the SCL/TAL1 gene results in embryonic lethality. Scl−/− embryos die around embryonic day 9.5 (E9.5) due to a complete failure of both primitive and definitive hematopoiesis.[1] Specifically, these embryos lack yolk sac primitive erythropoiesis and myelopoiesis, which are essential for survival beyond this early developmental stage.
Issue 2: Difficulty in analyzing embryonic lethal phenotypes.
-
Question: Since the SCL/TAL1 knockout embryos die in utero, how can we effectively study the hematopoietic and vascular defects?
-
Answer: To study the embryonic lethal phenotype, it is necessary to harvest embryos at specific time points before lethality occurs (typically between E8.5 and E9.5). This requires setting up timed matings and carefully dissecting the embryos from the decidua. Analysis of these early-stage embryos is critical to understanding the role of SCL/TAL1 in development.
Issue 3: Inconsistent or unexpected results with conditional knockout models.
-
Question: We are using a conditional knockout model (e.g., Cre-Lox) to study SCL/TAL1 function in adult mice, but our results are variable. What could be the reasons?
-
Answer: Variability in conditional knockout experiments can arise from several factors:
-
Inefficient Cre-mediated recombination: The efficiency of Cre recombinase can vary depending on the Cre driver line, the tissue specificity, and the timing of Cre expression. It is crucial to validate the extent of gene deletion in your target cell population.
-
Mosaicism: Incomplete recombination can lead to a mixed population of cells with and without the SCL/TAL1 gene, resulting in a less severe or variable phenotype.
-
Off-target effects of Cre: High levels of Cre recombinase can be toxic to some cells. It is important to include appropriate control groups, such as mice expressing Cre alone.
-
Functional redundancy: In adult hematopoietic stem cells, the related protein LYL1 can partially compensate for the loss of SCL/TAL1, which might mask some phenotypes.[1][2]
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary function of SCL/TAL1 during embryonic development?
-
Answer: SCL/TAL1 is a master regulatory transcription factor essential for the specification of hematopoietic and vascular lineages.[1][3][4] It plays a critical role at the top of the transcriptional hierarchy that governs the development of all blood cells and is also involved in the formation and remodeling of blood vessels.[1][5]
-
Question: Why is SCL/TAL1 knockout embryonic lethal?
-
Answer: The embryonic lethality of SCL/TAL1 knockout is a direct consequence of the complete absence of hematopoiesis.[1] Without the production of red blood cells (erythropoiesis), the embryo cannot transport oxygen and succumbs to anemia and hypoxia around E9.5. Additionally, defects in yolk sac angiogenesis contribute to this lethal phenotype.[6][7]
-
Question: What are the key hematopoietic defects observed in SCL/TAL1 knockout embryos?
-
Answer: SCL/TAL1 knockout embryos exhibit a complete lack of all hematopoietic lineages.[1] This includes the absence of primitive erythroid and myeloid cells in the yolk sac. Consequently, these embryos fail to produce any blood cells.
-
Question: What are the vascular abnormalities in SCL/TAL1 knockout embryos?
-
Answer: SCL/TAL1 knockout embryos display significant vascular defects, particularly in the yolk sac. The primary vascular plexus forms but fails to undergo the necessary remodeling into a mature and functional network of blood vessels.[7]
-
Question: Are there any alternative models to study SCL/TAL1 function in vivo?
-
Answer: Yes, to circumvent the embryonic lethality of a full knockout, researchers utilize conditional knockout mouse models.[8] These models allow for the deletion of SCL/TAL1 in specific cell types or at particular developmental stages, enabling the study of its role in adult hematopoiesis and other biological processes. Another approach is the use of zebrafish models, where forced expression of SCL can rescue blood and vascular defects in certain mutants.[3]
Quantitative Data Summary
Table 1: Viability of SCL/TAL1 Knockout Embryos
| Genotype | Phenotype | Survival Rate at Birth |
| SCL/TAL1 +/+ | Wild-type | 100% |
| SCL/TAL1 +/- | Heterozygous, viable, and fertile | 100% |
| SCL/TAL1 -/- | Embryonic lethal around E9.5 | 0% |
Table 2: Hematopoietic Progenitor Analysis in SCL/TAL1 Knockout Embryos (E9.5)
| Progenitor Cell Type | Wild-type (+/+) | SCL/TAL1 Knockout (-/-) |
| Primitive Erythroid Progenitors | Present | Absent |
| Myeloid Progenitors | Present | Absent |
| Definitive Hematopoietic Stem Cells | Present | Absent |
Experimental Protocols
1. Timed Mating and Embryo Harvesting
-
Objective: To obtain SCL/TAL1 knockout embryos at a specific developmental stage for analysis.
-
Methodology:
-
Set up overnight matings between heterozygous SCL/TAL1+/- male and female mice.
-
Check for vaginal plugs the following morning. The day of plug detection is considered embryonic day 0.5 (E0.5).
-
At the desired embryonic stage (e.g., E8.5, E9.5), euthanize the pregnant female according to approved institutional guidelines.
-
Dissect the uterine horns and isolate the decidua containing the embryos.
-
Carefully dissect the embryos from the yolk sac and amniotic membranes in sterile phosphate-buffered saline (PBS).
-
Use a portion of the yolk sac or embryo for genotyping by PCR.
-
2. Flow Cytometry Analysis of Hematopoietic Progenitors from Yolk Sac
-
Objective: To quantify the presence or absence of hematopoietic progenitor cells in SCL/TAL1 knockout embryos.
-
Methodology:
-
Dissect the yolk sacs from E9.5 embryos in PBS with 2% fetal bovine serum (FBS).
-
Prepare a single-cell suspension by treating the yolk sacs with a collagenase/dispase solution followed by gentle mechanical dissociation.
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against hematopoietic progenitor cell surface markers (e.g., CD41, CD45, c-Kit, Ter119).
-
Analyze the stained cells using a flow cytometer to identify and quantify different hematopoietic populations. Detailed protocols for hematopoietic progenitor staining can be found in the literature.[9][10][11]
-
3. Whole-Mount Immunostaining for Vascular Analysis
-
Objective: To visualize the vascular network in SCL/TAL1 knockout embryos.
-
Methodology:
-
Fix E8.5-E9.5 embryos in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Wash the embryos in PBS with 0.1% Triton X-100 (PBT).
-
Block non-specific antibody binding with a blocking solution (e.g., PBT with 10% donkey serum and 1% BSA) for several hours at 4°C.
-
Incubate the embryos with a primary antibody against an endothelial cell marker, such as PECAM-1 (CD31), overnight at 4°C.
-
Wash the embryos extensively in PBT.
-
Incubate with a fluorescently-labeled secondary antibody overnight at 4°C.
-
Wash the embryos and mount them for imaging using a confocal or light-sheet microscope.
-
Visualizations
Caption: Simplified signaling pathway illustrating the central role of SCL/TAL1.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCL/Tal-1 transcription factor acts downstream of cloche to specify hematopoietic and vascular progenitors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Expression of the TAL1/SCL transcription factor in physiological and pathological vascular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCL/Tal-1 is essential for hematopoietic commitment of the hemangioblast but not for its development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SCL expression in the mouse embryo detected with a targeted lacZ reporter gene demonstrates its localization to hematopoietic, vascular, and neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcm.edu [bcm.edu]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Phenotypic Analysis of the Mouse Hematopoietic Hierarchy Using Spectral Cytometry: From Stem Cell Subsets to Early Progenitor Compartments - PMC [pmc.ncbi.nlm.nih.gov]
SCL/TAL1 Gene Knockdown Efficiency Technical Support Center
Welcome to the technical support center for improving the efficiency of SCL/TAL1 gene knockdown. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to SCL/TAL1 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical efficiency of shRNA-mediated SCL/TAL1 knockdown?
A1: The efficiency of shRNA-mediated knockdown of SCL/TAL1 can vary depending on the cell type, the specific shRNA sequence, and the delivery method. In Jurkat T-ALL cells, stable expression of an shRNA against TAL1 has been shown to achieve a 70-90% reduction in TAL1 RNA levels.[1][2] Another study in Jurkat cells reported a reduction of more than 75% at the protein level.[2] In K562 cells, an inducible shRNA targeting the 3' UTR of TAL1 resulted in a 50% silencing of total TAL1 mRNA and protein.[3] It's important to note that not all shRNAs will be effective; typically, only about 50-70% of shRNAs show a noticeable knockdown effect, with 20-30% demonstrating strong knockdown.[4]
Q2: How can I validate the knockdown of SCL/TAL1?
A2: SCL/TAL1 knockdown efficiency should be validated at both the mRNA and protein levels.
-
mRNA Level: Quantitative reverse transcription PCR (qRT-PCR) is the most common and sensitive method to assess knockdown efficiency at the mRNA level.[4] It is recommended to test several primer pairs to select the most specific and efficient one.[4]
-
Protein Level: Western blotting is used to confirm the reduction of SCL/TAL1 protein.[1][2] It is crucial to use a specific antibody for the protein of interest to avoid misinterpretation due to non-specific binding.[4]
Q3: What are the key protein partners of SCL/TAL1 that I should be aware of?
A3: SCL/TAL1 functions as part of a larger protein complex. Its activity is mediated through the formation of a core quaternary protein complex consisting of SCL:E-protein:LMO1/2:LDB1.[5][6] SCL/TAL1 forms heterodimers with class I basic helix-loop-helix (bHLH) proteins, such as E2A (E12/E47) and HEB, to bind to E-box DNA sequences.[2] Other important regulatory partners include GATA3 and RUNX1, with which TAL1 forms a positive interconnected auto-regulatory loop in T-ALL.[7][8]
Troubleshooting Guide
Problem 1: Low Knockdown Efficiency of SCL/TAL1
-
Possible Cause: Ineffective shRNA sequence.
-
Possible Cause: Inefficient delivery of the shRNA vector.
-
Solution: Optimize the delivery method. For lentiviral transduction of hematopoietic stem cells, transduction efficiency can be improved by using higher cell concentrations (e.g., 4x10^6 cells/ml) and appropriate viral vector doses.[9] The use of transduction enhancers like Polybrene can also increase efficiency.[2] For hard-to-transfect cells, consider alternative delivery methods like lipid nanoparticles targeted to cell surface markers (e.g., CD117 for hematopoietic stem cells).[10][11]
-
-
Possible Cause: Issues with the validation assay.
Problem 2: High Cell Toxicity or Off-Target Effects
-
Possible Cause: Saturation of the endogenous miRNA machinery.
-
Solution: High levels of shRNA expression can lead to toxicity by overwhelming the cell's natural RNA interference pathways.[12][13] To mitigate this, consider using a weaker promoter to drive shRNA expression. For example, replacing a strong U6 promoter with a weaker H1 promoter has been shown to reduce toxicity, although it may also slightly decrease knockdown potency.[14] Using an RNA polymerase II promoter instead of an RNA polymerase III promoter can also cause significantly less cytotoxicity.[12]
-
-
Possible Cause: Off-target effects of the shRNA.
-
Solution: Off-target effects, where the shRNA silences unintended genes, are a common issue.[15] To control for this, it is crucial to include proper experimental controls, such as a scrambled shRNA sequence or an shRNA targeting a gene not expressed in the experimental system (e.g., luciferase).[16] Performing rescue experiments by re-expressing a cDNA of SCL/TAL1 that is resistant to the shRNA can also help confirm that the observed phenotype is due to the specific knockdown of the target gene.[7]
-
Quantitative Data Summary
Table 1: SCL/TAL1 Knockdown Efficiency in Different Cell Lines
| Cell Line | Method | Knockdown Level | Reference |
| Jurkat | Stable shRNA expression | 70-90% (RNA) | [1][2] |
| Jurkat | Stable shRNA expression | >75% (Protein) | [2] |
| K562 | Inducible shRNA | 50% (RNA and Protein) | [3] |
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of SCL/TAL1 in Jurkat Cells
This protocol is adapted from Palomero et al., 2006.[2]
-
shRNA Vector Preparation:
-
Design and clone shRNA sequences targeting human TAL1 into a lentiviral vector (e.g., pLKO.1-puro). A non-targeting shRNA should be used as a control.
-
-
Lentivirus Production:
-
Co-transfect 293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the viral supernatant 48 hours after transfection and filter it through a 0.45-μm filter.
-
-
Transduction of Jurkat Cells:
-
Seed 3 x 10^6 Jurkat cells in a suitable culture vessel.
-
Infect the cells with 2 mL of the viral supernatant in the presence of 9 μg/mL Polybrene.
-
-
Selection of Stable Clones:
-
Forty-eight hours after infection, begin selection by adding 1 μg/mL puromycin (B1679871) to the culture medium.
-
Generate oligoclonal cell lines by plating 5 cells/well in a 96-well plate and expanding the resulting colonies.
-
-
Validation of Knockdown:
-
Assess TAL1 mRNA levels by qRT-PCR and TAL1 protein levels by Western blotting in the selected clones compared to control cells.
-
Visualizations
Caption: SCL/TAL1 forms a core complex and interacts with key regulatory partners.
Caption: A typical experimental workflow for shRNA-mediated gene knockdown.
Caption: A logical flow for troubleshooting low knockdown efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 5. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo RNA Delivery to Hematopoietic Stem and Progenitor Cells via Targeted Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 13. Toxicity in mice expressing short hairpin RNAs gives new insight into RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SCL/LYL1 Functional Studies
Welcome to the technical support center for researchers studying the functionally redundant transcription factors SCL/TAL1 and LYL1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why do my SCL/TAL1 or LYL1 single knockout mice exhibit a mild or no hematopoietic phenotype at steady state?
A1: The mild phenotype observed in single knockout (KO) mice for either SCL/TAL1 or LYL1 is largely due to functional redundancy.[1][2][3][4] These two basic helix-loop-helix (bHLH) transcription factors share a high degree of sequence similarity, particularly in their bHLH domains, allowing them to compensate for each other's absence in many hematopoietic lineages.[1] While SCL is essential for the initial formation of hematopoietic stem cells (HSCs) during embryonic development, in adult HSCs, LYL1 can compensate for the loss of SCL, ensuring their survival and maintenance.[1][5] Similarly, while LYL1 has a more distinct role in B-cell development, the overall hematopoietic system in LYL1 single KO mice can appear relatively normal under non-stress conditions due to compensatory mechanisms.[6][7]
Q2: If single knockouts have a mild phenotype, how can I effectively study the function of SCL/TAL1 and LYL1?
A2: To overcome the challenge of functional redundancy, the most effective strategy is the generation of conditional double knockout (dKO) mice.[1][2][3][4] By deleting both SCL and LYL1 in a specific tissue or at a particular time point, the compensatory effects are eliminated, revealing the essential combined functions of these proteins. For example, conditional deletion of both SCL and LYL1 in adult hematopoietic stem cells leads to their rapid loss due to apoptosis, a phenotype not observed in single KO mice.[1] This approach has been crucial in demonstrating their essential and redundant roles in adult HSC maintenance.
Q3: My LYL1 knockout mice show a reduction in B-cells, but the phenotype is not fully penetrant. How should I interpret this?
A3: The partial block in B-cell differentiation after the pro-B stage in LYL1 null mice is a known phenotype.[7][8] The incomplete penetrance could be due to several factors, including genetic background of the mouse strain, environmental factors, or the age of the mice being analyzed. It is also possible that other transcription factors can partially compensate for the loss of LYL1 in B-cell development, leading to a variable phenotype. To obtain more conclusive results, it is recommended to analyze a sufficiently large cohort of mice and to perform competitive repopulation assays to assess the function of LYL1-deficient HSCs in generating B-lineage cells under stress.[7][8]
Q4: What are the key protein partners of SCL/TAL1 and LYL1 that I should consider in my co-immunoprecipitation experiments?
A4: SCL/TAL1 and LYL1 function as part of larger multiprotein complexes. As class II bHLH proteins, they typically form heterodimers with class I bHLH proteins, also known as E-proteins (e.g., E2A, HEB).[9][10] This heterodimerization is crucial for their ability to bind to E-box DNA sequences (CANNTG) in the regulatory regions of their target genes.[11] Other key components of the SCL/TAL1 transcriptional complex include LMO1/2, LDB1, GATA1/2, and RUNX1.[5][12][13] Therefore, when performing co-immunoprecipitation, antibodies against these proteins are highly recommended to identify the composition of the SCL/LYL1-containing complexes in your cell type of interest.
Troubleshooting Guides
Problem 1: Difficulty in obtaining viable SCL/TAL1 constitutive knockout mice.
-
Cause: Constitutive deletion of SCL/TAL1 is embryonic lethal.[14][15][16] The SCL gene product is essential for the development of all hematopoietic lineages, and its absence leads to a failure of primitive hematopoiesis during mid-gestation.[14][15][16]
-
Solution: To study the function of SCL in later developmental stages or in adult tissues, it is necessary to generate conditional knockout mice using the Cre-LoxP system.[17][18][19] This allows for the deletion of the SCL gene in a tissue-specific or temporally controlled manner, bypassing the embryonic lethality.
Problem 2: Inconsistent results in competitive repopulation assays.
-
Cause: Competitive repopulation assays are sensitive to a number of variables that can lead to inconsistent results. These include the number of donor and competitor cells, the radiation dose administered to recipient mice, the genetic background of the mice, and the time points chosen for analysis.
-
Solution:
-
Standardize cell numbers: Precisely quantify the number of donor (e.g., knockout) and competitor (wild-type) bone marrow cells to be transplanted. A 1:1 ratio is commonly used.[20]
-
Optimize irradiation: The radiation dose should be sufficient to ablate the host hematopoietic system without causing excessive toxicity.[21][22]
-
Use appropriate controls: Always include control transplants with wild-type donor cells to establish a baseline for engraftment and repopulation.
-
Long-term analysis: Monitor peripheral blood chimerism at multiple time points (e.g., 4, 8, 12, and 16 weeks post-transplant) to assess long-term repopulation by hematopoietic stem cells.[20]
-
Quantitative Data Summary
Table 1: Hematopoietic Phenotypes of SCL/TAL1 and LYL1 Knockout Mice
| Genotype | Phenotype in Hematopoietic Stem and Progenitor Cells (HSPCs) | Phenotype in Differentiated Lineages | Viability |
| SCL-/- (Constitutive) | Complete absence of hematopoietic progenitors. | Failure of primitive and definitive hematopoiesis. | Embryonic lethal.[14][15][16] |
| LYL1-/- | Reduced frequency of immature progenitors (LSK cells).[7][8] Impaired competitive repopulating ability.[7][8] | Reduced number of B-cells due to a partial block after the pro-B stage.[7][8] | Viable.[7] |
| SCL-/- (Conditional, Adult) | Mild phenotype at steady state due to LYL1 compensation. | --- | Viable.[1] |
| SCL-/-; LYL1-/- (Conditional, Adult) | Rapid loss of hematopoietic progenitors due to apoptosis.[1] Inability to repopulate irradiated recipients.[1] | --- | Not viable without a functional hematopoietic system. |
Experimental Protocols
Protocol 1: Generation of Conditional Double Knockout Mice
This protocol provides a general workflow for generating SCLflox/flox; LYL1-/-; Cre-ERT2 mice to study the combined function of SCL and LYL1 in adult hematopoiesis.
-
Mouse Strains:
-
SCLflox/flox mice (SCL gene flanked by LoxP sites).
-
LYL1-/- mice (constitutive knockout for LYL1).
-
Cre-ERT2 transgenic mice (expressing a tamoxifen-inducible Cre recombinase).
-
-
Breeding Strategy:
-
Cross SCLflox/flox mice with LYL1-/- mice to generate SCLflox/+; LYL1+/- offspring.
-
Intercross SCLflox/+; LYL1+/- mice to obtain SCLflox/flox; LYL1-/- mice.
-
Cross SCLflox/flox; LYL1-/- mice with Cre-ERT2 transgenic mice to generate the final experimental cohort: SCLflox/flox; LYL1-/-; Cre-ERT2.
-
-
Genotyping:
-
Perform PCR analysis on tail DNA to confirm the presence of the floxed SCL alleles, the LYL1 knockout allele, and the Cre-ERT2 transgene.
-
-
Induction of Gene Deletion:
-
At the desired age, administer tamoxifen (B1202) to the SCLflox/flox; LYL1-/-; Cre-ERT2 mice to induce Cre recombinase activity. This will lead to the excision of the floxed SCL alleles, resulting in a double knockout for SCL and LYL1.
-
-
Phenotypic Analysis:
-
Analyze the hematopoietic system of the induced double knockout mice at various time points after tamoxifen administration. This can include flow cytometry of bone marrow and peripheral blood, histological analysis of hematopoietic organs, and functional assays such as competitive repopulation.
-
Protocol 2: Competitive Repopulation Assay
This protocol outlines the key steps for assessing the function of hematopoietic stem cells from knockout mice.
-
Preparation of Donor and Competitor Cells:
-
Euthanize donor (e.g., SCL-/-; LYL1-/- conditional knockout, CD45.2+) and competitor (wild-type, CD45.1+) mice.
-
Harvest bone marrow cells from the femurs and tibias.
-
Prepare single-cell suspensions and count the cells.
-
Mix donor and competitor cells at the desired ratio (e.g., 1:1).[20]
-
-
Recipient Mice Preparation:
-
Transplantation:
-
Inject the mixture of donor and competitor cells into the tail vein of the irradiated recipient mice.
-
-
Analysis of Engraftment and Repopulation:
-
At regular intervals (e.g., 4, 8, 12, 16 weeks post-transplantation), collect peripheral blood from the recipient mice.[20]
-
Perform flow cytometry using antibodies against CD45.1 and CD45.2 to determine the percentage of cells derived from the donor and competitor populations.
-
Analyze the contribution of donor cells to different hematopoietic lineages (e.g., B-cells, T-cells, myeloid cells) using specific cell surface markers.
-
-
Secondary Transplants (Optional):
-
To assess the self-renewal capacity of the donor HSCs, bone marrow from primary recipients can be transplanted into secondary irradiated recipients.[20]
-
Visualizations
Caption: Functional redundancy of SCL/TAL1 and LYL1 in HSCs.
Caption: Workflow for generating conditional double knockout mice.
Caption: Core components of the SCL/LYL1 transcriptional complex.
References
- 1. Adult Hematopoietic Stem and Progenitor Cells require either Lyl1 or Scl for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Adult hematopoietic stem and progenitor cells require either Lyl1 or Scl for survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Lyl1 −/− mice, adipose stem cell vascular niche impairment leads to premature development of fat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The SCL relative LYL-1 is required for fetal and adult hematopoietic stem cell function and B-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Helix-loop-helix proteins LYL1 and E2a form heterodimeric complexes with distinctive DNA-binding properties in hematolymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The scl gene product is required for the generation of all hematopoietic lineages in the adult mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The scl gene product is required for the generation of all hematopoietic lineages in the adult mouse. | The EMBO Journal [link.springer.com]
- 16. The scl gene product is required for the generation of all hematopoietic lineages in the adult mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 18. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How Does Cre-Lox Recombination Work in Conditional Knockouts? [synapse.patsnap.com]
- 20. Competitive Transplants to Evaluate Hematopoietic Stem Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Competitive Bone Marrow Transplant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Competitive Bone Marrow Transplant Assays | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Minimizing Off-Target Effects in SCL CRISPR Editing
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in SCL (TAL1) gene editing using CRISPR-Cas9. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design and execute precise genome editing experiments while minimizing off-target effects.
Troubleshooting Guides
This section offers solutions to common problems encountered during SCL CRISPR editing, with a focus on mitigating off-target mutations.
Issue: High Frequency of Off-Target Mutations Detected
Researchers often face the challenge of unintended genomic alterations at sites other than the intended SCL locus. The following table summarizes key strategies to reduce these off-target effects, presenting quantitative data where available from various studies.
| Strategy | Key Consideration | Expected Reduction in Off-Target Events | References |
| sgRNA Design Optimization | Utilize design tools (e.g., CHOPCHOP, GenScript gRNA design tool) to select sgRNAs with high on-target scores and minimal predicted off-target sites.[1][2] Focus on guides with fewer potential off-target sites with 1-3 nucleotide mismatches. | Up to 90% reduction compared to poorly designed sgRNAs. | [3] |
| High-Fidelity Cas9 Variants | Employ engineered Cas9 proteins such as SpCas9-HF1, eSpCas9, or Alt-R HiFi Cas9 Nuclease V3.[4] These variants have reduced non-specific DNA interactions. | Can render off-target events undetectable by sensitive methods like GUIDE-seq for many sgRNAs.[5] | [5] |
| Ribonucleoprotein (RNP) Delivery | Deliver the Cas9 protein and sgRNA as a pre-complexed RNP. This transient delivery method limits the time the nuclease is active in the cell. | Significantly reduces off-target editing compared to plasmid-based delivery. | [6] |
| Choice of Delivery Method | For hematopoietic stem and progenitor cells (HSPCs), electroporation of RNPs is a common and effective method. Nanoparticle-based delivery systems are also emerging as a promising alternative to enhance efficiency and reduce toxicity. | Method-dependent; RNP electroporation shows a good balance of efficiency and low off-target effects in HSPCs. | [7] |
| Titration of CRISPR Components | Optimize the concentration of Cas9 and sgRNA delivered to the cells. Use the lowest effective concentration to achieve the desired on-target editing. | Concentration-dependent reduction in off-target cleavage. | [8] |
Experimental Workflow for Minimizing Off-Target Effects
The following diagram outlines a systematic approach to designing and validating a CRISPR experiment targeting the SCL gene with a focus on minimizing off-target events.
Frequently Asked Questions (FAQs)
Q1: Which sgRNA design tool is best for targeting the SCL (TAL1) gene?
A1: Several web-based tools are available and effective for designing sgRNAs for the SCL gene. Tools like GenScript's gRNA design tool and CHOPCHOP are widely used and allow for the input of the SCL gene sequence to identify and rank potential sgRNAs based on their predicted on-target efficiency and off-target profiles.[1][2] It is recommended to compare the results from multiple tools and select candidate sgRNAs that are consistently ranked highly for specificity.
Q2: What are the key differences between GUIDE-seq and CIRCLE-seq for off-target detection?
A2: Both GUIDE-seq and CIRCLE-seq are powerful, unbiased methods for identifying genome-wide off-target sites. The primary differences lie in their approach and specific advantages:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing) is a cell-based method. It involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks (DSBs) within living cells.[9] This allows for the identification of cleavage sites directly in the cellular context, which can be advantageous for capturing cell-type-specific off-target events. However, the requirement for dsODN transfection can be toxic to some sensitive cell types, such as human hematopoietic stem cells.[9][10]
-
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing) is an in vitro method. It uses circularized genomic DNA that is treated with the CRISPR-Cas9 RNP complex.[5][11][12] Linearized DNA fragments resulting from cleavage are then sequenced. This method is highly sensitive and does not require a reference genome, making it versatile.[5][12]
The relationship between these and other off-target detection methods can be visualized as follows:
Q3: Can I use a standard Cas9 nuclease for SCL editing, or is a high-fidelity variant necessary?
A3: While standard "wild-type" SpCas9 can be used for SCL editing, employing a high-fidelity Cas9 variant is strongly recommended, especially for therapeutic research or applications where precision is paramount.[5] High-fidelity variants like SpCas9-HF1 have been engineered to reduce non-specific DNA binding, which dramatically decreases off-target cleavage without significantly compromising on-target efficiency.[5] For editing in sensitive primary cells like HSPCs, high-fidelity variants delivered as RNPs offer the best combination of efficacy and safety.
Q4: What is the most effective way to deliver CRISPR components into hematopoietic stem cells (HSCs) for SCL editing?
A4: For SCL gene editing in HSCs, the delivery of a pre-formed ribonucleoprotein (RNP) complex consisting of the Cas9 protein and the sgRNA is the current gold standard. This method is preferred over plasmid DNA delivery because the RNP is active immediately upon delivery and is degraded relatively quickly by the cell, limiting the time window for off-target cleavage to occur. Electroporation is a commonly used and effective method for introducing RNPs into HSCs.[6]
Experimental Protocols
This section provides a generalized, step-by-step protocol for a key off-target detection assay.
Protocol: GUIDE-seq for Off-Target Profiling in Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol is adapted from established GUIDE-seq methodologies for use in HSPCs.[6]
Materials:
-
CD34+ HSPCs
-
High-fidelity Cas9 nuclease
-
Chemically synthesized, modified sgRNA targeting SCL
-
GUIDE-seq dsODN tag (end-protected)
-
Nucleofection solution and device suitable for HSPCs (e.g., Lonza 4D-Nucleofector™)
-
Genomic DNA extraction kit
-
Reagents for library preparation (end-repair, A-tailing, adapter ligation)
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Preparation: Culture and expand CD34+ HSPCs according to standard protocols. Ensure high cell viability (>90%) before nucleofection.
-
RNP and dsODN Preparation:
-
Prepare the Cas9 RNP by incubating the high-fidelity Cas9 protein with the SCL-targeting sgRNA at room temperature.
-
Anneal the two complementary strands of the dsODN tag.
-
-
Nucleofection:
-
Resuspend the prepared HSPCs in the appropriate nucleofection solution.
-
Add the Cas9 RNP and the annealed dsODN tag to the cell suspension.
-
Transfer the mixture to a nucleofection cuvette and apply the appropriate electrical pulse using the nucleofector device.
-
Immediately transfer the cells to pre-warmed culture medium and incubate.
-
-
Genomic DNA Extraction: After 48-72 hours of incubation, harvest the cells and extract genomic DNA using a high-quality extraction kit.
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate NGS adapters containing unique molecular identifiers (UMIs) to the DNA fragments.
-
Use a two-step PCR amplification process: the first PCR specifically amplifies the dsODN tag-genomic DNA junctions, and the second PCR adds sample-specific indices.
-
-
Sequencing and Analysis:
-
Sequence the prepared library on an NGS platform.
-
Use a bioinformatic pipeline to align reads to the reference genome and identify genomic locations with a significant number of reads corresponding to the integrated dsODN tag. These locations represent the on- and off-target cleavage sites.
-
Note: It is crucial to include a negative control (e.g., cells nucleofected with a non-targeting sgRNA) to distinguish true off-target sites from background noise.
References
- 1. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 2. genscript.com [genscript.com]
- 3. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying On and Off-Target Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vedtopkar.com [vedtopkar.com]
- 11. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 12. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SCL Protein Aggregation in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to SCL (Stem Cell Leukemia) protein aggregation in biochemical assays.
Troubleshooting Guide
Issue: My SCL protein is precipitating out of solution.
This is a common indication of protein aggregation. The following steps can help you troubleshoot this issue.
1. Review and Optimize Your Buffer Conditions
The buffer environment is critical for protein stability.[1][2]
-
pH: Proteins are often least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the this compound's pI.[3] If the pI is unknown, you may need to determine it experimentally or through sequence analysis.
-
Ionic Strength: Both low and high salt concentrations can promote aggregation.[4] Try varying the salt (e.g., NaCl, KCl) concentration to find the optimal condition for SCL solubility. A common starting point is 150 mM NaCl.[5]
-
Additives: Certain additives can significantly enhance protein solubility and prevent aggregation.[1][6] Consider the inclusion of:
-
Reducing Agents: For proteins with cysteine residues, reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1] TCEP (tris(2-carboxyethyl)phosphine) is a more stable alternative.[4]
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.01% Triton X-100, Tween 20, CHAPS) can help solubilize hydrophobic patches that may be exposed and lead to aggregation.[1][4][7]
-
Osmolytes: Molecules like glycerol (B35011) (5-20%), sucrose, or trehalose (B1683222) can stabilize the native protein structure.[1][6]
-
Amino Acids: Arginine and glutamate (B1630785) (often used as a 1:1 mixture) can suppress aggregation by interacting with charged and hydrophobic regions on the protein surface.[1][4]
-
2. Assess Protein Concentration and Handling
-
Concentration: High protein concentrations can increase the likelihood of aggregation.[1] If possible, work with the lowest concentration of SCL that is suitable for your assay.
-
Temperature: Store purified this compound at -80°C with a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[1] Avoid repeated freeze-thaw cycles. For short-term storage, 4°C may be acceptable, but stability should be verified.
-
Ligand/Partner Proteins: Since SCL functions in a complex with other proteins like E-proteins (e.g., E47), LMO2, LDB1, and GATA factors, the presence of these binding partners may stabilize SCL and prevent its aggregation.[8][9][10][11] Consider co-purifying or adding the partner proteins to your assay buffer.
3. Characterize the Aggregation
If the problem persists, it is important to characterize the nature of the aggregates. Several techniques can be employed:
-
Visual Inspection: Cloudiness or visible particulates are clear signs of aggregation.[3][4]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[3]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates and determine the size distribution of particles in a solution.[12][13][14]
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight species eluting in the void volume can indicate aggregation.[15][16]
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates and can be used to quantify their formation.[5][17][18]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
SCL, also known as TAL1, is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in hematopoiesis and leukemogenesis.[8][9][19] Like many transcription factors, SCL functions by forming multi-protein complexes to bind DNA.[8][10][20] When produced in vitro as a recombinant protein, it may be unstable on its own, leading to misfolding and aggregation, especially at high concentrations or in non-optimal buffer conditions. The exposure of hydrophobic regions, which are normally buried within the protein or at the interface of protein-protein interactions in its native complex, can lead to aggregation.
Q2: How can I detect this compound aggregation in my samples?
Several methods can be used to detect protein aggregation:
-
Qualitative Methods:
-
Quantitative Methods:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and can detect even small amounts of aggregates.[13][14][21]
-
Size Exclusion Chromatography (SEC): Separates proteins based on size and can quantify the amount of monomeric versus aggregated protein.[15][16]
-
Thioflavin T (ThT) Assay: A fluorescence-based assay to detect and quantify amyloid-like fibrillar aggregates.[17][18]
-
Q3: What are some common additives to prevent this compound aggregation and their recommended concentrations?
The optimal additives and their concentrations should be determined empirically for SCL. However, here are some common starting points:
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes the native protein structure (osmolyte).[1] |
| Arginine/Glutamate | 50-500 mM (1:1 ratio) | Suppresses aggregation by binding to charged and hydrophobic regions.[1][4] |
| Triton X-100 | 0.01-0.1% (v/v) | Non-ionic detergent that helps to solubilize hydrophobic patches.[7] |
| DTT or TCEP | 1-5 mM | Reducing agent that prevents the formation of intermolecular disulfide bonds.[1] |
Q4: My this compound seems to be forming aggregates over time. How can I improve its long-term stability?
For long-term storage, it is recommended to flash-freeze aliquots of purified this compound in a buffer containing a cryoprotectant like 20-50% glycerol and store them at -80°C.[1] Avoid repeated freeze-thaw cycles. If the protein needs to be stored at 4°C for a shorter period, ensure the buffer is optimized for stability, potentially including additives mentioned above.
Q5: Could the expression system or purification strategy be contributing to SCL aggregation?
Yes. High expression levels in E. coli can lead to the formation of inclusion bodies, which are aggregates of misfolded protein. Refolding from inclusion bodies can be challenging and may result in aggregation. Optimizing expression conditions (e.g., lower temperature, different E. coli strain) may improve the yield of soluble protein. The purification strategy itself can also be a factor. For instance, harsh elution conditions during affinity chromatography could partially denature the protein. A gentle purification scheme with optimized buffers at each step is crucial.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Fibrillar Aggregates
This protocol is adapted for a 96-well plate format.
Materials:
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound sample (and a negative control protein known not to aggregate)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a 1 mM ThT stock solution: Dissolve ThT in ddH2O and filter through a 0.2 µm syringe filter. Store in the dark.
-
Prepare a 25 µM ThT working solution: Dilute the 1 mM ThT stock solution in PBS (pH 7.4). Prepare this solution fresh.
-
Prepare protein samples: Dilute your this compound sample and the negative control protein to the desired concentration in PBS.
-
Set up the assay: In each well of the 96-well plate, add:
-
90 µL of your protein sample (or buffer blank)
-
10 µL of 250 µM ThT working solution (to give a final concentration of 25 µM)
-
-
Incubate: Seal the plate and incubate at 37°C with shaking.
-
Measure fluorescence: At various time points, measure the fluorescence intensity using a plate reader with excitation at ~440-450 nm and emission at ~480-485 nm.[5]
-
Analyze data: An increase in fluorescence intensity over time in the SCL sample compared to the negative control and buffer blank indicates the formation of fibrillar aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Materials:
-
DLS instrument
-
Low-volume cuvette or multi-well plate compatible with the instrument
-
This compound sample
-
Assay buffer (filtered through a 0.2 µm filter)
Procedure:
-
Sample preparation: Centrifuge the this compound sample at high speed (e.g., >10,000 x g) for 10-30 minutes to remove large, non-specific aggregates and dust.[14]
-
Load the sample: Carefully transfer the supernatant to a clean, dust-free cuvette or well.
-
Instrument setup: Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the buffer.
-
Acquire data: Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Analyze the results: The software will generate a size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the monomeric this compound. The presence of larger species, indicated by additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI), suggests the presence of aggregates.[13]
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: The SCL/TAL1 core transcriptional complex.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. benchchem.com [benchchem.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. approcess.com [approcess.com]
- 16. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TAL1 - Wikipedia [en.wikipedia.org]
- 20. ashpublications.org [ashpublications.org]
- 21. wyatt.com [wyatt.com]
antibody validation for SCL/TAL1 western blotting and IHC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using antibodies against SCL/TAL1 (Stem cell leukemia/T-cell acute lymphoblastic leukemia 1) in Western Blotting (WB) and Immunohistochemistry (IHC) applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of SCL/TAL1 in a Western Blot?
A1: The SCL/TAL1 protein, also known as T-cell acute lymphocytic leukemia 1 (TAL-1), has a predicted molecular weight of approximately 34 kDa.[1] However, it can be observed on a Western Blot at around 40 kDa. Always check the antibody datasheet for the expected band size based on their validation data.
Q2: What is the subcellular localization of SCL/TAL1?
A2: SCL/TAL1 is a transcription factor and is primarily localized to the nucleus.[2][3] Some antibodies may also show cytoplasmic staining.[4][5] In T-acute lymphoblastic leukemia (T-ALL), nuclear immunolabeling is a key characteristic.[3]
Q3: Which positive control cell lines or tissues can I use for SCL/TAL1 detection?
A3: For Western Blotting, human hematopoietic cell lines are suitable positive controls. K562 (chronic myelogenous leukemia)[6], Jurkat (T-cell leukemia)[1][7][8], and MOLT-4 (T-cell acute lymphoblastic leukemia)[8] are commonly used. For IHC, sections of hematopoietic tissues like the spleen or tonsil, as well as T-ALL patient samples, can serve as positive controls.[3][4][5]
Q4: Why is antibody validation for SCL/TAL1 crucial?
Q5: Can I use an antibody validated for Western Blotting in an IHC experiment?
A5: Not necessarily. An antibody's performance in one application does not guarantee its success in another.[9] The protein is in a denatured state in WB, while it is in a more native, cross-linked conformation in formalin-fixed paraffin-embedded (FFPE) tissues used for IHC.[10] You must validate the antibody specifically for your intended application.[9][10]
Western Blotting Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low Protein Expression: The cell line or tissue may not express SCL/TAL1 at detectable levels. | - Use a positive control cell lysate (e.g., K562, Jurkat) to confirm your protocol and antibody are working.[7]- Increase the amount of protein loaded per lane (up to 40 µg).[12][13] |
| Inefficient Protein Transfer: Incomplete transfer from the gel to the membrane. | - Confirm transfer by staining the membrane with Ponceau S before blocking.[14]- Use a 0.2 µm PVDF membrane for better retention of this ~34-40 kDa protein.[12] | |
| Suboptimal Antibody Concentration: Primary or secondary antibody dilution is too high. | - Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution.[14]- Use a fresh dilution of the antibody for each experiment.[13] | |
| Excessive Washing: Over-washing can elute the antibody from the blot. | - Adhere to the recommended washing times and volumes (e.g., 3 x 5-minute washes).[12] | |
| High Background | Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding. | - Block for at least 1 hour at room temperature.[12]- Use 5% non-fat dry milk or 5% BSA in TBST. Some antibodies perform better with a specific blocking agent; check the datasheet.[13] |
| High Antibody Concentration: Primary or secondary antibody concentration is too high. | - Decrease the antibody concentration. High secondary antibody concentrations are a common cause of background.[15][16] | |
| Contaminated Buffers: Bacterial growth in buffers can cause speckled background. | - Use freshly prepared buffers containing 0.02% sodium azide (B81097) (Note: azide inhibits HRP, so do not use in HRP substrate buffer).[1] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The antibody may be recognizing other proteins. | - The most definitive validation is to test the antibody on a lysate from SCL/TAL1 knockout or siRNA-knockdown cells.[11]- Compare the band pattern with that from another validated SCL/TAL1 antibody recognizing a different epitope.[17] |
| Protein Degradation: Sample handling led to the breakdown of SCL/TAL1. | - Prepare fresh lysates using a lysis buffer containing a protease inhibitor cocktail.[16] | |
| Splice Variants: SCL/TAL1 has different isoforms which may appear as distinct bands.[8] | - Consult literature to understand the expression patterns of SCL/TAL1 isoforms in your specific cell type.[8] |
Immunohistochemistry (IHC) Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Epitope Masking: Formalin fixation can cross-link proteins, hiding the antibody's binding site. | - Perform heat-induced epitope retrieval (HIER). A common method is boiling slides in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.[18] Always optimize the retrieval method for your specific antibody and tissue. |
| Antibody Inactivity: Improper antibody storage or repeated freeze-thaw cycles. | - Aliquot the antibody upon first use and store at -20°C or -80°C.[19]- Run a known positive control tissue to verify antibody activity.[20] | |
| Low Antibody Concentration: The primary antibody is too dilute. | - Perform a titration to determine the optimal antibody concentration for your tissue and protocol.[20] | |
| Tissue Drying: Allowing the tissue section to dry out at any stage can abolish staining. | - Keep slides in a humidified chamber and ensure they remain covered in buffer throughout the procedure.[20] | |
| High Background | Non-specific Secondary Antibody Binding: The secondary antibody is binding to the tissue. | - Use a blocking serum from the same species as the secondary antibody was raised in (e.g., if using a goat anti-rabbit secondary, use normal goat serum for blocking).[18]- Run a "secondary-only" control (omit the primary antibody) to check for non-specific binding.[21] |
| Endogenous Peroxidase/Biotin Activity: Tissues like the spleen can have high endogenous enzyme activity. | - Quench endogenous peroxidase with a 3% H₂O₂ solution before primary antibody incubation.[21]- If using a biotin-based detection system, use an avidin/biotin blocking kit.[18] | |
| Hydrophobic Interactions: Charged antibodies can stick non-specifically to tissue components. | - Increase the salt concentration in your wash buffers or add a detergent like Tween-20.[14] |
Recommended Antibody Dilutions and Applications
Note: Optimal dilutions should be determined experimentally by the end-user.
| Product Name/Clone | Host/Clonality | Western Blot (WB) | Immunohistochemistry (IHC-P) | Vendor |
| SCL/Tal1 Antibody (25610002) | Rabbit Polyclonal | 1:5000 - 1:20000 | 1:10 - 1:500 | Novus Biologicals[4] |
| Human SCL/Tal1 Antibody (AF3360) | Goat Polyclonal | 1 µg/mL | Not specified | R&D Systems |
| SCL/Tal1 Antibody (OTI5H1) | Mouse Monoclonal | 1:200 - 1:1000 | 1:150 | Novus Biologicals[22] |
| TAL1 Antibody #12831 | Rabbit Polyclonal | 1:1000 | Not specified | Cell Signaling Technology[23] |
| TAL1 Polyclonal Antibody (PA5-30586) | Rabbit Polyclonal | 1:500 | 1:100 - 1:500 | Thermo Fisher Scientific[5] |
| TAL1 antibody (55317-1-AP) | Rabbit Polyclonal | 1:1000 | Not specified | Proteintech[7] |
Experimental Protocols
Protocol 1: Western Blotting for SCL/TAL1
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Sonicate briefly to shear DNA and reduce viscosity.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a 0.2 µm PVDF membrane for 2 hours at 70V in a wet transfer system.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with the primary SCL/TAL1 antibody (at its optimized dilution) in 5% milk/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (at its optimized dilution) in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or film.
-
Protocol 2: Immunohistochemistry for SCL/TAL1 (FFPE tissues)
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in 10 mM Sodium Citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity by incubating in 3% H₂O₂ for 10 minutes.
-
Wash slides with PBS.
-
Block non-specific binding by incubating with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.
-
Incubate with the primary SCL/TAL1 antibody (at its optimized dilution) in a humidified chamber overnight at 4°C.
-
Wash slides three times with PBS.
-
Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Wash slides three times with PBS.
-
Incubate with streptavidin-HRP or HRP-polymer complex.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit until a brown precipitate is visible.
-
Wash slides with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Visualizations
References
- 1. Anti-TAL-1 Antibody (A98963) | Antibodies.com [antibodies.com]
- 2. Expression of the TAL1/SCL transcription factor in physiological and pathological vascular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCL/Tal-1 expression in T-acute lymphoblastic leukemia: an immunohistochemical and genotypic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novusbio.com [novusbio.com]
- 5. TAL1 Polyclonal Antibody (PA5-30586) [thermofisher.com]
- 6. novusbio.com [novusbio.com]
- 7. TAL1 antibody (55317-1-AP) | Proteintech [ptglab.com]
- 8. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Validation - why is it important? [horizondiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. bma.ch [bma.ch]
- 19. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 20. documents.cap.org [documents.cap.org]
- 21. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 22. SCL/Tal1 Antibody (OTI5H1) (NBP2-01488): Novus Biologicals [novusbio.com]
- 23. TAL1 Antibody | Cell Signaling Technology [cellsignal.com]
optimizing cell culture conditions for studying SCL function
Welcome to the Technical Support Center for Optimizing Cell Culture Conditions for Studying SCL/TAL1 Function. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the transcription factor SCL (Stem Cell Leukemia), also known as TAL1.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cell systems for studying SCL/TAL1 function in hematopoiesis?
A1: The choice of cell system depends on the specific research question.
-
Primary Human Hematopoietic Stem and Progenitor Cells (HSPCs): CD34+ cells isolated from bone marrow, mobilized peripheral blood, or umbilical cord blood are the gold standard. They allow for the study of SCL in a physiologically relevant context, including its role in maintaining stemness and directing lineage differentiation.[1][2][3]
-
Mouse Hematopoietic Progenitors: Lin-Sca1+c-Kit+ (LSK) cells from mouse bone marrow are commonly used for in vivo studies and to investigate conserved functions of SCL.[4]
-
Leukemia Cell Lines: Cell lines like Jurkat (T-ALL), K562, HEL, and TF-1 (Erythroleukemia) are useful for studying the oncogenic roles of SCL/TAL1, as its aberrant expression is a hallmark of these diseases.[5][6]
-
Embryonic Stem Cells (ESCs) and Induced Pluripotent Stem Cells (iPSCs): These offer a powerful model to study the initial role of SCL in specifying hematopoietic fate from mesoderm.[7][8][9]
Q2: What is the recommended basal medium for culturing primary HSPCs?
A2: Serum-free media are highly recommended to minimize lot-to-lot variability and remove confounding factors present in fetal bovine serum.[10][11] Commercially available, optimized media such as StemSpan™ SFEM II or StemXVivo™ are widely used.[12][13] These are typically based on Iscove's Modified Dulbecco's Medium (IMDM) and are pre-supplemented with bovine serum albumin, insulin, and transferrin.[12] Cytokines must be added to support survival, proliferation, and differentiation.
Q3: How can I efficiently modulate SCL/TAL1 expression in primary HSPCs?
A3: Lentiviral transduction is the most effective method for stable overexpression or knockdown (using shRNA) of SCL/TAL1 in primary HSPCs, which are notoriously difficult to transfect with other methods.[2][14] Achieving high transduction efficiency while preserving cell viability and stemness is critical.[3][15]
Q4: What are the key functional assays to assess the impact of SCL/TAL1 modulation?
A4: The primary in vitro assay is the Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay.[16] This assay measures the ability of individual progenitor cells to proliferate and differentiate into colonies of mature blood cells (e.g., erythroid, myeloid). Changes in the number and type of colonies formed provide a direct functional readout of SCL's impact. In vivo, xenotransplantation into immunodeficient mice (e.g., NOD-SCID) is used to assess the function of long-term repopulating hematopoietic stem cells.[17]
Troubleshooting Guide
This guide addresses common problems encountered when studying SCL/TAL1 function in HSPC cultures.
| Problem / Observation | Potential Cause | Recommended Solution |
| 1. Low viability of CD34+ cells after thawing. | Cryopreservation damage. | Thaw cells rapidly in a 37°C water bath. Immediately transfer to pre-warmed recovery medium. Wash gently to remove cryoprotectant (e.g., DMSO). Allow cells to recover for several hours before starting experiments. |
| 2. Poor expansion of HSPCs in culture. | Suboptimal cytokine cocktail; Inappropriate cell density; Media exhaustion. | Use a cytokine cocktail designed for stem/progenitor cell expansion (see Table 1). Optimize seeding density (typically 1x10⁵ to 1x10⁶ cells/mL). Perform partial media changes every 2-3 days. |
| 3. Spontaneous differentiation of HSPCs. | Inappropriate cytokine balance; Presence of serum. | Use a defined, serum-free medium. Ensure the cytokine cocktail favors self-renewal over differentiation (e.g., high levels of SCF, TPO, Flt3L).[3] |
| 4. Low lentiviral transduction efficiency. | Low viral titer; Inhibitors in viral supernatant; Low cell concentration during transduction. | Concentrate the viral supernatant. Transduce at a higher cell density (e.g., 2-4 x 10⁶ cells/mL).[3][15] Use transduction enhancers like RetroNectin™ or commercial reagents like LentiBOOST™.[3][18] Perform two rounds of transduction.[15] |
| 5. High cell death after lentiviral transduction. | Viral toxicity (high MOI); Toxicity from selection agent (e.g., puromycin). | Perform a titration experiment to determine the optimal Multiplicity of Infection (MOI). If using a selection marker, perform a kill curve on non-transduced cells to find the lowest effective concentration. |
| 6. Inconsistent results in CFU assays. | Inconsistent cell plating density; Variable methylcellulose (B11928114) viscosity; Subjective colony counting. | Ensure accurate cell counts before plating. Thoroughly vortex cells with the semi-solid medium to ensure a homogenous suspension.[19] Allow bubbles to dissipate before plating. Use a standardized grid and clear morphological criteria for colony identification.[20] |
| 7. SCL/TAL1 knockdown leads to massive cell death. | SCL/TAL1 is essential for the survival of your specific cell type. | This may be an expected biological result. SCL has anti-apoptotic functions in certain contexts. Confirm the phenotype with multiple shRNAs. Consider using an inducible knockdown system to study the immediate effects before widespread cell death occurs. |
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree for troubleshooting poor experimental outcomes after modulating SCL expression.
Caption: Troubleshooting decision tree for SCL/TAL1 experiments.
Data Presentation
Table 1: Recommended Cytokine Concentrations for Human CD34+ HSPC Culture
This table provides starting concentrations for common cytokines used in HSPC culture. Optimal concentrations may vary by cell source and experimental goal and should be empirically determined.
| Goal | Cytokine | Typical Concentration (ng/mL) | Primary Function |
| Expansion of primitive cells | Stem Cell Factor (SCF) | 50 - 100 | Survival, proliferation, synergistic effects |
| Thrombopoietin (TPO) | 50 - 100 | HSC/progenitor self-renewal and expansion | |
| Flt3-Ligand (Flt3L) | 50 - 100 | Expansion of primitive progenitors | |
| Interleukin 6 (IL-6) | 10 - 20 | Synergistic proliferation with other factors | |
| Erythroid Differentiation | Erythropoietin (EPO) | 2 - 4 U/mL | Primary driver of erythroid differentiation |
| Stem Cell Factor (SCF) | 25 - 50 | Survival and proliferation of erythroid progenitors | |
| Interleukin 3 (IL-3) | 5 - 10 | Supports early, multipotent progenitors | |
| Myeloid Differentiation | Granulocyte-Macrophage CSF (GM-CSF) | 10 - 20 | Promotes granulocyte and macrophage colonies |
| Granulocyte CSF (G-CSF) | 10 - 20 | Promotes granulocyte colonies | |
| Interleukin 3 (IL-3) | 5 - 10 | Supports early myeloid progenitors |
Data compiled from multiple sources, including[3][8][21].
Table 2: Common Cell Surface Markers for Identifying Human HSPC Subsets by Flow Cytometry
Flow cytometry is essential for characterizing cell populations during experiments.[1][22] This panel helps distinguish between stem cells and more committed progenitors.[1][23]
| Cell Subset | Phenotype |
| Hematopoietic Stem Cell (HSC) | Lin⁻ CD34⁺ CD38⁻ CD45RA⁻ CD90⁺ |
| Multipotent Progenitor (MPP) | Lin⁻ CD34⁺ CD38⁻ CD45RA⁻ CD90⁻ |
| Common Myeloid Progenitor (CMP) | Lin⁻ CD34⁺ CD38⁺ CD45RA⁻ CD123⁺ |
| Granulocyte-Macrophage Progenitor (GMP) | Lin⁻ CD34⁺ CD38⁺ CD45RA⁺ CD123⁺ |
| Megakaryocyte-Erythroid Progenitor (MEP) | Lin⁻ CD34⁺ CD38⁺ CD45RA⁻ CD123⁻ |
"Lin⁻" refers to the absence of markers associated with mature hematopoietic lineages (e.g., CD3, CD14, CD19, CD56).[1]
Experimental Protocols & Workflows
Protocol 1: Lentiviral Transduction of Human CD34+ Cells
This protocol is adapted from methods described for efficient gene transfer into HSPCs.[2][3]
-
Pre-stimulation: Thaw cryopreserved CD34+ cells and culture them for 24-48 hours in serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with an expansion cytokine cocktail (e.g., SCF, TPO, Flt3L at 100 ng/mL each).[3] Culture at a density of 1 x 10⁶ cells/mL.
-
Transduction:
-
Prepare transduction plates by coating non-tissue culture treated wells with RetroNectin™ (if used).
-
Adjust cell concentration to 2 x 10⁶ cells/mL in fresh, pre-warmed expansion medium with cytokines.
-
Add the lentiviral vector (for SCL/TAL1 overexpression or shRNA) at a pre-determined optimal MOI.
-
Add transduction enhancers such as Polybrene (4-8 µg/mL) or LentiBOOST™ as per the manufacturer's instructions.[18]
-
Incubate for 12-24 hours at 37°C, 5% CO₂.
-
-
Post-transduction:
-
After incubation, wash the cells by adding excess medium and centrifuging to remove residual virus and enhancers.
-
Resuspend cells in fresh expansion medium and culture for an additional 48-72 hours to allow for transgene expression before proceeding to functional assays or selection.
-
Experimental Workflow Diagram
This diagram outlines the typical workflow for investigating SCL/TAL1 function using primary cells.
Caption: Standard workflow for studying SCL function in HSPCs.
Protocol 2: Colony-Forming Unit (CFU) Assay
This protocol is a standard method to assess hematopoietic progenitor function in vitro.[16][20]
-
Cell Preparation: Following transduction and recovery, perform a viable cell count of your HSPC suspension (Control and SCL-modulated groups).
-
Plating:
-
Dilute cells in IMDM + 2% FBS to 10 times the final desired concentration. For bone marrow, a final concentration of 1-2 x 10⁴ cells/mL is a good starting point.[19]
-
Add 0.3 mL of the cell suspension to 3 mL of semi-solid methylcellulose medium (e.g., MethoCult™).
-
Vortex vigorously for 5-10 seconds to ensure a uniform mixture. Let the tube stand for 5 minutes for bubbles to rise.
-
Using a blunt-end 16G needle and a syringe, dispense 1.1 mL of the mixture into each 35mm culture dish.[19]
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation: Place the culture dishes inside a larger petri dish with a separate, open dish containing sterile water to maintain humidity. Incubate at 37°C, 5% CO₂ for 14-16 days.
-
Scoring: Using an inverted microscope, count and classify colonies based on their morphology (e.g., BFU-E for erythroid, CFU-GM for granulocyte-macrophage).
SCL/TAL1 Signaling and Regulatory Network
SCL/TAL1 does not function in isolation. It is part of a multi-protein transcriptional complex that regulates the expression of key hematopoietic genes.[5][24] Understanding this network is crucial for interpreting experimental results.
Simplified SCL/TAL1 Regulatory Complex Diagram
This diagram illustrates the core components of the SCL/TAL1 transcriptional complex and some of its key downstream targets in hematopoiesis.
Caption: Core SCL/TAL1 transcriptional complex and key targets.
References
- 1. stemcell.com [stemcell.com]
- 2. Lentiviral Gene Transduction of Mouse and Human Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. stemcell.com [stemcell.com]
- 9. SCL/TAL1 Regulates Hematopoietic Specification From Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum-free culture of hematopoietic stem cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The quest for the holy grail: overcoming challenges in expanding human hematopoietic stem cells for clinical use - Bastani - Stem Cell Investigation [sci.amegroups.org]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Improving Lentiviral Transduction of CD34+ Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Current practices and Prospects for Standardization of the Hematopoietic Colony-Forming-Unit (CFU) assay: A Report by the Cellular Therapy Team of the Biomedical Excellence for Safer Transfusion (BEST) Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hematopoietic Stem and Progenitor Cells (HSPCs): What They Are and How to Identify Them | Proteintech Group [ptglab.com]
- 23. Hematopoietic Progenitor Cell Markers - Creative BioMart [creativebiomart.net]
- 24. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting Lentiviral Transduction for SCL Overexpression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during lentiviral transduction for Stem Cell Leukemia (SCL/TAL1) overexpression experiments.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your lentiviral transduction experiments for SCL overexpression.
Problem 1: Low Transduction Efficiency
Question: I am observing a very low percentage of transduced cells (e.g., low GFP/RFP expression or low puromycin (B1679871) resistance). What are the possible causes and how can I improve my transduction efficiency?
Answer: Low transduction efficiency is a common issue in lentiviral experiments. Several factors related to the virus, the target cells, and the transduction process itself can contribute to this problem. Below is a systematic guide to troubleshoot and optimize your transduction efficiency.
Potential Causes and Solutions
| Possible Cause | Recommended Solution |
| Low Viral Titer | Determine the functional (infectious) titer of your lentiviral stock using a method like antibiotic selection or flow cytometry on a readily transducible cell line (e.g., HEK293T). A low titer is a primary cause of poor transduction. Aim for a titer of >10^8 IFU/mL.[1] If the titer is low, you may need to concentrate your virus using methods like ultracentrifugation or PEG precipitation.[2][3] |
| Inaccurate Viral Titer Measurement | Relying on physical titer measurements (e.g., p24 ELISA or RT-qPCR) can be misleading as they also quantify non-infectious viral particles.[1][4] Always determine the infectious titer by transducing a standard cell line and measuring the percentage of positive cells.[4] |
| Suboptimal Multiplicity of Infection (MOI) | The MOI, or the ratio of infectious viral particles to the number of cells, is critical.[4] Perform a pilot experiment with a range of MOIs (e.g., 1, 5, 10, 20) to determine the optimal MOI for your specific target cell line.[5] |
| Poor Target Cell Health | Use healthy, actively dividing cells for transduction. Ensure your cells are free from contamination (especially mycoplasma) and are within a low passage number.[1] Cells should ideally be at 50-70% confluency at the time of transduction.[1] |
| Difficult-to-Transduce Cell Lines | Some cell types, particularly primary cells, suspension cells, or stem cells, are inherently more resistant to lentiviral transduction.[1][5] Consider using transduction enhancers like Polybrene® (typically 4-8 µg/mL) or other commercially available reagents to facilitate viral entry.[5][6] Note that some cells are sensitive to these reagents, so it's important to determine the optimal, non-toxic concentration for your cells.[6] |
| Presence of Inhibitory Factors in Serum | Components in the serum of your culture medium can sometimes inhibit transduction. You can try reducing the serum concentration or performing the transduction in serum-free media for the initial hours of incubation (4-6 hours), followed by the addition of complete media.[5] |
| Incorrect Transduction Volume | A large volume of viral supernatant can dilute the virus and reduce the chances of virus-cell interaction. If your viral titer is low, concentrate the virus to use a smaller volume.[1] |
| Degraded Viral Particles | Lentiviruses are sensitive to multiple freeze-thaw cycles.[2] Aliquot your viral stocks into single-use volumes and store them at -80°C. When thawing, do so quickly at 37°C and keep the virus on ice.[2] |
Problem 2: Low or No SCL/TAL1 Expression Despite Successful Transduction
Question: My cells are successfully transduced (e.g., they are puromycin-resistant), but I cannot detect SCL/TAL1 overexpression by Western blot or qPCR. What could be the issue?
Answer: The absence of detectable SCL/TAL1 expression post-transduction can be due to issues with the lentiviral vector construct, the promoter driving SCL/TAL1 expression, or post-transcriptional and post-translational regulation.
Potential Causes and Solutions
| Possible Cause | Recommended Solution |
| Promoter Inactivity in Target Cells | The choice of promoter is crucial for robust gene expression. The commonly used CMV promoter can be silenced in certain cell types, particularly stem cells. Consider using a promoter that is known to be active in your cell line, such as EF1a or PGK. |
| Issues with the Lentiviral Construct | The integrity of the SCL/TAL1 expression cassette in your lentiviral vector may be compromised. Verify the entire construct sequence, including the promoter, SCL/TAL1 coding sequence, and polyadenylation signal, to ensure there are no mutations or deletions. Recombination events can sometimes occur during plasmid propagation in bacteria.[7] |
| Suboptimal Time Point for Analysis | Protein expression may be delayed after transduction. It is generally recommended to wait at least 72-96 hours post-transduction before assessing protein levels to allow for integration, transcription, and translation.[1] |
| SCL/TAL1 Protein Instability or Degradation | The SCL/TAL1 protein might be rapidly degraded in your target cells. Include protease inhibitors in your lysis buffer when preparing samples for Western blotting. You can also treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to see if SCL/TAL1 protein levels accumulate. |
| Inefficient Translation | The Kozak sequence surrounding the start codon of your SCL/TAL1 transgene might be suboptimal, leading to inefficient translation initiation. Ensure your construct has a strong Kozak consensus sequence (GCCGCCACCATGG). |
| Epigenetic Silencing | Over time, the integrated provirus can be silenced by host cell epigenetic mechanisms. If you are analyzing expression in a stable cell line that has been cultured for an extended period, this could be a factor. You can try treating the cells with epigenetic modifying agents like 5-azacytidine (B1684299) or Trichostatin A to see if expression is restored. |
Problem 3: High Cell Toxicity or Death After Transduction
Question: A significant number of my cells are dying after I add the lentivirus. What is causing this cytotoxicity and how can I prevent it?
Answer: Cell death following lentiviral transduction can be caused by the viral particles themselves, components of the viral supernatant, the transduction enhancers used, or the overexpression of the SCL/TAL1 protein.
Potential Causes and Solutions
| Possible Cause | Recommended Solution |
| Toxicity from Transduction Enhancers | Reagents like Polybrene® can be toxic to some cell types at high concentrations or with prolonged exposure.[6] Determine the optimal, non-toxic concentration for your cells by performing a dose-response experiment. Alternatively, consider using less toxic, commercially available transduction enhancers.[6] |
| High Multiplicity of Infection (MOI) | An excessively high MOI can lead to cytotoxicity.[4] Use the lowest MOI that gives you the desired level of transduction efficiency. |
| Impurities in the Viral Preparation | Crude viral supernatants can contain impurities from the producer cells (e.g., cell debris, residual transfection reagents) that can be toxic.[2] It is recommended to filter the viral supernatant through a 0.45 µm filter before use. For sensitive cell lines, further purification and concentration of the virus by ultracentrifugation may be necessary.[2] |
| Toxicity of SCL/TAL1 Overexpression | Overexpression of some transcription factors, including SCL/TAL1, can impact cell cycle progression and proliferation, potentially leading to cell death in certain contexts.[8] If you suspect this is the case, consider using an inducible expression system (e.g., Tet-On/Tet-Off) to control the timing and level of SCL/TAL1 expression. |
| Prolonged Exposure to Virus | Leaving the virus on the cells for too long can increase toxicity. A 4 to 8-hour incubation period is often sufficient for transduction. After this period, the viral supernatant can be removed and replaced with fresh culture medium.[1] |
| Innate Immune Response | Target cells may mount an innate immune response to the viral particles, leading to cell death. This is more common in primary immune cells. |
Experimental Protocols
Protocol 1: Lentivirus Titer Determination by Flow Cytometry (for fluorescent reporter vectors)
-
Cell Plating: The day before transduction, seed 2x10^4 to 5x10^4 HEK293T cells per well in a 24-well plate in complete DMEM medium.
-
Serial Dilutions: On the day of transduction, prepare serial dilutions of your lentiviral supernatant (e.g., 10^-2, 10^-3, 10^-4, 10^-5, 10^-6) in serum-free medium containing your predetermined optimal concentration of Polybrene® (e.g., 8 µg/mL).
-
Transduction: Remove the medium from the HEK293T cells and add the diluted viral supernatants. Also, include a "no virus" control well.
-
Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO2. Then, add 0.5 mL of complete medium to each well and continue to incubate.
-
Flow Cytometry Analysis: At 72 hours post-transduction, harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer (PBS with 2% FBS). Analyze the percentage of fluorescent cells (e.g., GFP-positive) in each well using a flow cytometer.
-
Titer Calculation: Choose the dilution that results in a percentage of fluorescent cells between 1% and 20% for accurate calculation. The formula to calculate the infectious titer (IFU/mL) is: Titer = (Number of cells at transduction x % of fluorescent cells) / Volume of virus (mL)
Protocol 2: Lentiviral Transduction of Suspension Cells
-
Cell Preparation: Count your suspension cells and check their viability. You will need approximately 2x10^5 cells per transduction.
-
Transduction Setup: In a 1.5 mL microcentrifuge tube, add the desired number of cells.
-
Virus Addition: Add the calculated amount of lentiviral supernatant to achieve the optimal MOI. Also, add Polybrene® to the final desired concentration (e.g., 8 µg/mL).
-
Spin-oculation (Optional but Recommended for Suspension Cells): Centrifuge the microcentrifuge tube at 800 x g for 30-60 minutes at 32°C. This step enhances the contact between the virus and the cells.
-
Incubation: After centrifugation, gently resuspend the cell pellet in the supernatant and transfer the contents to a well of a 24-well plate. Add fresh medium to bring the final volume to 0.5-1 mL.
-
Post-Transduction Care: Incubate the cells at 37°C and 5% CO2. After 24 hours, you can spin down the cells, remove the old medium containing the virus, and resuspend them in fresh medium.
-
Analysis: Analyze for transgene expression or begin antibiotic selection at 48-72 hours post-transduction.
Visualizations
Lentiviral Transduction Workflow
Caption: Overview of the lentiviral transduction workflow for SCL overexpression.
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common lentiviral issues.
Frequently Asked Questions (FAQs)
Q1: What is the role of SCL/TAL1 and why is its overexpression studied? A1: SCL, also known as TAL1, is a basic helix-loop-helix (bHLH) transcription factor that is a master regulator of hematopoiesis, crucial for the development of all blood lineages.[9] Its overexpression is a common event in T-cell acute lymphoblastic leukemia (T-ALL), where it acts as an oncogene.[9] Researchers overexpress SCL/TAL1 to study its role in normal blood development, stem cell self-renewal, and leukemogenesis.[9][10]
Q2: Which lentiviral generation system should I use? A2: For most research applications, a third-generation lentiviral system is recommended. These systems offer the highest level of biosafety by separating the viral components into four separate plasmids, which minimizes the risk of generating replication-competent lentivirus.[3]
Q3: Can I use my SCL/TAL1 lentivirus on non-dividing cells? A3: Yes, one of the key advantages of lentiviral vectors is their ability to transduce both dividing and non-dividing cells, as they can actively transport their genetic material into the nucleus of the host cell.[1][11]
Q4: How long will the expression of SCL/TAL1 last after transduction? A4: Lentiviruses integrate their genetic material into the host cell's genome, leading to stable, long-term expression of the transgene that is passed on to daughter cells during cell division.[5] However, as mentioned earlier, expression can sometimes be silenced over time due to epigenetic modifications.
Q5: My SCL/TAL1 insert is quite large. Will this affect my viral titer? A5: Yes, the size of the genetic insert can impact the packaging efficiency and, consequently, the viral titer. As the size of the insert increases, the viral titer tends to decrease.[3] If you are working with a large insert, it is particularly important to optimize your virus production and consider concentrating your viral stocks.[3]
Q6: Is it necessary to perform a kill curve for my antibiotic selection? A6: Yes, it is highly recommended to perform an antibiotic kill curve for your specific target cell line.[6] This will determine the minimum concentration of the antibiotic (e.g., puromycin) required to kill all non-transduced cells within a reasonable timeframe (usually 3-5 days) without causing unnecessary stress to the transduced cells.[6]
References
- 1. go.zageno.com [go.zageno.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. cd-genomics.com [cd-genomics.com]
- 6. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Lentiviral Vector Production: Insights Into PiggyBac Transposase and Concatemeric Array Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for TAL1 Isoform Expression
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the specific roles of TAL1 protein isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the main isoforms of the TAL1 protein?
A1: The TAL1 gene produces two primary protein isoforms: a long form (TAL1-l) and a short form (TAL1-s). TAL1-l has a molecular weight of approximately 34.3 kDa, while TAL1-s is smaller at around 24 kDa. These isoforms arise from the use of alternative promoters and alternative splicing of the TAL1 pre-mRNA.[1][2]
Q2: What are the known functional differences between TAL1-long and TAL1-short?
A2: The two isoforms have distinct and sometimes opposing roles in hematopoiesis. The full-length protein, TAL1-l, is primarily required for megakaryocytic differentiation.[2] In contrast, the truncated form, TAL1-s, is necessary for the differentiation of erythroid progenitors.[2] Functionally, TAL1-s has been shown to bind more strongly to E-proteins (essential partners for TAL1's transcriptional activity) and may function as a more potent transcription factor than TAL1-l.[2] Interestingly, some studies suggest that TAL1-s could act as a tumor suppressor by promoting apoptosis, while TAL1-l is associated with oncogenic functions.[2][3]
Q3: How are the expression levels of TAL1 isoforms regulated?
A3: The ratio of TAL1-l to TAL1-s is tightly controlled through complex molecular mechanisms. Specific enhancer elements can drive expression from different TAL1 promoters, leading to the transcription of distinct mRNA variants.[2][3] Additionally, alternative splicing, regulated by factors like KMT2B, can determine whether exon 3 is included (favoring TAL1-l) or excluded (favoring TAL1-s).[2][3]
Troubleshooting Guides
Western Blotting for TAL1 Isoforms
Issue: Difficulty in distinguishing between TAL1-l and TAL1-s on a Western blot.
| Possible Cause | Solution |
| Poor Resolution | Use a higher percentage polyacrylamide gel (e.g., 12-15%) to better separate proteins in the 20-40 kDa range. |
| Antibody Specificity | Currently, there is a lack of commercially available antibodies specifically validated to distinguish between the two isoforms. Most available antibodies recognize epitopes common to both. To confirm the identity of the bands, use positive controls such as lysates from cells overexpressing FLAG-tagged TAL1-l or TAL1-s. |
| Low Abundance of One Isoform | The relative expression of TAL1 isoforms can vary significantly between cell types.[1] Increase the total protein loaded onto the gel. Consider using an antibody with high sensitivity. |
| Non-specific Bands | Optimize antibody dilutions and blocking conditions. Ensure thorough washing steps. Use a secondary antibody that is highly cross-adsorbed. |
Isoform-Specific Knockdown (siRNA/shRNA)
Issue: Inefficient or non-specific knockdown of a targeted TAL1 isoform.
| Possible Cause | Solution |
| Suboptimal siRNA/shRNA Design | Design siRNAs or shRNAs that target unique sequences present only in the mRNA transcript of the desired isoform. This requires careful analysis of the different TAL1 mRNA variants. Utilize online design tools that allow for specificity checks against the entire transcriptome.[4] |
| Off-Target Effects | Perform BLAST analysis of your siRNA/shRNA sequences to identify potential off-targets.[5] It is crucial to test multiple different sequences targeting the same isoform to ensure the observed phenotype is not due to an off-target effect. |
| Inefficient Transfection/Transduction | Optimize the delivery method for your specific cell type. For transient knockdown, ensure high transfection efficiency. For stable knockdown, titrate your lentiviral particles to determine the optimal multiplicity of infection (MOI).[6] |
| Validation Issues | Validate knockdown at both the mRNA and protein levels. Use isoform-specific qPCR to confirm the reduction of the targeted transcript. Western blotting can show a decrease in the corresponding protein band, though distinguishing between isoforms can be challenging (see Western Blotting troubleshooting). |
Experimental Protocols
Protocol 1: Isoform-Specific Quantitative PCR (qPCR)
This protocol outlines the steps to design and validate qPCR primers to specifically measure the mRNA levels of TAL1-l and TAL1-s.
1. Primer Design:
-
Obtain the mRNA sequences for the human TAL1 isoforms from a database such as NCBI.
-
The key to differentiation lies in the alternative splicing of exon 3.
-
To detect TAL1-l: Design a forward primer in an upstream exon (e.g., exon 2) and a reverse primer within exon 3.
-
To detect TAL1-s (arising from exon 3 skipping): Design a forward primer in an upstream exon (e.g., exon 2) and a reverse primer that spans the junction of exon 2 and exon 4.
-
To detect total TAL1: Design primers in a region common to all transcripts, such as the exons encoding the bHLH domain.
2. Primer Validation:
-
Perform a standard curve analysis for each primer set to ensure high amplification efficiency (90-110%).
-
Run a melt curve analysis to confirm the amplification of a single product.
-
Validate primer specificity by running the PCR products on an agarose (B213101) gel to check for a single band of the expected size.
-
Test the primers on cDNA from cells known to express different ratios of the TAL1 isoforms, if available.
3. qPCR Reaction and Analysis:
-
Synthesize cDNA from total RNA extracted from your experimental samples.
-
Perform qPCR using a SYBR Green-based master mix.
-
Calculate the relative expression of each isoform using the delta-delta Ct method, normalizing to a stable housekeeping gene.
| Primer Target | Forward Primer Location | Reverse Primer Location | Expected Product |
| TAL1-long | Exon 2 | Exon 3 | Amplicon from TAL1-l transcript |
| TAL1-short (ΔExon3) | Exon 2 | Exon 2/4 Junction | Amplicon from TAL1-s transcript |
| Total TAL1 | Common Exon (e.g., 5) | Common Exon (e.g., 6) | Amplicon from all major TAL1 transcripts |
Protocol 2: Overexpression of FLAG-tagged TAL1 Isoforms
This protocol describes how to clone and express individual TAL1 isoforms with an N-terminal FLAG tag, which allows for specific detection and immunoprecipitation.[2]
1. Cloning:
-
Design primers to amplify the full coding sequences of TAL1-l and TAL1-s from cDNA.
-
Incorporate restriction sites into the primers for cloning into a mammalian expression vector that contains an N-terminal FLAG tag sequence.
-
Ligate the PCR products into the digested expression vector.
-
Transform the ligation products into competent E. coli, select for positive colonies, and verify the sequence of the insert by Sanger sequencing.
2. Transfection:
-
Transfect your cell line of interest with the validated TAL1-l-FLAG or TAL1-s-FLAG expression vectors using a suitable transfection reagent.
-
Include an empty vector control in your experiments.
3. Validation of Expression:
-
At 24-48 hours post-transfection, harvest the cells.
-
Verify protein expression by Western blotting using an anti-FLAG antibody. You should observe a single band at the expected molecular weight for each isoform.
-
You can also use an anti-TAL1 antibody, which should detect the overexpressed protein as a band slightly larger than the endogenous protein due to the FLAG tag.
Visualizations
Caption: Generation of TAL1 isoforms via alternative promoters and splicing.
Caption: A logical workflow for troubleshooting TAL1 isoform experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Variant-specific knockdown by siRNA [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
Validation & Comparative
A Researcher's Guide to Validating SCL/TAL1 Downstream Targets Identified by RNA-Seq
An objective comparison of molecular techniques for confirming the regulatory network of a master transcription factor in hematopoiesis and leukemia.
The transcription factor SCL/TAL1 is a critical regulator of hematopoiesis and a potent oncoprotein, particularly in T-cell acute lymphoblastic leukemia (T-ALL), where it is aberrantly expressed in up to 60% of cases[1][2]. Identifying the downstream targets of SCL/TAL1 is crucial for understanding its biological functions and for developing targeted therapies. RNA sequencing (RNA-seq) has emerged as a powerful, unbiased tool for globally identifying genes whose expression is altered by SCL/TAL1. However, RNA-seq data represents the primary discovery phase; rigorous downstream validation is essential to confirm direct targets and elucidate functional relationships.
This guide provides a comparative overview of common experimental methods used to validate putative SCL/TAL1 target genes identified through RNA-seq. We present quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in designing robust validation strategies.
The Role of RNA-Seq in Target Discovery
RNA-seq is typically employed to compare the transcriptomes of cells with differential SCL/TAL1 activity. A common approach involves the knockdown or knockout of SCL/TAL1 (e.g., using siRNA, shRNA, or CRISPR) in a relevant cell line, such as the Jurkat T-ALL cell line, followed by sequencing to identify differentially expressed genes[1][2]. The resulting data provides a broad list of candidate genes that are potentially regulated by SCL/TAL1, either directly or indirectly.
References
Verifying SCL Protein-Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The Stem Cell Leukemia (SCL/TAL1) protein is a pivotal transcription factor in hematopoiesis and is frequently implicated in T-cell acute lymphoblastic leukemia (T-ALL).[1] Understanding its intricate network of protein-protein interactions is crucial for deciphering its biological functions and for the development of targeted therapies. Co-immunoprecipitation (Co-IP) has traditionally been a cornerstone technique for identifying and confirming these interactions. This guide provides an objective comparison of Co-IP with several alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their specific research goals.
Co-Immunoprecipitation (Co-IP): The Gold Standard
Co-IP remains a widely used and powerful technique to study protein-protein interactions within a near-native cellular context.[2] The principle relies on the use of an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any stably interacting partner proteins (the "prey").[3] These co-precipitated proteins can then be identified by methods such as Western blotting or mass spectrometry.
Key SCL Interacting Partners Confirmed by Co-IP and Related Methods
Studies have consistently shown that SCL forms a core transcriptional complex with other key hematopoietic factors. Chromatin immunoprecipitation (ChIP), a technique that shares principles with Co-IP but targets protein-DNA interactions, has been instrumental in elucidating the components of the SCL complex in vivo. These studies have revealed that SCL frequently co-occupies genomic sites with E-proteins (like E2A and HEB), LMO1/2, GATA3, and RUNX1 in T-ALL cells.[4] In erythroid cells, a complex of SCL/TAL1, LMO2, Ldb1, and E2A is recruited by the master regulator GATA-1 to activate target genes.[5]
Quantitative Data Presentation
While traditional Co-IP followed by Western blot is often semi-quantitative, more advanced mass spectrometry-based approaches can provide quantitative data on the composition of protein complexes. For instance, quantitative multiplex immunoprecipitation (QMI) uses flow cytometry for the sensitive detection of changes in native protein-protein interactions.[6][7]
The following table summarizes the key interaction partners of SCL and the methods used for their validation. The relative abundance or enrichment is often inferred from the intensity of bands on a Western blot or from spectral counts in mass spectrometry.
| Bait Protein | Prey Protein(s) | Cell Type | Validation Method | Outcome/Observation | Reference |
| GATA-1 | SCL/TAL1, LMO2, Ldb1, E2A | G1E-ER4 (erythroid progenitor) | ChIP-qPCR | Increased recruitment of the SCL complex to GATA-1 target genes upon GATA-1 activation. | [5] |
| TAL1 | E2A, HEB, LMO1/2, GATA3, RUNX1 | Jurkat (T-ALL) | ChIP-seq | TAL1 co-occupies genomic sites with these transcription factors, forming a core regulatory circuit. | [4] |
| TAL1 | E47 | Murine Bone Marrow Monocyte Precursors | ChIP-qPCR | Association of Tal1 and E47 with an E box-GATA sequence element in the Gata2 gene. | [8] |
| miR-17-92 (overexpression) | TAL1, E47, HEB, LDB1 | Jurkat (T-ALL) | Western Blot | Downregulation of TAL1 and its interaction partners upon miR-17-92 overexpression. | [9] |
Comparison of Methods for Validating Protein-Protein Interactions
While Co-IP is a robust method, it is essential to consider its limitations and explore alternative techniques that can provide complementary information. The choice of method will depend on factors such as the nature of the interaction (stable vs. transient), the need for in vivo confirmation, and the desired level of quantitative detail.
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative? |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a cell lysate for detection by Western blot or mass spectrometry.[3] | Detects interactions in a near-native cellular context; can identify previously unknown interactors. | May miss transient or weak interactions; susceptible to non-specific binding; antibody quality is critical. | Low to medium | Semi-quantitative (Western blot) to quantitative (mass spectrometry).[10] |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein, fused to the binding and activation domains of a transcription factor, respectively, reconstitutes the transcription factor and activates a reporter gene in yeast.[11][12] | High-throughput screening of entire libraries; detects binary interactions; cost-effective. | High rate of false positives and negatives; interactions occur in a non-native (yeast nucleus) environment; may not detect interactions dependent on post-translational modifications. | High | Primarily qualitative, but can be adapted for semi-quantitative analysis. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorescently tagged proteins when in close proximity (1-10 nm).[13][14] | Allows for the visualization of protein interactions in living cells in real-time; provides spatial and temporal information. | Requires fusion of proteins to fluorescent tags which may affect protein function; complex data analysis to correct for spectral bleed-through.[13] | Low | Yes, can provide quantitative information on interaction strength and stoichiometry.[15] |
| Tandem Affinity Purification-Mass Spectrometry (TAP-MS) | A protein of interest is tagged with a dual-affinity tag, allowing for a two-step purification process that reduces background and enriches for bona fide interactors, which are then identified by mass spectrometry.[16][17] | High-specificity purification of protein complexes; suitable for identifying components of large, stable complexes. | The tag may interfere with protein function or interactions; may miss transient interactions. | Medium | Yes, can be quantitative with label-based or label-free approaches. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when an analyte (protein) flows over and binds to an immobilized ligand (protein), allowing for real-time monitoring of binding kinetics.[2][18][19] | Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates; label-free. | Requires purified proteins, so it is an in vitro technique; immobilization of one protein may affect its conformation and binding. | Low to medium | Yes, highly quantitative. |
| Proximity Ligation Assay (PLA) | Utilizes antibodies conjugated with oligonucleotides. When two antibodies bind to proteins in close proximity (<40 nm), the oligonucleotides can be ligated, amplified, and detected with fluorescent probes, indicating an interaction.[20][21][22] | High sensitivity and specificity; allows for in situ detection and visualization of interactions in cells and tissues; can detect transient interactions. | Provides information on proximity rather than direct interaction; requires specific primary antibodies from different species. | Medium | Can be quantitative by counting the number of signals per cell. |
Experimental Protocols
Detailed Co-Immunoprecipitation (Co-IP) Protocol
This protocol is a general guideline and may require optimization for specific SCL-protein interactions.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. The choice of detergent is critical to maintain the integrity of the protein complex.[23]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-SCL) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-GATA1, anti-LMO2).
-
Tandem Affinity Purification (TAP-MS) Protocol for a Transcription Factor Complex
This protocol is adapted from methodologies used for hematopoietic transcription factor complexes.[24][25]
-
Construct Generation and Stable Cell Line Establishment:
-
Clone the cDNA of the protein of interest (e.g., SCL) into a vector containing a tandem affinity tag (e.g., FLAG-HA).
-
Transfect the construct into a suitable cell line and select for stable expression.
-
-
Cell Lysis and First Affinity Purification:
-
Prepare nuclear extracts from a large-scale cell culture.
-
Incubate the nuclear extract with the first affinity resin (e.g., anti-FLAG beads).
-
Wash the beads extensively with a high-salt buffer to reduce non-specific binding.
-
Elute the protein complexes by competitive elution with a peptide corresponding to the first tag (e.g., FLAG peptide).
-
-
Second Affinity Purification:
-
Incubate the eluate from the first step with the second affinity resin (e.g., anti-HA beads).
-
Wash the beads with a low-salt buffer.
-
Elute the purified protein complexes.
-
-
Mass Spectrometry Analysis:
-
Resolve the eluted proteins by SDS-PAGE and identify protein bands by in-gel digestion followed by mass spectrometry.
-
Alternatively, perform in-solution digestion of the entire eluate for a more comprehensive analysis (LC-MS/MS).
-
Visualization of Workflows and Pathways
Co-Immunoprecipitation (Co-IP) Workflow
Caption: A simplified workflow of the Co-Immunoprecipitation (Co-IP) process.
SCL Core Protein Complex Signaling Pathway
References
- 1. SCL/TAL1: a multifaceted regulator from blood development to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Protein Interaction Network Dynamics using Multiplexed Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transcription factor TAL1 and miR-17-92 create a regulatory loop in hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein localization in living cells and tissues using FRET and FLIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of FRET imaging microscopy to detect protein-protein interactions and protein conformational changes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of protein interaction in living cells by two-photon spectral imaging with fluorescent protein fluorescence resonance energy transfer pair devoid of acceptor bleed-through - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isolation and characterization of hematopoietic transcription factor complexes by in vivo biotinylation tagging and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of SCL/TAL1 and LYL1 in Hematopoiesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of the basic helix-loop-helix (bHLH) transcription factors SCL/TAL1 and LYL1 in the intricate process of hematopoiesis. Drawing upon key experimental data, we dissect their distinct and overlapping functions in hematopoietic stem cell maintenance, lineage commitment, and their implications in hematological malignancies.
Core Functional Comparison
SCL/TAL1 and LYL1 are closely related transcription factors crucial for blood development, yet they exhibit both unique and redundant functions. While SCL/TAL1 is indispensable for the initial specification of all hematopoietic lineages during embryonic development, LYL1's role at this early stage is less critical.[1][2] In adult hematopoiesis, their functions converge, particularly in the maintenance and survival of hematopoietic stem cells (HSCs), where they display a degree of functional redundancy.[3][4][5] However, their downstream roles in lineage differentiation are more distinct, with SCL/TAL1 being a master regulator of erythroid and megakaryocytic fates, while LYL1 is essential for proper B-cell development.[4][6][7] Dysregulation of either factor is strongly associated with the development of acute leukemias.[8][9]
Data Presentation: Quantitative Comparison of SCL/TAL1 and LYL1 Function
The following tables summarize quantitative data from key studies investigating the effects of SCL/TAL1 and LYL1 loss-of-function in murine models.
Table 1: Hematopoietic Stem and Progenitor Cell (HSPC) Phenotypes in Knockout Mice
| Genotype | HSC Population (LSK cells) | Competitive Repopulation Ability | Apoptosis of Progenitor Cells | Reference |
| Wild-Type | Normal | High | Baseline | [4][10] |
| Scl -/-(conditional) | Mildly affected | Reduced long-term engraftment | Not significantly increased | [6][11] |
| Lyl1 -/- | Reduced | Severely impaired, especially lymphoid lineages | Increased in ETPs and DN2 thymocytes | [10][12] |
| Scl -/-; Lyl1**-/-(double KO) | Rapid loss of progenitors | Complete failure to repopulate | ~4-fold increase in apoptosis | [4][5] |
Table 2: Effects on Hematopoietic Lineage Differentiation in Knockout Mice
| Genotype | Erythroid Progenitors (CFU-E) | Megakaryocyte Progenitors (CFU-Mk) | B-Cell Progenitors (Pro-B, Pre-B) | T-Cell Progenitors (ETP, DN2) | Reference |
| Wild-Type | Normal | Normal | Normal | Normal | [6][11][12] |
| Scl -/-(conditional) | Severely reduced | Severely reduced | Not significantly affected | Not significantly affected | [6][11] |
| Lyl1 -/- | Not significantly affected | Not significantly affected | Reduced, partial block at pro-B stage | Reduced ETPs, impaired DN1 to DN2 transition | [7][12] |
| Scl -/-; Lyl1**-/-(double KO) | Not viable for lineage-specific analysis due to HSC failure | Not viable for lineage-specific analysis due to HSC failure | Not viable for lineage-specific analysis due to HSC failure | Not viable for lineage-specific analysis due to HSC failure | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells
This protocol outlines the staining and analysis of murine bone marrow cells to quantify HSPC populations.
a. Bone Marrow Cell Isolation:
-
Euthanize mice according to approved institutional protocols.
-
Dissect femurs and tibias and clean them of excess tissue.
-
Flush the bone marrow from the bones using a syringe with ice-cold PBS supplemented with 2% FBS.
-
Create a single-cell suspension by gently passing the marrow through the syringe needle.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS with 2% FBS and filter through a 70µm cell strainer.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
b. Staining:
-
Resuspend up to 107 cells in 100µL of staining buffer (PBS with 2% FBS).
-
Add a cocktail of biotinylated lineage-specific antibodies (e.g., anti-CD3e, -CD4, -CD8a, -B220, -Gr-1, -Mac-1, -Ter119).
-
Incubate for 20 minutes on ice.
-
Wash the cells with staining buffer.
-
Add a cocktail of fluorescently-conjugated secondary and primary antibodies, including streptavidin (e.g., PE-Cy7), anti-c-Kit (e.g., APC), anti-Sca-1 (e.g., PE), anti-CD34 (e.g., FITC), and anti-Flt3 (e.g., PerCP-Cy5.5).
-
Incubate for 20 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer containing a viability dye (e.g., DAPI or Propidium Iodide).
c. Flow Cytometry Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Gate on viable, single cells.
-
Gate on the lineage-negative (Lin-) population.
-
Within the Lin- gate, identify HSPC populations based on their specific marker expression (e.g., LSK: Lin-Sca-1+c-Kit+).
Competitive Repopulation Assay
This assay assesses the functional capacity of HSCs to repopulate the hematopoietic system of a lethally irradiated recipient mouse.
-
Isolate bone marrow cells from CD45.2+ donor mice (e.g., wild-type, Scl-/-, Lyl1-/-).
-
Isolate bone marrow cells from CD45.1+ competitor mice (wild-type).
-
Mix a defined number of donor and competitor cells at a 1:1 ratio.
-
Lethally irradiate CD45.1/CD45.2 F1 recipient mice.
-
Inject the cell mixture into the tail vein of the irradiated recipients.
-
At various time points post-transplantation (e.g., 4, 8, 12, 16 weeks), collect peripheral blood from the recipients.
-
Stain the blood cells with fluorescently-conjugated antibodies against CD45.1, CD45.2, and lineage-specific markers (e.g., B220 for B-cells, CD3 for T-cells, Mac-1/Gr-1 for myeloid cells).
-
Analyze the percentage of donor-derived (CD45.2+) cells in the peripheral blood and within specific lineages using flow cytometry to determine the repopulation efficiency.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genome-wide binding sites of transcription factors like SCL/TAL1 and LYL1.
-
Crosslink protein-DNA complexes in hematopoietic cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-SCL/TAL1 or anti-LYL1).
-
Immunoprecipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the crosslinks.
-
Purify the DNA.
-
Prepare a sequencing library from the purified DNA.
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome and perform peak calling to identify regions of transcription factor binding.
Signaling Pathways and Molecular Interactions
The functions of SCL/TAL1 and LYL1 are mediated through their participation in large multi-protein transcriptional complexes. These complexes are dynamically assembled on the regulatory regions of target genes to either activate or repress their expression.
SCL/TAL1 and LYL1 Transcriptional Complexes
Both SCL/TAL1 and LYL1 heterodimerize with ubiquitously expressed E-proteins (e.g., E2A, HEB) to bind to E-box DNA motifs (CANNTG).[8][9] These heterodimers then serve as a platform for the recruitment of other key hematopoietic regulators, including LMO2, LDB1, and GATA factors.[3][13][14] The specific composition of the complex can vary depending on the cellular context and developmental stage, which in turn dictates the transcriptional output.
Caption: Core components of SCL/TAL1 and LYL1 transcriptional complexes.
Functional Redundancy in Hematopoietic Stem Cell Survival
The overlapping expression and shared protein partners of SCL/TAL1 and LYL1 in HSCs lead to functional redundancy in promoting their survival.[3][4] The loss of either factor alone has a relatively mild effect on adult HSC maintenance, but the combined deletion results in rapid apoptosis and hematopoietic failure.[4][5] This suggests that at least one of these factors is essential for preventing programmed cell death in the stem cell compartment.
Caption: Redundant roles of SCL/TAL1 and LYL1 in HSC survival.
Divergent Roles in Lineage Commitment
Downstream of the HSC compartment, the functions of SCL/TAL1 and LYL1 diverge to regulate distinct lineage choices. SCL/TAL1 is a master regulator of the erythroid and megakaryocytic lineages, where it activates a cascade of lineage-specific transcription factors and structural genes.[6][11][15][16][17][18] In contrast, LYL1 is critically required for the development of B-lymphocytes, and its absence leads to a block in B-cell differentiation.[7][12]
Caption: Divergent roles of SCL/TAL1 and LYL1 in hematopoietic lineage commitment.
Conclusion
SCL/TAL1 and LYL1 are paralogous transcription factors with both overlapping and distinct functions that are critical for the development and maintenance of the hematopoietic system. Their functional redundancy in HSC survival highlights a key vulnerability in this compartment, while their divergent roles in lineage commitment underscore the precise molecular control required for the generation of a diverse blood cell repertoire. The aberrant expression of both SCL/TAL1 and LYL1 is a common feature in acute leukemias, making the intricate regulatory networks they control promising targets for novel therapeutic interventions. Further research into the specific downstream effectors and the dynamic composition of their transcriptional complexes will undoubtedly provide deeper insights into both normal hematopoiesis and the pathogenesis of hematological malignancies.
References
- 1. lyl-1 and tal-1/scl, two genes encoding closely related bHLH transcription factors, display highly overlapping expression patterns during cardiovascular and hematopoietic ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Adult Hematopoietic Stem and Progenitor Cells require either Lyl1 or Scl for survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adult hematopoietic stem and progenitor cells require either Lyl1 or Scl for survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The critical regulator of embryonic hematopoiesis, SCL, is vital in the adult for megakaryopoiesis, erythropoiesis, and lineage choice in CFU-S12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SCL relative LYL-1 is required for fetal and adult hematopoietic stem cell function and B-cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | E Protein Transcription Factors as Suppressors of T Lymphocyte Acute Lymphoblastic Leukemia [frontiersin.org]
- 9. E Protein Transcription Factors as Suppressors of T Lymphocyte Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new allele of Lyl1 confirms its important role in hematopoietic stem cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lyl1 regulates lymphoid specification and maintenance of early T lineage progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the leukemia oncogene LMO2: implications for the assembly of a hematopoietic transcription factor complex — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
- 14. Ldb1 complexes: The new master-regulators of erythroid gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Genome-wide identification of TAL1's functional targets: Insights into its mechanisms of action in primary erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. Targets of the Tal1 Transcription Factor in Erythrocytes: E2 UBIQUITIN CONJUGASE REGULATION BY Tal1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCL/TAL1 Protein Activity in Normal and Leukemic Cells
For Researchers, Scientists, and Drug Development Professionals
The transcription factor SCL/TAL1 (Stem Cell Leukemia/T-cell Acute Lymphoblastic Leukemia 1) is a master regulator of hematopoiesis, essential for the proper development of blood stem cells and their differentiation into various blood lineages. However, its aberrant expression is a key driver in the pathogenesis of several leukemias, most notably T-cell acute lymphoblastic leukemia (T-ALL). This guide provides a detailed comparison of SCL/TAL1 protein activity in normal hematopoietic cells versus leukemic cells, supported by experimental data and methodologies, to aid in research and the development of targeted therapies.
Executive Summary
In normal hematopoiesis, SCL/TAL1 expression is tightly regulated, playing a crucial role in the self-renewal and differentiation of hematopoietic stem and progenitor cells (HSPCs). Its activity is mediated through its incorporation into a multi-protein complex that includes transcription factors like LMO2, GATA2, and E-proteins. This complex directs the expression of genes essential for normal blood cell development.
In contrast, leukemic cells, particularly in T-ALL, are characterized by the overexpression of SCL/TAL1. This leads to a rewiring of the transcriptional landscape, promoting uncontrolled cell proliferation, survival, and a block in differentiation. The composition of the SCL/TAL1 protein complex and its downstream target genes are significantly altered in the leukemic state, providing a clear distinction between its physiological and pathological functions.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in SCL/TAL1 activity between normal hematopoietic cells and T-ALL cells.
| Feature | Normal Hematopoietic Cells | Leukemic (T-ALL) Cells |
| SCL/TAL1 Expression | Tightly regulated; high in HSPCs, downregulated during lymphoid differentiation. | Constitutively high due to chromosomal translocations or other genetic alterations.[1][2] |
| Protein Complex Composition | Forms a core complex with LMO2, LDB1, GATA2, and E-proteins (E2A/HEB).[3][4][5] | Forms an oncogenic complex that can include LMO1/2, GATA3, RUNX1, and MYB.[2] |
| Primary Function | Regulates normal hematopoiesis, including stem cell maintenance and erythroid/myeloid differentiation.[1][3][6][7][8] | Drives leukemogenesis by promoting proliferation, inhibiting apoptosis, and blocking T-cell differentiation.[2][4][9] |
| Key Target Genes | Genes involved in hematopoietic development and differentiation (e.g., GATA1, RUNX1). | Oncogenes (e.g., MYB), anti-apoptotic genes, and genes that block T-cell development.[2] |
Signaling Pathways and Interactions
The functional output of SCL/TAL1 is dictated by the protein complexes it forms and the downstream genes it regulates. The following diagrams illustrate the key signaling pathways in normal and leukemic contexts.
References
- 1. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Core Transcriptional Regulatory Circuit Controlled by the TAL1 Complex in Human T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCL/TAL1 in Hematopoiesis and Cellular Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The T cell leukemia oncoprotein SCL/tal-1 is essential for development of all hematopoietic lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The SCL/TAL-1 gene is expressed in progenitors of both the hematopoietic and vascular systems during embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCL Orthologs: Unraveling a Conserved Blueprint for Blood and Vessel Development
For Researchers, Scientists, and Drug Development Professionals
The Stem Cell Leukemia (SCL) gene, also known as T-cell acute lymphocytic leukemia 1 (TAL1), encodes a basic helix-loop-helix (bHLH) transcription factor that stands as a master regulator of hematopoiesis (blood formation) and vasculogenesis (blood vessel formation). Its fundamental role in these developmental processes is underscored by its remarkable conservation across vertebrate species, from fish to humans. This guide provides a comparative analysis of SCL orthologs, presenting key data on their sequence conservation, expression patterns, and functional roles. We also detail common experimental protocols used to investigate SCL function, providing a valuable resource for researchers in hematology, developmental biology, and oncology.
High Evolutionary Conservation of SCL/TAL1
The SCL protein exhibits a high degree of sequence conservation across vertebrates, particularly within its functional basic helix-loop-helix (bHLH) domain, which is essential for DNA binding and dimerization with other transcription factors. This conservation points to a strongly preserved, critical function throughout vertebrate evolution.
| Species Comparison | Full-Length Protein Identity (%) | bHLH Domain Identity (%) | Reference(s) |
| Human vs. Mouse | 92% | 100% | [1](--INVALID-LINK--) |
| Human vs. Chicken | 78% | 100% | [1](--INVALID-LINK--) |
| Human vs. Xenopus laevis | 65% | 100% | [1](--INVALID-LINK--) |
| Human vs. Zebrafish | 54% | 100% | [1](--INVALID-LINK--) |
| Zebrafish vs. Chicken | 36% | 100% | [1] |
Conserved Expression in Hematopoietic and Endothelial Lineages
The expression pattern of SCL is remarkably conserved across vertebrate species, being predominantly found in hematopoietic stem cells (HSCs), erythroid and megakaryocytic progenitors, and endothelial cells.[2][3][4][5] This conserved expression is a key indicator of its fundamental role in the development of these lineages. In zebrafish, two distinct isoforms, scl-α and scl-β, are produced from an alternative promoter and exhibit both overlapping and unique expression patterns and functions.[6][7]
| Species | Tissue/Cell Type | Method of Detection | Key Findings | Reference(s) |
| Human | Hematopoietic Stem Cells (CD34+), Erythroid and Megakaryocytic Progenitors | RT-PCR, qRT-PCR | High expression in early hematopoietic progenitors, downregulated in lymphoid lineages. | [8][9] |
| Mouse | Yolk Sac Blood Islands, Fetal Liver, Aorta-Gonad-Mesonephros (AGM) region, Adult Bone Marrow | In situ hybridization, LacZ reporter mice | Expression marks the earliest hematopoietic and endothelial progenitors. | [4][5] |
| Zebrafish | Posterior Lateral Mesoderm (PLM), Intermediate Cell Mass (ICM), Endothelium | Whole-mount in situ hybridization (WISH) | scl-α and scl-β isoforms show distinct and overlapping expression in primitive and definitive hematopoietic sites. | [6][7][10] |
| Chicken | Yolk Sac Blood Islands, Intra-embryonic Hematopoietic Clusters | In situ hybridization | Conserved expression in early hematopoietic tissues. | [1] |
| Xenopus | Ventral Blood Islands | In situ hybridization | Expression in embryonic hematopoietic regions. | [1] |
Functional Conservation and Divergence
Functional studies, primarily using knockout models in mice and knockdown experiments in zebrafish, have unequivocally demonstrated the essential and conserved role of SCL in the formation of all blood lineages. However, subtle differences and the presence of isoforms in species like zebrafish reveal nuances in its regulatory functions.
| Species | Experimental Model | Phenotype | Key Findings | Reference(s) |
| Mouse | Constitutive Knockout (Scl-/-) | Embryonic lethal (~E9.5) | Complete absence of primitive and definitive hematopoiesis. | [11][12] |
| Zebrafish | Morpholino Knockdown (scl-α and scl-β) | Loss of primitive and definitive hematopoietic cells | scl-β is essential for the specification of definitive hematopoietic stem cells, while both isoforms are redundantly required for primitive hematopoiesis. | [6][7][13] |
| Human | shRNA Knockdown in CD34+ cells | Impaired erythroid and myeloid differentiation; reduced HSC engraftment in mice | TAL1 is crucial for the function of adult human hematopoietic stem and progenitor cells. | [14] |
Invertebrates such as Drosophila melanogaster and Caenorhabditis elegans lack a direct SCL/TAL1 ortholog. However, functionally analogous transcription factors regulate their respective hematopoietic-like processes. In Drosophila, the GATA factor Serpent (srp) and the bHLH protein Hand are crucial for hematopoiesis.[11][15][16][17][18][19] In C. elegans, the bHLH factor HLH-1 is a MyoD homolog primarily involved in muscle development, with no direct role in the development of coelomocytes (the nematode's phagocytic cells).[3][8][20][21][22]
Key Experimental Protocols for SCL/TAL1 Research
Understanding the function of SCL/TAL1 relies on a variety of molecular and developmental biology techniques. Below are overviews of three critical experimental protocols.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a transcription factor of interest, such as SCL/TAL1, is bound.
Methodology Overview:
-
Cross-linking: Proteins are cross-linked to DNA in living cells using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to SCL/TAL1 is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to look at specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[1][2][3][8][15]
Whole-Mount In Situ Hybridization (WISH)
WISH is a technique to visualize the spatial expression pattern of a specific mRNA, such as scl, within a whole embryo.
Methodology Overview:
-
Embryo Fixation: Embryos are fixed in paraformaldehyde to preserve their morphology and RNA.
-
Probe Synthesis: A labeled antisense RNA probe complementary to the scl mRNA is synthesized.
-
Hybridization: The probe is hybridized to the fixed embryos, where it binds to the endogenous scl mRNA.
-
Detection: The probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction.
-
Imaging: The stained embryos are imaged to visualize the sites of scl expression.[16][17][21][23][24]
Generation of Conditional Knockout Mice using the Cre-Lox System
This technique allows for the inactivation of a gene, such as Scl, in a specific tissue or at a specific time during development.
Methodology Overview:
-
Generation of a "Floxed" Allele: Two LoxP sites are inserted into the introns flanking a critical exon of the Scl gene in embryonic stem (ES) cells. Mice carrying this "floxed" allele (Sclfl/fl) are generated.
-
Generation of a Cre-driver Line: A separate line of mice is generated that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.
-
Breeding: The Sclfl/fl mice are bred with the Cre-driver mice.
-
Gene Inactivation: In the offspring that inherit both the floxed Scl allele and the Cre transgene, the Cre recombinase will recognize the LoxP sites and excise the intervening exon, leading to a non-functional Scl gene in the tissues where Cre is expressed.[18][19][20][22][25]
Visualizing SCL/TAL1 in Action
To better understand the molecular interactions and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: SCL/TAL1 forms a core complex that regulates hematopoiesis.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Workflow for Whole-Mount In Situ Hybridization (WISH).
Conclusion
The SCL/TAL1 transcription factor is a cornerstone of vertebrate hematopoietic and vascular development, a role strongly supported by its high degree of conservation in sequence, expression, and function. While direct orthologs are absent in key invertebrate models, functionally analogous transcription factors offer insights into the evolutionary origins of blood cell development. The experimental protocols detailed herein provide a foundation for further exploration of SCL's intricate regulatory networks, which is crucial for advancing our understanding of both normal development and diseases such as leukemia. This comparative guide serves as a valuable resource for professionals dedicated to unraveling the complexities of gene regulation in health and disease.
References
- 1. bosterbio.com [bosterbio.com]
- 2. clyte.tech [clyte.tech]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. SCL expression in the mouse embryo detected with a targeted lacZ reporter gene demonstrates its localization to hematopoietic, vascular, and neural tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SCL/TAL-1 gene is expressed in progenitors of both the hematopoietic and vascular systems during embryogenesis [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Functions for Different scl Isoforms in Zebrafish Primitive and Definitive Hematopoiesis | PLOS Biology [journals.plos.org]
- 7. Distinct Functions for Different scl Isoforms in Zebrafish Primitive and Definitive Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Zebrafish: A Fintastic Model for Hematopoietic Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Zebrafish scl functions independently in hematopoietic and endothelial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Chromatin immunoprecipitation: Techniques, advances, and insights | Abcam [abcam.com]
- 16. research.fredhutch.org [research.fredhutch.org]
- 17. researchgate.net [researchgate.net]
- 18. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 19. Generation of mouse conditional knockout alleles in one step using the i-GONAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 21. zfin.org [zfin.org]
- 22. Cre Lox Breeding for Beginners, Part 1 [jax.org]
- 23. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]
- 24. storage.googleapis.com [storage.googleapis.com]
- 25. youtube.com [youtube.com]
Validating the Role of SCL in Zebrafish Hematopoiesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor SCL (Stem Cell Leukemia), also known as TAL1, is a pivotal regulator of hematopoiesis, the process by which all mature blood cells are formed. Its role is highly conserved across vertebrates, making the zebrafish (Danio rerio) an excellent model system to dissect its function due to its external fertilization, optical transparency, and rapid development. This guide provides a comparative overview of methods to validate the function of SCL in zebrafish, supported by experimental data and detailed protocols.
SCL Signaling in Hematopoietic Specification
SCL functions as a core component of a transcriptional complex that specifies hematopoietic fate from the ventral mesoderm. It acts downstream of early mesodermal inducers and in concert with other key transcription factors to initiate the hematopoietic program. The pathway diagram below illustrates the position of SCL in the genetic hierarchy of early hematopoiesis.
Caption: Simplified SCL signaling pathway in zebrafish hematopoietic specification.
Comparative Analysis of Gene Function Validation Techniques
Validating the function of SCL typically involves loss-of-function studies, which are compared to alternative approaches targeting other key hematopoietic factors. The primary methods used in zebrafish are Morpholino-based knockdown and CRISPR/Cas9-mediated knockout.
| Technique | Target Gene | Phenotype Observed | Key Hematopoietic Markers Affected | Reference |
| Morpholino Knockdown | scl | Loss of primitive and definitive hematopoietic cell lineages; compromised dorsal aorta formation.[1] | Reduced or absent gata1, gata2, lmo2, runx1, c-myb.[2][3] | [1][2] |
| Morpholino Knockdown | scl-α isoform | Redundant role in primitive hematopoiesis initiation. | Normal gata1 and pu.1 expression.[4][5][6] | [4][5][6] |
| Morpholino Knockdown | scl-β isoform | Essential for definitive hematopoietic stem cell development. | Absent c-myb and runx1 expression in the aorta-gonad-mesonephros (AGM) region.[4][5][6][7] | [4][5][6][7] |
| CRISPR/Cas9 Knockout | fli1b | Reduced formation of primitive erythrocytes and hematopoietic stem and progenitor cells. | Reduced expression of scl/tal1, gata1, and runx1.[3] | [3] |
| CRISPR/Cas9 Knockout | eaf1/2 | Reduced erythropoiesis and downregulation of terminal differentiation of erythroid cells. | Reduced expression of scl, lmo2, and gata1a.[8] | [8] |
| Mutant Analysis | cloche (npas4l) | Near complete absence of hematopoietic and endothelial lineages. | SCL expression is nearly abolished in hematopoietic and vascular tissues.[9][10] | [9] |
Experimental Workflow for SCL Validation
A typical workflow for validating the role of SCL involves a series of experiments to confirm the specificity and effect of the targeted gene disruption.
Caption: Standard experimental workflow for validating SCL function in zebrafish.
Detailed Experimental Protocols
Morpholino (MO) Microinjection
This protocol describes the transient knockdown of SCL expression using antisense morpholino oligonucleotides.
Materials:
-
SCL-specific morpholino (and control MO) from Gene Tools, LLC
-
Microinjection setup (micromanipulator, injector, pulled glass capillaries)
-
1x Danieau's solution
-
Phenol Red (0.05%)
-
Zebrafish embryos (1-4 cell stage)
Procedure:
-
Preparation of MO solution: Resuspend the lyophilized MO in sterile water to a stock concentration of 1-2 mM. For injection, dilute the stock solution to the desired working concentration (e.g., 0.5-1.0 mM) in 1x Danieau's solution with 0.05% Phenol Red as a visualization aid.
-
Needle Preparation: Pull glass capillaries to a fine point using a micropipette puller. Carefully break the tip with fine forceps to create a small opening.
-
Loading the Needle: Back-load 2-3 µL of the MO injection mix into the needle using a microloader pipette tip.
-
Calibration: Mount the needle on the micromanipulator. Inject a small bolus into mineral oil on a micrometer slide and adjust the injection pressure and duration to achieve the desired volume (typically 1 nL).
-
Injection: Align 1-4 cell stage zebrafish embryos in troughs on an agarose (B213101) plate. Pierce the yolk with the injection needle and inject 1 nL of the MO solution.
-
Incubation and Analysis: Incubate the injected embryos at 28.5°C. Analyze for hematopoietic defects at desired time points (e.g., 24, 48, 72 hours post-fertilization) using WISH or fluorescence microscopy.[11][12][13][14][15]
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a method for generating stable SCL knockout lines.
Materials:
-
sgRNA design software (e.g., CHOPCHOP, CRISPRscan)
-
DNA template for sgRNA synthesis
-
In vitro transcription kit for sgRNA synthesis
-
Purified Cas9 protein or mRNA
-
Microinjection setup
-
Zebrafish embryos (1-cell stage)
Procedure:
-
sgRNA Design and Synthesis: Design two or more sgRNAs targeting an early exon of the scl gene to maximize the chance of a frameshift mutation. Synthesize sgRNAs via in vitro transcription and purify.
-
Injection Mix Preparation: Prepare the injection mix containing sgRNAs (e.g., 25-50 pg/embryo each) and Cas9 protein (e.g., 150-300 pg/embryo) or Cas9 mRNA (e.g., 300-500 pg/embryo) in nuclease-free water.
-
Microinjection: Inject approximately 1 nL of the CRISPR/Cas9 mix into the cell of 1-cell stage zebrafish embryos.
-
Screening for Mutations (F0 generation): At 24-48 hpf, lyse a subset of injected embryos and perform PCR amplification of the target locus followed by sequencing or a heteroduplex mobility assay to confirm mutagenesis efficiency.
-
Raising Founders and Screening (F1 generation): Raise the remaining injected embryos (F0) to adulthood. Outcross F0 fish to wild-type fish and screen the F1 progeny for germline transmission of the desired mutation by fin clipping and sequencing.
-
Establishing a Mutant Line: Intercross heterozygous F1 fish to generate homozygous F2 mutants for detailed phenotypic analysis.[6][9][16][17][18]
Whole-Mount in Situ Hybridization (WISH)
This protocol is used to visualize the spatial expression pattern of hematopoietic marker genes.
Materials:
-
Digoxigenin (DIG)-labeled antisense RNA probe for a gene of interest (e.g., gata1, runx1)
-
Zebrafish embryos at the desired stage
-
4% Paraformaldehyde (PFA) in PBS
-
Methanol (B129727) series
-
Proteinase K
-
Hybridization mix
-
Anti-DIG-AP antibody
-
NBT/BCIP developing solution
Procedure:
-
Fixation and Dehydration: Fix embryos overnight at 4°C in 4% PFA. Wash with PBS and dehydrate through a methanol series. Store at -20°C.
-
Rehydration and Permeabilization: Rehydrate embryos through a methanol/PBST series. Permeabilize with Proteinase K (concentration and time are stage-dependent).
-
Prehybridization and Hybridization: Prehybridize embryos in hybridization mix for 2-4 hours at 65-70°C. Replace with hybridization mix containing the DIG-labeled probe and incubate overnight at the same temperature.
-
Washes: Perform a series of stringent washes with SSC and PBST to remove unbound probe.
-
Antibody Incubation: Block with a blocking solution (e.g., 2% sheep serum, 2 mg/mL BSA in PBST) and then incubate with an alkaline phosphatase-conjugated anti-DIG antibody.
-
Detection: Wash extensively with PBST and then equilibrate in detection buffer. Add NBT/BCIP substrate and allow the color reaction to proceed in the dark until the desired staining intensity is reached.
-
Imaging: Stop the reaction by washing with PBST. Post-fix if necessary and clear in glycerol (B35011) for imaging.[1][19][20][21][22]
Logical Framework for Validating SCL's Role
Caption: Logical flow of evidence for validating SCL's role in hematopoiesis.
This guide provides a framework for investigating the role of SCL in the zebrafish model system. By comparing different techniques and understanding the underlying experimental logic, researchers can effectively design and interpret studies to further elucidate the molecular mechanisms of hematopoietic development and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. ashpublications.org [ashpublications.org]
- 6. giraldezlab.org [giraldezlab.org]
- 7. Distinct Functions for Different scl Isoforms in Zebrafish Primitive and Definitive Hematopoiesis | PLOS Biology [journals.plos.org]
- 8. Zebrafish ELL-associated factors Eaf1/2 modulate erythropoiesis via regulating gata1a expression and WNT signaling to facilitate hypoxia tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9-induced gene knockout in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the regulation of vertebrate hematopoiesis and blood disorders: big lessons from a small fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development [jove.com]
- 13. Microinjections into Zebrafish Embryos [bio-protocol.org]
- 14. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. CRISPR/Cas9-Mediated Knockin and Knockout in Zebrafish - Genome Editing in Neurosciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.fredhutch.org [research.fredhutch.org]
- 20. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. zfin.org [zfin.org]
- 22. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]
A Comparative Analysis of Small-Molecule Inhibitors Targeting the SCL/LMO2 Protein-Protein Interaction in T-Cell Acute Lymphoblastic Leukemia
A Case Study in Inhibitor Discovery and Validation
For Researchers, Scientists, and Drug Development Professionals
The aberrant interaction between the transcription factor SCL/TAL1 and the LIM-only protein LMO2 is a critical driver in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL). This oncogenic protein-protein interaction (PPI) leads to the sequestration of E-protein transcription factors, which are essential for normal T-cell development, thereby promoting leukemogenesis. Consequently, the development of small-molecule inhibitors that disrupt the SCL/LMO2 complex represents a promising therapeutic strategy for this aggressive malignancy.
This guide provides a comparative analysis of reported small-molecule inhibitors of the SCL/LMO2 interaction, with a focus on the discovery and characterization of the most well-documented compound, 3K7 . We also present data on 5C7 , a compound identified in the initial screen that was later characterized as a non-specific inhibitor, to highlight the critical importance of rigorous validation in drug discovery.
The SCL/LMO2 Signaling Pathway in T-ALL
The SCL/LMO2 interaction is a key node in the oncogenic signaling network of T-ALL. The following diagram illustrates the central role of this PPI and the therapeutic rationale for its inhibition.
Quantitative Comparison of SCL/LMO2 Inhibitors
The following table summarizes the available quantitative data for the SCL/LMO2 inhibitor 3K7 and the non-specific compound 5C7 , as determined by in vitro biochemical and biophysical assays.
| Compound | HTRF IC50 (µM) | MST Kd (µM) | Target | Mechanism of Action | Remarks |
| 3K7 | 14.7 | 1.2 | LMO2 | Conformational modulation of LMO2, inhibiting its interaction with SCL. | Validated specific inhibitor. |
| 5C7 | 18.7 | Not Determined | Non-specific | Likely non-specific binding or compound-induced protein aggregation. | Identified as a hit in the primary screen but failed orthogonal validation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on the methods described in the primary literature for the discovery and characterization of 3K7 and 5C7.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SCL/LMO2 Interaction
This assay was used as the primary screen to identify inhibitors of the SCL-LMO2 protein-protein interaction.
Principle: The assay measures the Förster Resonance Energy Transfer (FRET) between a terbium cryptate donor fluorophore conjugated to an anti-FLAG antibody and a d2 acceptor fluorophore conjugated to an anti-His antibody. When the FLAG-tagged SCL/E47 heterodimer and the His-tagged LMO2/LDB1-LID complex interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Small molecules that inhibit this interaction will lead to a decrease in the FRET signal.
Materials:
-
Proteins: Purified FLAG-tagged SCL(bHLH)/E47(bHLH) and His-tagged LMO2:LDB1(LID) complex.
-
Antibodies: Anti-FLAG-Terbium cryptate (donor) and Anti-His-d2 (acceptor).
-
Assay Buffer: Specific buffer composition as optimized for the protein complex (e.g., PBS with 0.1% BSA and 0.1% Tween-20).
-
Test Compounds: Dissolved in DMSO.
-
Assay Plates: Low-volume 384-well plates.
-
Plate Reader: HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for no inhibition, unlabeled competitor for maximum inhibition) into the assay plate.
-
Protein-Antibody Incubation: Prepare a master mix of the FLAG-SCL/E47 and His-LMO2/LDB1-LID proteins with the anti-FLAG-Tb and anti-His-d2 antibodies in assay buffer. Incubate to allow for antibody-protein binding.
-
Reaction Initiation: Add the protein-antibody mix to the wells containing the compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow the protein-protein interaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (typically 60 µs) from excitation (e.g., 337 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000. Normalize the data to controls and plot the dose-response curves to determine the IC50 values for the hit compounds.
Microscale Thermophoresis (MST) for Binding Affinity Determination
This biophysical technique was used as an orthogonal method to validate the direct binding of hit compounds to their target protein and to determine the binding affinity (Kd).
Principle: MST measures the directed movement of molecules along a temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule. When a small molecule ligand binds to a fluorescently labeled protein, it can alter one or more of these properties, leading to a change in the thermophoretic movement of the protein. This change is used to quantify the binding affinity.
Materials:
-
Labeled Protein: Purified LMO2 or SCL protein labeled with a fluorescent dye (e.g., NHS-647).
-
Ligand: The test compound (e.g., 3K7).
-
Assay Buffer: A suitable buffer in which the protein is stable and the binding interaction is optimal (e.g., PBS with 0.05% Tween-20).
-
Capillaries: Standard or premium treated capillaries for the MST instrument.
-
MST Instrument: A Monolith NT.115 or similar instrument.
Procedure:
-
Protein Labeling: Label the purified target protein with an appropriate fluorescent dye according to the manufacturer's protocol. Remove any unconjugated dye.
-
Sample Preparation: Prepare a series of dilutions of the test compound in assay buffer. Mix each compound dilution with a constant concentration of the fluorescently labeled protein.
-
Capillary Loading: Load the samples into the MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence as the molecules move along this gradient.
-
Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration. The resulting binding curve is then fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Experimental and Logical Workflow
The discovery and validation of SCL/LMO2 inhibitors follow a logical progression from high-throughput screening to detailed biophysical characterization. The workflow diagram below outlines this process.
A Comparative Guide to Functional Rescue Experiments in SCL/TAL1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The transcription factor SCL (Stem Cell Leukemia), also known as TAL1, is a master regulator of hematopoiesis, essential for the development of all blood lineages.[1][2] Its knockout in model organisms leads to embryonic lethality due to a complete absence of blood cell formation, making functional rescue experiments critical for dissecting its precise roles in hematopoietic specification and differentiation.[1] This guide provides a comparative overview of common functional rescue strategies in SCL knockout models, detailing the experimental approaches, quantitative outcomes, and the underlying molecular pathways.
Comparison of SCL/TAL1 Rescue Strategies
Several approaches have been successfully employed to rescue the lethal phenotype of SCL knockout models, primarily in mice and zebrafish. These strategies involve the reintroduction of SCL or related factors using various genetic techniques. The choice of model and rescue strategy depends on the specific aspect of SCL function being investigated.
| Rescue Strategy | Model Organism | Vector/Method | Promoter/Enhancer | Phenotype Rescued | Key Findings | References |
| Wild-Type SCL cDNA | Mouse ES Cells | Retroviral Transduction | Murine Stem Cell Virus (MSCV) LTR | Hematopoietic potential of SCL-/- ES cells | Retroviral expression of SCL in SCL-null embryoid bodies restores hematopoietic colony formation. | |
| Inducible SCL Expression | Mouse ES Cells | Cre-LoxP | Tamoxifen-inducible Cre | Primitive and definitive hematopoiesis | Time-specific reactivation of SCL expression during ES cell differentiation can rescue hematopoiesis, highlighting a critical temporal window for SCL function. | |
| Human SCL Locus | Mouse | Yeast Artificial Chromosome (YAC) | Endogenous human SCL regulatory elements | Complete rescue of embryonic lethality; normal hematopoiesis | A 130-kb human SCL locus contains all the necessary regulatory elements to functionally replace the murine gene, demonstrating evolutionary conservation of SCL function and regulation. | |
| Tissue-Specific SCL Expression | Mouse | Transgenesis in SCL-/- background | GATA-1 promoter | Yolk sac erythropoiesis | Expression of SCL driven by a downstream hematopoietic promoter can rescue specific blood lineages, indicating distinct roles for SCL at different stages of hematopoiesis. | |
| Stem Cell Enhancer-driven SCL | Mouse | Transgenesis in SCL-/- background | SCL 3' stem cell enhancer | Early hematopoietic progenitors and yolk sac angiogenesis | This strategy rescued early hematopoietic progenitors but not terminal erythroid differentiation, demonstrating the requirement of different regulatory elements for distinct hematopoietic stages.[3] | [3] |
| SCL mRNA Injection | Zebrafish (cloche mutant) | Microinjection | N/A | Hematopoietic and vascular defects | Forced expression of SCL mRNA in cloche mutant embryos, which lack SCL expression, rescues both blood and vessel formation, placing SCL downstream of the cloche gene.[4] | [4] |
| DNA-binding Mutant SCL | Mouse | Knock-in | Endogenous SCL locus | Partial rescue of hematopoiesis | A mutant SCL protein unable to bind DNA can still partially rescue hematopoietic development, suggesting that protein-protein interactions are crucial for some of its functions.[5] | [5] |
Quantitative Analysis of Hematopoietic Rescue
Quantifying the extent of rescue is crucial for comparing the efficacy of different strategies. Common methods include flow cytometry to identify and count specific hematopoietic cell populations and colony-forming unit (CFU) assays to measure the frequency of hematopoietic progenitors.
Table 2: Flow Cytometry-Based Quantification of Hematopoietic Progenitors
| Model | Rescue Construct | Cell Surface Markers | % of Rescued Cells (Compared to Wild-Type) | Reference |
| SCL-/- Mouse ES Cells | MSCV-SCL retrovirus | c-Kit+, Sca-1+, Lin- (KSL) | Data typically presented as restoration of the KSL population, specific percentages vary between experiments. | |
| SCL-/- Mouse Embryos | SCL Stem Cell Enhancer Transgene | Ter119, CD71 (Erythroid); c-Kit (Progenitors) | Erythropoiesis remained markedly deficient, while early hematopoietic progenitors were rescued.[3] | [3] |
| Human ES Cells | Lentivirus-SCL | CD34+, CD45+ | Enforced SCL expression robustly promotes differentiation into primitive (CD34+CD45+) and total (CD45+) blood cells.[6] | [6] |
Table 3: Colony-Forming Unit (CFU) Assay Results
| Model | Rescue Construct | CFU Type | Rescue Efficiency (Colonies per 10^5 cells) | Reference |
| SCL-/- Mouse ES Cells | MSCV-SCL retrovirus | CFU-GM, BFU-E, CFU-GEMM | SCL-/- cells fail to form hematopoietic colonies; retroviral rescue restores colony-forming ability. | |
| Human ES Cells | Lentivirus-SCL | CFU-GM, BFU-E | SCL overexpression leads to a ~7- to 47-fold increase in clonogenic potential and the appearance of erythroid colonies (BFU-E).[6] | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of key experimental protocols.
Retroviral Transduction of Mouse Hematopoietic Stem/Progenitor Cells
This protocol is adapted for the rescue of SCL-/- embryonic stem (ES) cells or hematopoietic progenitors.
-
Vector Production:
-
Co-transfect HEK293T cells with the MSCV-SCL-IRES-GFP retroviral vector and a packaging plasmid (e.g., pCL-Eco).
-
Harvest the viral supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and concentrate by ultracentrifugation.
-
-
Transduction of Hematopoietic Cells:
-
Pre-stimulate hematopoietic progenitor cells (e.g., lineage-negative bone marrow cells or differentiating ES cells) for 24 hours in StemSpan SFEM medium supplemented with cytokines (e.g., SCF, TPO, IL-3).
-
Plate the cells on fibronectin-coated plates (e.g., RetroNectin) to enhance transduction efficiency.[7]
-
Add the concentrated retroviral supernatant to the cells in the presence of polybrene (8 µg/mL).
-
Spin-infect the cells by centrifuging at 1000 x g for 90 minutes at 32°C.
-
Incubate the cells for 4-6 hours, then replace the virus-containing medium with fresh cytokine-supplemented medium.
-
-
Analysis of Transduction and Rescue:
-
Assess transduction efficiency by flow cytometry for GFP expression after 48-72 hours.
-
Perform functional assays, such as CFU assays or in vitro differentiation, on sorted GFP-positive cells to evaluate hematopoietic rescue.
-
mRNA Microinjection in Zebrafish Embryos
This protocol is used for the transient rescue of the SCL knockout phenotype in zebrafish, often in the cloche mutant background.
-
mRNA Synthesis:
-
Linearize a plasmid containing the full-length SCL cDNA downstream of a T7 or SP6 promoter.
-
Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE) to synthesize capped and polyadenylated SCL mRNA.
-
Purify the mRNA and determine its concentration and integrity.
-
-
Microinjection:
-
Prepare injection needles from borosilicate glass capillaries using a micropipette puller.
-
Prepare the injection mix containing SCL mRNA (typically 100-200 pg/nL) and a tracer dye (e.g., Phenol Red) in RNase-free water.[8]
-
Collect freshly fertilized zebrafish embryos at the one-cell stage.
-
Align the embryos in troughs on an agarose (B213101) plate.
-
Calibrate the injection volume (typically 1-2 nL) and inject the mRNA solution into the cytoplasm of the blastomere.[9][10]
-
-
Phenotypic Analysis:
-
Incubate the injected embryos at 28.5°C.
-
At various time points (e.g., 24, 48 hours post-fertilization), score the embryos for the rescue of hematopoietic and vascular defects using in situ hybridization for blood-specific markers (e.g., gata1) and vascular markers (e.g., flk1).
-
Tamoxifen-Inducible Cre-LoxP Recombination in Mouse ES Cells
This method allows for the temporal control of SCL expression.
-
Generation of Inducible Knockout/Rescue ES Cell Line:
-
Target the SCL locus in ES cells with a construct containing loxP sites flanking a "stop" cassette upstream of the SCL cDNA, along with a constitutively expressed tamoxifen-inducible Cre recombinase (Cre-ERT2).
-
-
Induction of SCL Expression:
-
Differentiate the ES cells into embryoid bodies (EBs).
-
At the desired time point during differentiation, add 4-hydroxytamoxifen (B85900) (4-OHT) to the culture medium (typically 200-800 nM) to induce the nuclear translocation of Cre-ERT2 and subsequent excision of the stop cassette, leading to SCL expression.[11][12]
-
-
Analysis of Rescue:
-
Continue EB differentiation and assess the rescue of hematopoiesis at later time points using flow cytometry for hematopoietic markers and CFU assays.
-
Signaling Pathways and Molecular Interactions
SCL/TAL1 functions as part of a large multiprotein complex to regulate the transcription of downstream target genes. Understanding this network is key to interpreting the outcomes of rescue experiments. SCL forms a core complex with E-proteins (like E2A/HEB), LMO2, and LDB1.[1][2] This complex is recruited to specific DNA sequences, often containing E-box (CANNTG) and GATA motifs, through interactions with other transcription factors such as GATA1, GATA2, and RUNX1.[13][14]
SCL/TAL1-Centered Transcriptional Network in Hematopoietic Specification
Caption: SCL/TAL1 transcriptional complex in hematopoietic specification.
Experimental Workflow for Retroviral Rescue of SCL-/- ES Cells
Caption: Workflow for retroviral rescue of SCL-/- ES cells.
Conclusion
Functional rescue experiments in SCL/TAL1 knockout models have been instrumental in elucidating the multifaceted roles of this master transcription factor in hematopoiesis. The choice of rescue strategy—from broad-acting YACs to temporally and spatially restricted expression systems—allows for the dissection of SCL's function at different developmental stages and in specific hematopoietic lineages. Quantitative analysis through flow cytometry and colony-forming assays provides a robust framework for comparing the efficacy of these different approaches. The continued application and refinement of these rescue techniques, coupled with genome-wide analyses, will further unravel the complexities of the SCL-regulated transcriptional network and its role in both normal development and disease.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Selective rescue of early haematopoietic progenitors in Scl(-/-) mice by expressing Scl under the control of a stem cell enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCL/Tal-1 transcription factor acts downstream of cloche to specify hematopoietic and vascular progenitors in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCL/TAL1 expression level regulates human hematopoietic stem cell self-renewal and engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCL/TAL1 Regulates Hematopoietic Specification From Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced transduction of hematopoietic cells [takarabio.com]
- 8. Microinjection of mRNA and Morpholino Antisense Oligonucleotides in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Zebrafish Embryo as a Model Organism for Testing mRNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SCL/TAL1 Isoform DNA-Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
The Stem Cell Leukemia (SCL), also known as T-cell Acute Lymphoblastic Leukemia 1 (TAL1), is a pivotal basic helix-loop-helix (bHLH) transcription factor essential for the normal development of blood cells (hematopoiesis) and a critical oncogene in T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] TAL1 functions by forming heterodimers with ubiquitously expressed E-proteins (e.g., E2A, HEB) to bind specific DNA sequences known as E-boxes (CANNTG).[4][5][6] The TAL1 gene gives rise to two primary protein isoforms—a full-length (TAL1-long) and a truncated (TAL1-short) version—which exhibit distinct functional roles.[1][7] This guide provides an objective comparison of the DNA-binding affinities of these two isoforms, supported by experimental data, to inform research and therapeutic development.
Comparative DNA-Binding Affinity: A Quantitative Overview
Recent studies have demonstrated a significant difference in the DNA-binding capacity of the two TAL1 isoforms. Experimental evidence indicates that the shorter isoform, TAL1-short, functions as a more potent transcription factor, partly due to its enhanced ability to bind both its protein partners and target DNA sequences.[1][8]
A key method for assessing genome-wide protein-DNA interactions is Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq). A comparative ChIP-seq analysis of FLAG-tagged TAL1 isoforms in Jurkat cells revealed that while both isoforms bind to similar genomic locations, TAL1-short exhibits a markedly stronger signal.[1]
| Isoform | Relative DNA-Binding Affinity (ChIP-seq Signal Enrichment) | Key Characteristics |
| TAL1-short | ~1.5x higher than TAL1-long[1] | Binds more strongly to E-protein partners (TCF3, TCF12).[1][7] Functions as a stronger transcription factor.[1][8] |
| TAL1-long | Baseline | Standard full-length isoform. |
This enhanced binding affinity suggests that the isoform ratio within a cell can significantly impact the transcriptional landscape, influencing hematopoietic differentiation and potentially leukemogenesis.[1]
Visualizing the TAL1 Transcriptional Complex
The canonical TAL1 transcriptional complex involves several key proteins that assemble on a bipartite DNA motif to regulate gene expression.
Caption: The TAL1 quaternary complex binding to a composite E-box-GATA DNA motif.
Experimental Protocols
The following section details the methodology used to quantitatively compare the in vivo DNA-binding affinities of TAL1 isoforms.
Protocol: Isoform-Specific Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This method was employed to determine the genome-wide binding sites and relative enrichment for TAL1-short and TAL1-long.[1][7]
1. Cell Line and Transfection:
-
Jurkat T-ALL cells, which endogenously express TAL1, are used.
-
Cells are transfected with expression vectors encoding either TAL1-short or TAL1-long, each fused with a FLAG epitope tag. An empty vector is used as a negative control.
2. Cross-linking and Chromatin Preparation:
-
Transfected cells are treated with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
The reaction is quenched with glycine.
-
Cells are lysed, and nuclei are isolated.
-
Chromatin is sheared into fragments of 200-500 base pairs using sonication. A portion of the sonicated chromatin is saved as the "input" control.
3. Immunoprecipitation (IP):
-
The sheared chromatin is incubated overnight at 4°C with an anti-FLAG antibody conjugated to magnetic beads. This specifically captures the tagged TAL1 isoform along with its bound DNA.
-
The beads are washed extensively to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking:
-
The protein-DNA complexes are eluted from the beads.
-
Cross-links are reversed by heating at 65°C in the presence of NaCl.
-
Proteins are digested with Proteinase K.
5. DNA Purification and Library Preparation:
-
The DNA is purified using standard column-based methods.
-
The purified DNA fragments are used to prepare sequencing libraries (end-repair, A-tailing, and adapter ligation).
6. High-Throughput Sequencing and Data Analysis:
-
The prepared libraries (for TAL1-short IP, TAL1-long IP, and input DNA) are sequenced on a high-throughput platform.
-
Sequenced reads are aligned to the human reference genome.
-
Peak calling algorithms (e.g., MACS2) are used to identify genomic regions with significant enrichment of IP signal over the input control.[9]
-
The signal enrichment (peak height or score) at common binding sites is quantitatively compared between the TAL1-short and TAL1-long samples to determine relative binding affinity.
Caption: Experimental workflow for isoform-specific ChIP-sequencing.
References
- 1. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TAL1 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional regulatory networks downstream of TAL1/SCL in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth | PLOS Biology [journals.plos.org]
- 8. Isoforms of the TAL1 transcription factor have different roles in hematopoiesis and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hands-on: Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Identification of the binding sites of the T-cell acute lymphocytic leukemia protein 1 (TAL1) / Epigenetics [training.galaxyproject.org]
Validating SCL's Role in Cell Cycle Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor SCL/TAL1 is a critical regulator of cell fate and proliferation, particularly in the hematopoietic system. Its role in the cell cycle is multifaceted, acting as both a promoter and a suppressor of cell division depending on the cellular context. This guide provides an objective comparison of SCL/TAL1's function in cell cycle progression with other alternatives, supported by experimental data.
SCL/TAL1: A Dual Regulator of the Cell Cycle
SCL/TAL1's impact on the cell cycle is highly dependent on the cell type and developmental stage. In hematopoietic stem cells (HSCs), SCL/TAL1 is essential for maintaining quiescence, a state of reversible cell cycle arrest (G0 phase).[1] Conversely, in more committed progenitor cells, such as myeloid and lymphoid precursors, SCL/TAL1 actively promotes cell cycle progression.[1] This pro-proliferative effect is primarily achieved through the transcriptional repression of cyclin-dependent kinase inhibitors (CDKIs), notably p16/Ink4a and p21.[1][2]
Comparative Analysis of SCL/TAL1's Effect on Cell Cycle Progression
To quantitatively assess the impact of SCL/TAL1 on cell cycle kinetics, we can compare the effects of its presence or absence with those of other key cell cycle regulators. While direct, side-by-side quantitative comparisons in the same experimental system are limited in the current literature, we can analyze data from studies investigating individual factors.
A key study by Dey et al. (2010) utilized a murine monocyte-macrophage precursor cell line with a conditional knockout of Tal1 (the gene encoding SCL/TAL1) to investigate its role in cell cycle progression. The results, summarized in the table below, demonstrate a significant delay in cell cycle progression in the absence of SCL/TAL1.
| Cell Cycle Phase | Wild-Type (Tal1+/+) | Tal1 Knockout (Tal1-/-) | Effect of Tal1 Knockout |
| G1 to S Transition | Normal Progression | Delayed | Inhibition of entry into S phase |
| S to G2 Transition | Normal Progression | Delayed | Slower progression through S phase |
| Cells in G0/G1 | Lower Percentage | Higher Percentage | Accumulation of cells in G0/G1 |
| p16/Ink4a mRNA levels | Baseline | ~4-fold increase | Upregulation of a key cell cycle inhibitor |
Data summarized from Dey et al., 2010.[2][3]
These findings highlight SCL/TAL1's crucial role in overcoming the G1/S checkpoint, a critical step for cell cycle commitment. In contrast, the well-known oncoprotein c-Myc is a potent global amplifier of transcription that drives cell proliferation by upregulating genes involved in ribosome biogenesis, metabolism, and DNA replication, as well as directly promoting the activity of cyclin/Cdk complexes. While both SCL/TAL1 and c-Myc promote proliferation, their primary mechanisms of action differ, with SCL/TAL1 having a more targeted effect on specific CDK inhibitors in certain hematopoietic lineages.
The SCL/TAL1 Regulatory Complex
SCL/TAL1 rarely acts alone. It forms a multi-protein complex with other transcription factors, including LMO2, GATA1, and E-proteins, to regulate target gene expression.[4] The composition of this complex can vary, influencing whether SCL/TAL1 acts as a transcriptional activator or repressor.
-
LMO2: This LIM-only protein acts as a scaffold, bridging SCL/TAL1 to other partners in the complex. While essential for the proper function of the SCL/TAL1 complex in hematopoiesis, its independent role in cell cycle regulation is less clear and appears to be context-dependent.[5]
-
GATA1: This zinc-finger transcription factor is a key regulator of erythroid differentiation. In conjunction with SCL/TAL1, GATA1 is crucial for the coordinated regulation of genes involved in both proliferation and differentiation of red blood cell precursors.[4] Studies have shown that the SCL/TAL1 complex is present at GATA1-activated genes but absent from GATA1-repressed genes, suggesting the complex is a critical determinant of GATA1's positive regulatory activities.[4]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches used to validate SCL/TAL1's role in the cell cycle, the following diagrams are provided.
Caption: SCL/TAL1 signaling in cell cycle progression.
Caption: BrdU pulse-chase experimental workflow.
Caption: ChIP-qPCR experimental workflow.
Experimental Protocols
BrdU Pulse-Chase Flow Cytometry
This protocol is adapted for hematopoietic progenitor cells to assess cell cycle kinetics.
-
Cell Preparation: Culture hematopoietic progenitor cells under desired experimental conditions.
-
BrdU Pulse: Add Bromodeoxyuridine (BrdU) to the cell culture medium to a final concentration of 10 µM. Incubate for 45 minutes at 37°C to allow for incorporation into newly synthesized DNA.[6]
-
Wash: After the pulse, wash the cells twice with PBS to remove unincorporated BrdU.
-
Chase: Resuspend the cells in fresh, pre-warmed culture medium and incubate for various time points (e.g., 0, 2, 4, 8 hours) to allow cells to progress through the cell cycle.
-
Fixation and Permeabilization: Harvest cells at each time point and fix and permeabilize them using a commercially available kit (e.g., from BD Biosciences) according to the manufacturer's instructions. This step is crucial for the anti-BrdU antibody to access the nucleus.[7]
-
DNase Treatment: Treat the fixed and permeabilized cells with DNase I to partially denature the DNA and expose the incorporated BrdU.[6]
-
Staining: Incubate the cells with a fluorescently labeled anti-BrdU antibody. Co-stain with a DNA content dye, such as 7-Aminoactinomycin D (7-AAD), to simultaneously analyze DNA content and BrdU incorporation.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle and track the progression of the BrdU-labeled cohort over time.
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is designed to determine if SCL/TAL1 directly binds to the promoter region of a target gene, such as p16/Ink4a.
-
Cross-linking: Treat hematopoietic cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[8]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to SCL/TAL1 or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers designed to amplify the promoter region of the target gene (e.g., p16/Ink4a) and a control region not expected to be bound by SCL/TAL1. The relative enrichment of the target promoter in the SCL/TAL1 immunoprecipitation compared to the IgG control indicates direct binding.[9]
Conclusion
The available evidence strongly supports a pivotal and context-dependent role for SCL/TAL1 in regulating cell cycle progression, particularly within the hematopoietic system. While it promotes the proliferation of progenitor cells by repressing key CDK inhibitors, it is also essential for maintaining the quiescence of hematopoietic stem cells. The provided experimental data and protocols offer a framework for further investigation into the intricate mechanisms by which SCL/TAL1 and its associated protein complexes govern the cell cycle, providing potential avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as leukemia. Further studies directly comparing the quantitative effects of SCL/TAL1 with other master regulators of the cell cycle, like c-Myc, within the same cellular system will be invaluable for a more complete understanding of their distinct and overlapping functions.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The TAL1/SCL Transcription Factor Regulates Cell Cycle Progression and Proliferation in Differentiating Murine Bone Marrow Monocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TAL1/SCL transcription factor regulates cell cycle progression and proliferation in differentiating murine bone marrow monocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCL and associated proteins distinguish active from repressive GATA transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lmo2 and Scl/Tal1 convert non-axial mesoderm into haemangioblasts which differentiate into endothelial cells in the absence of Gata1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Hematopoietic Stem Cell Proliferation using BrdU Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcm.edu [bcm.edu]
- 8. Use of chromatin immunoprecipitation (ChIP) to detect transcription factor binding to highly homologous promoters in chromatin isolated from unstimulated and activated primary human B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UTX/Top2β axis mediated spinal cord microvascular endothelial cells senescence exacerbates spinal cord injury | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Laboratory and Environmental Integrity: A Guide to SCL Protein Disposal
Researchers, scientists, and drug development professionals handling SCL (Stem Cell Leukemia) protein must adhere to rigorous disposal procedures to ensure laboratory safety and prevent environmental contamination. While specific disposal protocols for every protein are not always available, a risk-based approach grounded in established best practices for biomedical and laboratory waste management is essential. This guide provides a comprehensive framework for the proper disposal of SCL protein, ensuring the safety of laboratory personnel and the environment.
Core Principle: Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment of the this compound waste must be conducted. This assessment should consider the protein's biological origin, its concentration, any potential bioactivity, and the nature of the buffer or solution it is in. The waste will generally fall into one of three categories: non-hazardous, chemically hazardous, or biohazardous.
Waste Categorization and Disposal Pathways
1. Non-Hazardous this compound Waste
This category includes this compound in benign buffers (e.g., PBS, Tris) with no known biological activity of immediate concern.
-
Liquid Waste: Inactivation is a recommended precautionary step before drain disposal.[1] This can be achieved through chemical or heat inactivation.
-
Solid Waste: Contaminated labware such as gloves, tubes, and paper towels should be disposed of in the appropriate laboratory trash after ensuring they are free of any hazardous chemical contamination.[1]
2. Chemically Hazardous this compound Waste
This category includes this compound mixed with hazardous chemicals like solvents, detergents, or heavy metals.
-
Disposal: This waste must be collected in a designated, clearly labeled hazardous waste container for pickup and disposal by certified hazardous waste personnel.[1] Do not dispose of this waste down the drain.
3. Biohazardous this compound Waste
This category includes this compound expressed in or contaminated with biohazardous organisms, such as BSL-2 bacteria or viral vectors.
-
Decontamination: All biohazardous waste must be decontaminated before disposal.[2] The most common methods are autoclaving or chemical inactivation.[2][3]
-
Disposal: After decontamination, the waste is typically disposed of as regulated medical waste.[1] Sharps contaminated with biohazardous material must be collected in a designated, puncture-proof sharps container.[1][4]
Decontamination and Inactivation Protocols
The following table summarizes common methods for inactivating protein solutions before disposal. It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines.
| Method | Protocol | Minimum Contact Time | Notes |
| Chemical Inactivation (Bleach) | Add household bleach to the protein solution to achieve a final concentration of at least 10% bleach (a 1:10 dilution of the protein solution in bleach).[1][3] | 30 minutes | Ensure adequate mixing.[3] After inactivation, the solution may be neutralized with a suitable quenching agent like sodium thiosulfate (B1220275) if required by local regulations, before drain disposal with copious amounts of water.[1] Never autoclave bleach solutions.[5] |
| Heat Inactivation | Heat the protein solution to 100°C.[1] | 30 minutes | Use a heat-resistant container. Allow the solution to cool to room temperature before disposal.[1] |
| Autoclaving | Use a validated autoclave cycle, typically at 121°C and 15 psi.[2] | Varies | This method is suitable for biohazardous waste.[2][3] Use autoclave-safe bags and containers.[3] Autoclave indicator tape should be used to verify sterilization.[2] |
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
General Laboratory Safety and Personal Protective Equipment (PPE)
Adherence to general laboratory safety practices is paramount when handling any protein, including SCL.
-
PPE: Always wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.[6][7]
-
Work Area: Keep the work area clean and decontaminate surfaces with 70% alcohol or another suitable disinfectant daily and after any spills.[6]
-
Handling: Minimize the creation of aerosols and splashes during all procedures.[6]
-
Hand Washing: Always wash hands after handling biological materials, after removing gloves, and before leaving the laboratory.[6]
-
Waste Containment: All biological waste should be collected in leak-proof containers that are clearly labeled with the biohazard symbol.[3][4]
The following diagram illustrates the logical flow for personal and environmental protection during this compound handling and disposal.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound waste, protecting both personnel and the wider environment. Always prioritize your institution's EHS guidelines as the primary source of procedural information.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 3. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Biomedical waste - Wikipedia [en.wikipedia.org]
- 5. vpr.tamu.edu [vpr.tamu.edu]
- 6. ethz.ch [ethz.ch]
- 7. Lab Safety Guidelines | Applied Molecular Biology Lab | Biology | MIT OpenCourseWare [ocw.mit.edu]
Safeguarding Research: A Guide to Handling SCL Protein
Essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with Stem Cell Leukemia (SCL/TAL1) protein.
Personal Protective Equipment (PPE)
Given the nature of SCL protein and general best practices for handling recombinant proteins, the following personal protective equipment is recommended. These recommendations are based on a Biosafety Level 1 (BSL-1) framework, which is standard for work with well-characterized agents not known to consistently cause disease in healthy adult humans. However, due to SCL's association with leukemia, stringent adherence to these PPE guidelines is crucial.
| PPE Category | Item | Specification | Purpose |
| Body Protection | Lab Coat | Standard, buttoned | Protects skin and personal clothing from contamination. |
| Hand Protection | Disposable Gloves | Nitrile or latex | Prevents direct skin contact with the protein solution and potential contaminants. |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from potential splashes or aerosols. |
| Face Protection | Face Shield | To be worn over safety glasses | Recommended during procedures with a high risk of splashing, such as large volume transfers or vortexing. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound minimizes risks and ensures the quality of the protein for experimental use.
Preparation and Reconstitution
-
Area Preparation : Designate a specific area for handling the this compound. Ensure the workspace is clean and decontaminated.
-
Gather Materials : Collect all necessary equipment, including PPE, sterile microcentrifuge tubes, pipettes, and the manufacturer-specified reconstitution buffer.
-
Don PPE : Put on a lab coat, gloves, and safety glasses before handling the protein vial.
-
Reconstitution : If the this compound is lyophilized, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the protein using the sterile buffer recommended by the supplier to the desired concentration.[3] Mix gently by pipetting up and down; avoid vigorous vortexing which can denature the protein.
Storage and Aliquoting
Proper storage is vital to maintain the stability and functionality of the this compound.
| Storage Condition | Temperature | Duration | Notes |
| Short-term | 4°C | During frequent use | For proteins sensitive to freezing. |
| Short-term | -20°C | For aliquoted samples | Avoid repeated freeze-thaw cycles.[4] |
| Long-term | -80°C | Ideal for long-term storage | Minimizes enzymatic activity and degradation.[4][5] |
Aliquoting Procedure:
-
To avoid repeated freeze-thaw cycles that can damage the protein, divide the reconstituted this compound into single-use aliquots.[4]
-
Use low-protein-binding microcentrifuge tubes to prevent the protein from adhering to the plastic.
-
Label each aliquot clearly with the protein name, concentration, and date.
-
Store aliquots at the appropriate temperature (-20°C for short-term or -80°C for long-term storage).[4][5]
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound should be considered biohazardous waste and disposed of according to institutional and local regulations.
Waste Segregation and Decontamination
| Waste Type | Container | Decontamination/Disposal Method |
| Solid Waste (Non-Sharps) | Biohazard Bag (labeled) | Autoclave followed by disposal in regular trash, or collection by a licensed biohazardous waste management service. |
| Liquid Waste | Leak-proof, labeled container | Decontaminate with a 10% bleach solution for a minimum contact time of 30 minutes before disposal down the sanitary sewer, or as per institutional guidelines.[6] |
| Sharps Waste | Puncture-resistant sharps container (labeled) | Autoclave or incineration by a licensed biohazardous waste management service. |
Spill Cleanup Procedure:
-
Alert Others : Immediately notify personnel in the area of the spill.
-
Containment : Cover the spill with absorbent material.
-
Decontamination : Apply a 10% bleach solution to the spill area and let it sit for at least 30 minutes.[6]
-
Cleanup : Wearing appropriate PPE, clean the area with absorbent materials and dispose of them as biohazardous waste.
-
Final Decontamination : Wipe the area again with the disinfectant.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
- 1. The SCL/TAL1 gene: roles in normal and malignant haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SCL/TAL1 regulates hematopoietic specification from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
